Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Description
Properties
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMJCECEFTYEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027623 | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6386-38-5 | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Foreword: This document provides a detailed scientific exploration into the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a paramount example of a sterically hindered phenolic antioxidant. Its role in preventing oxidative degradation across a spectrum of materials, from polymers to lubricants, makes it a compound of significant industrial interest.[1][2] This guide is designed for chemical researchers, process chemists, and drug development professionals, offering a deep dive into the primary synthesis mechanism, a field-tested experimental protocol, and a comparative look at alternative synthetic strategies. Our focus is not merely on the procedural steps but on the underlying chemical principles that ensure a successful and efficient synthesis.
The Compound: Structure, Function, and Significance
This compound belongs to the class of hindered phenolic antioxidants.[3] The defining feature of its molecular architecture is the phenolic hydroxyl group flanked by two bulky tertiary-butyl groups in the ortho positions. This steric hindrance is not an incidental feature; it is the very basis of the molecule's efficacy. It sterically protects the hydroxyl proton, making the resulting phenoxyl radical, formed during the scavenging of an aggressive free radical, exceptionally stable and less prone to participating in secondary, deleterious reactions. This structural motif allows it to terminate radical chain reactions, thereby preserving the integrity of the host material. Understanding its synthesis is fundamental to leveraging its protective properties.
The Core Synthesis Mechanism: Base-Catalyzed Michael Addition
The most prevalent and economically viable route for the industrial production of this compound is the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[4][5][6] This reaction is elegant in its simplicity and high atom economy.
Mechanistic Dissection
The reaction is a classic conjugate addition, proceeding through several distinct, logical stages:
-
Generation of the Nucleophile (Phenoxide Formation): The reaction is initiated by a base, typically an alkali metal alkoxide like sodium methoxide (NaOMe) or a hydroxide like potassium hydroxide (KOH).[4][7] The base abstracts the acidic proton from the hydroxyl group of 2,6-di-tert-butylphenol. The choice of base and reaction temperature is critical, as it can influence the formation of monomeric or dimeric phenoxide species, which exhibit different catalytic activities.[5][8] The resulting 2,6-di-tert-butylphenoxide ion is a potent nucleophile, poised for the subsequent addition step.
-
The Michael Addition Step: The electron-rich phenoxide ion attacks the electron-deficient β-carbon of methyl acrylate, which serves as the Michael acceptor. The electrophilicity of this carbon is induced by the electron-withdrawing carbonyl group of the ester. This nucleophilic attack results in the formation of a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate.
-
Protonation to Yield the Final Product: The enolate intermediate is subsequently protonated. In a solvent system like methanol, the solvent itself can serve as the proton source. Alternatively, protonation occurs during the aqueous workup phase upon neutralization with a weak acid, such as acetic acid, to yield the final, stable product.[6]
Visualizing the Core Mechanism
Caption: The Base-Catalyzed Michael Addition pathway for synthesis.
A Field-Validated Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis, adapted from established industrial and laboratory procedures.[6][7]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Typical Quantity | Moles (approx.) | Purpose & Rationale |
| 2,6-di-tert-butylphenol | 206.33 | 20.6 g | 0.10 | Hindered phenol starting material |
| Methyl Acrylate | 86.09 | 11.2 g (12.4 mL) | 0.13 | Michael acceptor; a slight excess drives the reaction to completion |
| Sodium Methoxide (NaOMe) | 54.02 | 0.54 g | 0.01 | Base catalyst to generate the phenoxide |
| Acetic Acid | 60.05 | ~0.6 g (0.6 mL) | 0.01 | For neutralization of the catalyst during workup |
| Methanol | 32.04 | 50 mL | - | Solvent for crystallization/purification |
| Toluene | 92.14 | 100 mL | - | Reaction solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Charge a 250 mL three-necked flask, equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, with 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol and 100 mL of toluene.
-
Catalyst Introduction: Under a nitrogen atmosphere, begin stirring and add 0.54 g (0.01 mol) of sodium methoxide. Heat the mixture to 55-60°C to ensure complete dissolution and formation of the sodium phenoxide.
-
Substrate Addition: Slowly add 11.2 g (0.13 mol) of methyl acrylate dropwise over 30-45 minutes. An exotherm is expected; maintain the reaction temperature between 90-105°C during the addition.[6]
-
Reaction Drive: After the addition is complete, increase the temperature to 110-120°C and maintain for 4-5 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting phenol.
-
Neutralization and Workup: Cool the reaction mixture to 75-80°C. Carefully add ~0.6 mL of acetic acid to neutralize the sodium methoxide catalyst, aiming for a pH of 6-7.[6]
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Crystallization and Purification: Add 50 mL of methanol to the crude product and heat to dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 5-10°C to induce crystallization. If necessary, add a seed crystal to initiate the process.[6]
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry the product under vacuum. The typical melting point of the pure product is 65-69°C.
Visualizing the Experimental Workflow
Caption: A validated workflow for laboratory synthesis.
Alternative Synthetic Pathway: Fischer Esterification
While Michael addition is dominant, an alternative route exists starting from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[1][9]
-
Description: This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by using a large excess of methanol, which acts as both a reactant and the solvent.
-
Causality and Comparison: This is a classic Fischer-Speier esterification.[1] While effective and high-yielding (>90%), its primary drawback is that it requires the prior synthesis or sourcing of the carboxylic acid precursor, making it a two-step process overall compared to the more direct Michael addition from 2,6-di-tert-butylphenol. It is an excellent method for small-scale synthesis if the acid is readily available but is less atom-economical for large-scale industrial production.
Conclusion
The synthesis of this compound is a cornerstone reaction in the production of polymer additives. The base-catalyzed Michael addition of 2,6-di-tert-butylphenol and methyl acrylate represents a highly optimized, efficient, and industrially scalable process. A comprehensive grasp of the reaction mechanism, the rationale behind the choice of reagents and conditions, and the practical execution of the protocol is essential for any scientist engaged in the field of antioxidants and material science. This guide provides the authoritative grounding necessary to achieve these objectives.
References
- Title: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Title: Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)
- Title: CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Title: MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE Source: Russian Journal of General Chemistry URL
-
Title: Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components Source: MDPI URL: [Link]
-
Title: The antioxidant this compound Source: ResearchGate URL: [Link]
-
Title: alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6 Source: SciSpace URL: [Link]
- Title: Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols Source: Benchchem URL
- Title: CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate Source: Google Patents URL
-
Title: 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid Source: PubChem URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" CAS 6386-38-5 properties
An In-depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a sterically hindered phenolic antioxidant pivotal in material science and chemical synthesis. It is designed for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its properties, mechanism, synthesis, and applications.
Compound Overview and Significance
This compound, also known by trade names such as Fenozan 1 and Ralox 35, is a high-performance primary antioxidant.[1][2] Its molecular architecture, featuring a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is central to its efficacy in neutralizing free radicals.[3][4][5] This structural feature imparts excellent thermal stability and makes it a critical additive in the plastics and polymer industries for preventing oxidative degradation.[6][7] Furthermore, it serves as a crucial intermediate in the synthesis of more complex, high-molecular-weight antioxidants, such as Irganox 1010 and 1076.[8][9]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 6386-38-5 | [10] |
| Molecular Formula | C₁₈H₂₈O₃ | [4][10][11] |
| Molecular Weight | 292.41 g/mol | [4][10][11] |
| Appearance | White to almost white crystalline powder | [12] |
| Melting Point | 60-67 °C | [10][12][13] |
| Boiling Point | 130 °C @ 0.1 mmHg (13.3 Pa) | [12][13] |
| Synonyms | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Metilox, Fenozan 1, Ralox 35 | [1][2][11] |
Mechanism of Antioxidant Action: The Science of Steric Hindrance
The primary function of this compound is to act as a free radical scavenger, terminating the chain reactions of oxidation that lead to material degradation.[3][14] This process is governed by the unique properties of its hindered phenolic structure.
The Radical Scavenging Process:
-
Initiation: Polymer degradation begins when an initiating species (e.g., heat, UV light) abstracts a hydrogen atom from the polymer backbone (P-H), forming a polymer alkyl radical (P•).
-
Propagation: The alkyl radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This highly reactive species then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another alkyl radical (P•), thus propagating the degradation cycle.
-
Termination (The Role of the Hindered Phenol): The hindered phenol (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxy radical (POO•).[5][14] This neutralizes the reactive radical, forming a stable hydroperoxide and a phenoxy radical (ArO•).
-
Stabilization: The resulting phenoxy radical is highly stabilized by resonance within the benzene ring and, critically, by the steric hindrance of the adjacent bulky tert-butyl groups.[3][5] This bulkiness prevents the phenoxy radical from initiating new oxidation chains, effectively terminating the process.
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Synthesis Methodologies: Pathways to Production
Two primary synthetic routes are commercially and academically established for producing this compound: Fischer Esterification and Michael Addition.
A. Fischer Esterification of the Carboxylic Acid Precursor
This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, with methanol.[4] The use of excess methanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the formation of the methyl ester product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 equivalent).
-
Reagent Addition: Add a 10- to 20-fold molar excess of anhydrous methanol. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).[4]
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield the final product with >90% yield under optimized conditions.[4]
Caption: Experimental workflow for Fischer Esterification synthesis.
B. Michael Addition of 2,6-di-tert-butylphenol
This alternative route involves the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[8][15] This method is direct and efficient, utilizing readily available starting materials. A patent describes a process where 2,6-di-tert-butylphenol is reacted with methyl acrylate in the presence of a base like sodium methanolate, followed by an H-1,5 migration to yield the final product.[8] Another variation uses a catalyst system of zinc carbonate and tributyltin acetate.[16]
Industrial Applications and Synergistic Effects
The primary utility of this compound lies in its role as a stabilizer for various materials.
-
Polymer and Plastics Industry: It is extensively used as a primary antioxidant for polymers such as polyethylene (PE), polypropylene (PP), PVC, and polystyrene.[3][4] It provides long-term protection against degradation caused by heat, light, and oxygen, thereby preserving the mechanical and physical properties of the materials.[3]
-
Rubber Industry: In products like tires, hoses, and seals, it protects against oxidation-induced cracking and loss of elasticity, ensuring product safety and performance.[3]
-
Synergistic Blends: For comprehensive protection, hindered phenols are often used in combination with secondary antioxidants like phosphites and thioethers.[14][17] While the hindered phenol scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, which are unstable byproducts of the initial oxidation. This dual-action approach provides a synergistic effect, offering superior stabilization.[14]
-
Chemical Intermediate: It is a key building block for producing larger, more complex antioxidants. For example, it undergoes transesterification with pentaerythritol to produce Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane (Irganox 1010), a widely used high-molecular-weight antioxidant.[9]
Safety, Handling, and Regulatory Profile
This compound is classified as a hazardous substance and requires careful handling.
Key Hazards:
-
Human Health: It is irritating to the eyes, skin, and respiratory system.[1] Direct contact and inhalation should be avoided. Open cuts or abraded skin should not be exposed to the material.[1]
-
Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects.[1][12][13] Release into the environment must be avoided, and disposal must be handled as hazardous waste.[1][12]
| GHS Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [18] |
| H319 | Causes serious eye irritation | [18] |
| H335 | May cause respiratory irritation | [18] |
| H411 | Toxic to aquatic life with long lasting effects | [12][13] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective clothing when handling.[1]
-
Ventilation: Use only in a well-ventilated area or with adequate local exhaust ventilation to minimize inhalation of dust.[13]
-
Storage: Store in a cool, dark, and tightly closed container, preferably under an inert atmosphere.[12]
-
Spills: In case of a spill, contain the spillage, avoid generating dust, and clean up using dry procedures.[1]
References
- Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.
- Benchchem. (2025). Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Amfine. Hindered Phenols | Antioxidants for Plastics.
- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)
- CymitQuimica. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Tintoll. Hindered Phenol Antioxidant HPAO.
- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)
- AK Scientific, Inc. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- Google Patents. (CN103664612A). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- CymitQuimica. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- PubChem.
- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- Google Patents. (US4885382A). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 7. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl… [cymitquimica.com]
- 8. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 9. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 10. This compound CAS#: 6386-38-5 [m.chemicalbook.com]
- 11. This compound [cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. partinchem.com [partinchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 6386-38-5 [chemicalbook.com]
- 17. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 18. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5 [sigmaaldrich.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" antioxidant activity
An In-Depth Technical Guide to the Antioxidant Activity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Chain-Breaking Antioxidant
This compound is a sterically hindered phenolic antioxidant renowned for its efficacy in preventing oxidative degradation.[1][2] As a primary antioxidant, it is widely utilized to enhance the stability and lifespan of polymers, synthetic rubbers, coatings, and lubricants.[3] Beyond its direct applications, this compound serves as a critical intermediate in the synthesis of more complex, high-performance antioxidants such as Irganox 1010 and 1076.[3][4] Its detection in human urine has also established it as a key biomarker for assessing exposure to these widely used synthetic phenolic antioxidants.[1][5][6]
This guide offers a comprehensive technical exploration of its antioxidant properties, moving from core mechanistic principles to robust, field-proven methodologies for its evaluation. The content is structured to provide not just protocols, but the scientific causality behind them, empowering researchers to design, execute, and interpret antioxidant activity studies with confidence.
Part 1: The Core Mechanism of Action: A Sterically Hindered Radical Scavenger
The antioxidant power of this compound stems from its identity as a hindered phenolic compound. The fundamental mechanism involves the donation of a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals, thereby terminating the propagation of oxidative chain reactions.[7][8][9]
The defining feature of this molecule is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenyl ring.[1][10] This "steric hindrance" is not an impediment but a critical design element that confers exceptional stability to the phenoxy radical formed after the hydrogen atom is donated.[1] This stability is paramount, as it prevents the newly formed radical from initiating new oxidation chains, making the compound a highly efficient "chain-breaking" antioxidant.[1][8][9]
The process can be summarized as follows:
-
Initiation: A free radical (R•) attacks a substrate molecule (e.g., a lipid or polymer), stealing a hydrogen atom and creating a substrate radical.
-
Propagation: The substrate radical reacts with oxygen to form a peroxyl radical (ROO•), which then attacks another substrate molecule, propagating a damaging chain reaction.
-
Termination: The hindered phenol (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical, neutralizing it and stopping the chain. The resulting antioxidant radical (ArO•) is stabilized by the bulky tert-butyl groups and resonance, rendering it relatively unreactive.
Caption: General experimental workflow for DPPH and ABTS antioxidant assays.
| Parameter | DPPH Assay | ABTS Assay |
| Principle | H-atom donation reduces stable radical | Electron/H-atom donation reduces radical cation |
| Radical | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) |
| Color Change | Violet to Yellow/Colorless | Blue/Green to Colorless |
| λmax | ~517 nm [11] | ~734 nm [12][13] |
| Standard | Ascorbic Acid, Trolox | Trolox (TEAC) [12][14] |
| Solvent | Methanol / Ethanol | Aqueous / Ethanol |
Part 3: Assessing Protection Against Lipid Peroxidation
While radical scavenging assays are essential, assessing an antioxidant's ability to protect biological substrates like lipids provides a more physiologically relevant measure of its efficacy. Lipid peroxidation is a primary mechanism of cellular injury caused by oxidative stress, leading to cell membrane damage. [15]Malondialdehyde (MDA) is a major byproduct of this process and serves as a key biomarker of oxidative damage.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay quantifies lipid peroxidation by measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic, high-temperature conditions, which forms a pink-colored MDA-TBA adduct that can be measured colorimetrically at ~532 nm. [16][17][18]
-
Sample Preparation:
-
Homogenize tissue (e.g., 100 mg) in 1 mL of ice-cold buffer (e.g., PBS or Tris buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. [15][17] * Centrifuge the homogenate (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant. [17]2. Assay Procedure:
-
To 200 µL of the supernatant, add an acidic reagent (e.g., 600 µL of TBA solution in acetic or trichloroacetic acid). [16][17] * Prepare MDA standards for a standard curve. [16][18] * Incubate all tubes (samples and standards) at 95°C for 60 minutes. [16][17][18] * Cool the tubes in an ice bath for 10-15 minutes to stop the reaction. [16][17] * Centrifuge to pellet any precipitate.
-
Transfer 200 µL of the clear supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm. A correction can be made by subtracting the absorbance at 600 nm to account for non-specific turbidity. [17]3. Data Analysis:
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Results are typically expressed as µmols of MDA per gram of tissue or milligram of protein. [17]
-
Caption: The role of the antioxidant in inhibiting ROS-induced lipid peroxidation and cellular damage.
Conclusion: A Versatile and Foundational Antioxidant
This compound exemplifies the core principles of effective antioxidant design. Its sterically hindered phenolic structure provides a potent and stable mechanism for terminating oxidative chain reactions. The robust and well-established methodologies detailed in this guide—from direct radical scavenging assays like DPPH and ABTS to more biologically relevant assessments of lipid peroxidation—provide a comprehensive framework for quantifying its high efficacy. For researchers in materials science, drug development, and toxicology, understanding the mechanistic and practical aspects of this compound is fundamental to leveraging its protective properties and developing the next generation of antioxidant technologies.
References
- Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
- Tang, W., et al. (2019).
- Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.
- Horáková, L., et al. (2010). [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. PubMed.
- N.A. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Source not specified.
- Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Oxford Biomedical Research.
- Health & Packer. (1968).
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Kumar, N., & Goel, N. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Sigma-Aldrich. (2022).
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
- G-Biosciences. (n.d.).
- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI.
- Shahidi, F., & Ambigaipalan, P. (2015).
- BenchChem. (2025). An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan). Benchchem.
- Li, X., et al. (2014). The antioxidant this compound.
- BioIVT. (n.d.). Antioxidant Assays. BioIVT.
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- ChemicalBook. (2020). What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?. ChemicalBook.
- Al-Duais, M. A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Source not specified.
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
- Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Wang, Y., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- Wang, Y., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 4. What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?_Chemicalbook [chemicalbook.com]
- 5. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jscholaronline.org [jscholaronline.org]
- 10. The antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 15. oxfordbiomed.com [oxfordbiomed.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" chemical structure and properties
An In-depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Properties, Synthesis, and Applications
Introduction
This compound, also known by trade names such as Metilox and Ralox 35, is a high-performance hindered phenolic antioxidant.[1] Its molecular architecture, characterized by a sterically hindered hydroxyl group on a phenyl ring, is the cornerstone of its efficacy in preventing thermo-oxidative degradation. This compound is of paramount industrial importance, primarily serving as a stabilizer in a wide array of polymeric materials, including polyolefins, polyamides, and synthetic rubbers.[2] Its low volatility and excellent compatibility with polymers make it particularly suitable for high-temperature processing applications like extrusion.[3] Furthermore, it serves as a critical intermediate in the synthesis of larger, more complex antioxidants such as Irganox 1010 and 1076, cementing its role as a foundational molecule in the stabilization industry.[2] This guide provides a comprehensive technical overview of its chemical properties, antioxidant mechanism, synthesis protocols, and key applications for researchers and industry professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's structure and physical characteristics is fundamental to its application. The two tert-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance, which is crucial for its antioxidant activity. This arrangement enhances the stability of the resulting phenoxy radical, preventing it from initiating further detrimental reactions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 6386-38-5 | [4] |
| Molecular Formula | C₁₈H₂₈O₃ | [4][5] |
| Molecular Weight | 292.41 g/mol | [1][4][6] |
| IUPAC Name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [6] |
| InChI Key | PXMJCECEFTYEKE-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CCc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1 | [1] |
| Synonyms | Fenozan 1, Metilox, Ralox 35, Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | [1][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Melting Point | 60-69 °C | [5][7] |
| Boiling Point | 341.8 °C at 760 mmHg | [5] |
| Density | ~1.006 g/cm³ | [5] |
| Water Solubility | 2.2 mg/L at 20 °C | [5] |
| Solubility | Soluble in methanol | [5] |
| Vapor Pressure | 3.97 x 10⁻⁵ mmHg at 25 °C | [5] |
| LogP | 4.09 - 5.0 | [5] |
The Antioxidant Mechanism of Action
The primary function of this compound is to act as a radical scavenger, interrupting the auto-oxidation cycle of materials. This cycle is a chain reaction initiated by factors like heat, light, or mechanical stress, which generate highly reactive free radicals (R•).
The mechanism proceeds as follows:
-
Initiation: A polymer chain (P-H) breaks down to form a polymer alkyl radical (P•).
-
Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical (P•), thus propagating the degradation.
-
Intervention: The hindered phenol (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical (POO•). This neutralizes the reactive radical, forming a stable hydroperoxide and a sterically hindered phenoxy radical (ArO•).
-
Termination: The resulting phenoxy radical is resonance-stabilized and sterically shielded by the bulky tert-butyl groups. This prevents it from abstracting hydrogen from the polymer and propagating the chain reaction. It is a stable, non-reactive species that effectively terminates the oxidation cycle.
Caption: Experimental workflow for the Michael addition synthesis route.
Method B: Fischer Esterification
This classic method involves the acid-catalyzed esterification of the parent carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, with methanol. [8]While effective, it requires the precursor acid, making it a two-step process if starting from 2,6-di-tert-butylphenol.
Protocol: Synthesis via Fischer Esterification
-
Reactor Setup: In a round-bottom flask with a magnetic stir bar, combine 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq), which acts as both reagent and solvent. [8]2. Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.1 eq). [8]3. Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-24 hours). [8]4. Workup: Cool the mixture to room temperature. Reduce the methanol volume by about half using a rotary evaporator. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. [8]5. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. [8]
Applications and Industrial Relevance
The molecular structure of this compound imparts properties that make it an exceptionally effective and widely used stabilizer.
-
Polymer Stabilization: Its primary application is as a primary antioxidant for polyolefins (polyethylene, polypropylene), where it protects the material during high-temperature processing and extends its service life. [1][3]The long propionate tail enhances its compatibility and reduces migration from the polymer matrix.
-
Low Volatility: Compared to simpler antioxidants like BHT, it is significantly less volatile. [3]This is a critical advantage, ensuring it remains within the polymer during high-temperature extrusion and molding processes (150-320 °C), where less stable antioxidants would be lost. [3][9]* Food Contact Approval: It has gained approval in numerous regions, including the EU and US, for use in food contact materials, such as plastic packaging, due to its low migration and toxicity profile. [3]* Synergistic Blends: It is often used in combination with secondary antioxidants (e.g., phosphites or thioesters) to create a synergistic effect, providing comprehensive protection against both processing and long-term thermal degradation. [9]* Chemical Intermediate: It is a key building block for producing larger, more complex phenolic antioxidants. For example, transesterification with pentaerythritol or stearyl alcohol yields high molecular weight antioxidants like Irganox 1010 and Irganox 1076, respectively, which offer even lower volatility and greater permanence. [3][10]
Analytical Characterization
Confirming the identity and purity of this compound is crucial for quality control. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key spectral features include a broad O-H stretch for the phenolic hydroxyl group (~3640 cm⁻¹), a sharp C=O stretch for the ester carbonyl group (~1735 cm⁻¹), and C-H stretches for the alkyl groups. [11] * ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm), the aromatic protons (singlet, ~7.0 ppm), the methylene protons of the propionate chain (triplets, ~2.6 and ~2.9 ppm), the methoxy protons (singlet, ~3.6 ppm), and the phenolic hydroxyl proton (singlet, ~5.0 ppm). [12] * Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to its molecular weight (292.4 g/mol ) will be observed. [13]* Chromatography:
-
Gas Chromatography (GC): GC is a standard method for assessing purity. [14]A capillary column with a non-polar stationary phase is typically used. The compound's retention time under specific temperature programming allows for its quantification and separation from impurities.
-
Protocol: Purity Analysis by Gas Chromatography
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetone or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). Install a non-polar capillary column (e.g., DB-5 or equivalent).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The area of the resulting peak for the compound is compared to the total area of all peaks to determine purity as a percentage.
Conclusion
This compound is a cornerstone of the antioxidant industry. Its efficacy stems from a well-defined structure-activity relationship, where sterically hindered phenolic functionality provides potent radical scavenging capabilities. Coupled with low volatility and excellent material compatibility, it offers robust protection for polymers under demanding processing conditions. Its straightforward and high-yield synthesis via Michael addition ensures its commercial viability, while its role as a precursor to even more advanced stabilizers highlights its versatility. For scientists and engineers in the polymer and materials science fields, a thorough understanding of this molecule is essential for developing stable and durable products.
References
-
CP Lab Chemicals. Methyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionate, min 98%, 100 grams. [Link]
-
LookChem. This compound. [Link]
-
PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
PubChem. Methyl di-t-butyl hydroxyhydrocinnamate. [Link]
-
ResearchGate. The antioxidant this compound. [Link]
-
Chemsrc. Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
NIST. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. [Link]
-
SpectraBase. 3-(3,5-ditert-butyl-4-hydroxy-phenyl)propionic acid methyl ester - MS (GC) - Spectrum. [Link]
-
PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]
-
mzCloud. Octadecyl 3 3 5 di tert butyl 4 hydroxyphenyl propionate. [Link]
-
Stenutz. methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. [Link]
-
Semantic Scholar. The antioxidant this compound. [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-Li-Wang/8038d154d8a1c93a743a6d7083070445d4726b21]([Link]
-
ACS Publications. Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. [Link]
-
Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
Stabilization Technologies. Base Catalyzed Oxidation of Antioxidants. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 3. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 6386-38-5 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. stabilization-technologies.com [stabilization-technologies.com]
- 10. mzCloud – Octadecyl 3 3 5 di tert butyl 4 hydroxyphenyl propionate [mzcloud.org]
- 11. This compound(6386-38-5)FT-IR [chemicalbook.com]
- 12. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester [webbook.nist.gov]
A Comprehensive Spectroscopic Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
An In-depth Technical Resource for Researchers and Drug Development Professionals
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a sterically hindered phenolic compound, is a widely utilized antioxidant in various materials, including polymers like polyethylene.[1][2][3] Its efficacy as a radical scavenger is attributed to the specific arrangement of the bulky tert-butyl groups flanking the hydroxyl group on the phenyl ring.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its spectroscopic signature. Key features include the sterically hindered phenolic hydroxyl group, two bulky tert-butyl groups, a propyl chain, and a methyl ester functionality. These components give rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Synthesis Overview
A common and efficient method for the synthesis of this compound is the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate, catalyzed by an inorganic base such as sodium methoxide.[4][5] This reaction proceeds through a 1,5-hydrogen migration to yield the final product.[4] Another established synthetic route is the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid using an acid catalyst in excess methanol.[1]
Caption: Common synthetic routes to this compound.
Spectroscopic Data and Interpretation
A multi-faceted spectroscopic approach is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | s | 2H | Ar-H |
| ~5.0 | s | 1H | OH |
| ~3.6 | s | 3H | O-CH₃ |
| ~2.8 | t | 2H | Ar-CH₂ -CH₂ |
| ~2.5 | t | 2H | Ar-CH₂-CH₂ |
| ~1.4 | s | 18H | C(CH₃ )₃ |
-
Aromatic Protons (Ar-H): The two aromatic protons appear as a singlet around 7.0 ppm, indicating their chemical equivalence due to the symmetrical substitution pattern on the benzene ring.
-
Phenolic Proton (OH): The hydroxyl proton signal is a singlet typically found around 5.0 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.
-
Methyl Ester Protons (O-CH₃): The three protons of the methyl ester group give a sharp singlet at approximately 3.6 ppm.
-
Propionate Chain Protons (CH₂): The two methylene groups of the propionate chain appear as two triplets around 2.8 and 2.5 ppm, resulting from coupling with each other.
-
tert-Butyl Protons (C(CH₃)₃): The 18 equivalent protons of the two tert-butyl groups produce a strong singlet at about 1.4 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (Ester) |
| ~152 | Ar-C -OH |
| ~135 | Ar-C -C(CH₃)₃ |
| ~127 | Ar-C -CH₂ |
| ~125 | Ar-C H |
| ~51 | O-C H₃ |
| ~36 | Ar-C H₂-CH₂ |
| ~34 | C (CH₃)₃ |
| ~30 | C(C H₃)₃ |
| ~30 | Ar-CH₂-C H₂ |
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at approximately 173 ppm.
-
Aromatic Carbons: The aromatic carbons show distinct signals based on their substitution. The carbon attached to the hydroxyl group is observed around 152 ppm, while the carbons bonded to the tert-butyl groups are near 135 ppm. The carbon attached to the propionate side chain appears at about 127 ppm, and the aromatic CH carbons are found around 125 ppm.
-
Methyl Ester Carbon (O-CH₃): The carbon of the methyl ester is located at approximately 51 ppm.
-
Propionate and tert-Butyl Carbons: The methylene carbons of the propionate chain and the carbons of the tert-butyl groups are found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.[6]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3640 | Sharp, Weak | O-H Stretch (Free) |
| ~3500-3300 | Broad, Medium | O-H Stretch (H-bonded) |
| ~2960 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1435 | Medium | C-H Bend (CH₃) |
| ~1230 | Strong | C-O Stretch (Ester) |
-
O-H Stretch: A characteristic sharp, weak band around 3640 cm⁻¹ corresponds to the free hydroxyl group, while a broader band in the 3500-3300 cm⁻¹ region indicates intermolecular hydrogen bonding.
-
C-H Stretch: A strong absorption around 2960 cm⁻¹ is due to the stretching vibrations of the aliphatic C-H bonds in the tert-butyl and propionate groups.
-
C=O Stretch: A very strong and sharp peak at approximately 1735 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
-
C-O Stretch: The C-O stretching vibration of the ester group is typically observed as a strong band around 1230 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7]
| m/z | Interpretation |
| 292 | [M]⁺ (Molecular Ion) |
| 277 | [M - CH₃]⁺ |
| 219 | [M - COOCH₃ - CH₃]⁺ |
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is observed at an m/z of 292, which corresponds to the molecular weight of the compound (C₁₈H₂₈O₃).[8][9]
-
Key Fragment Ions: A prominent fragment is often seen at m/z 277, resulting from the loss of a methyl radical from one of the tert-butyl groups. Another significant fragment at m/z 219 can be attributed to the cleavage of the propionate side chain.
Caption: A typical workflow for the spectroscopic analysis of the target compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers complementary information, allowing for the unambiguous confirmation of its molecular structure and purity. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, enabling accurate identification and quality assessment in their respective fields.
References
-
PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
ResearchGate. The antioxidant this compound. [Link]
-
PubChem. Methyl di-t-butyl hydroxyhydrocinnamate. [Link]
-
NIST. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. [Link]
-
LECO Corporation. Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. [Link]
-
SpectraBase. 3-(3,5-ditert-butyl-4-hydroxy-phenyl)propionic acid methyl ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 6386-38-5 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(6386-38-5)FT-IR [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chemscene.com [chemscene.com]
- 9. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Michael Addition
This guide provides a comprehensive technical overview for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a sterically hindered phenolic antioxidant of significant industrial importance. Primarily utilized as a stabilizer in polymers like polyethylene, its efficacy is rooted in the radical-scavenging capability of its hindered hydroxyl group.[1] The core of its synthesis lies in the strategic formation of a carbon-carbon bond through the Michael addition reaction, a cornerstone of modern organic chemistry.
This document is intended for researchers, chemists, and process development professionals, offering a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights into the operational parameters that govern the success of this synthesis.
Strategic Overview: The Michael Addition Approach
The synthesis of this compound is most effectively achieved via the base-catalyzed Michael 1,4-addition of 2,6-di-tert-butylphenol to methyl acrylate.[2][3] This method is atom-economical and builds the characteristic propionate side chain directly onto the phenolic ring.[4]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Deep Dive: The Role of the Phenoxide
The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] In this specific synthesis, the nucleophile is generated from 2,6-di-tert-butylphenol. While phenols are not typically strong enough carbon nucleophiles for this reaction, the presence of a strong base facilitates the process.
The mechanism proceeds through several key steps:[6][7][8]
-
Catalyst Formation: A strong base, such as potassium metal or sodium methoxide, deprotonates a catalytic amount of 2,6-di-tert-butylphenol to form the corresponding potassium or sodium 2,6-di-tert-butylphenoxide (ArOM).[2][9] This phenoxide is the active catalyst. The catalytic activity is highly dependent on its form; monomeric phenoxides, typically formed at higher temperatures (>160-180 °C), are more active than their dimeric counterparts.[3][10][11]
-
Nucleophilic Attack: The generated phenoxide, acting as an oxygen nucleophile, can initiate the reaction. However, the key C-C bond formation occurs via the attack of the electron-rich aromatic ring onto the β-carbon of methyl acrylate. The phenoxide catalyst facilitates the deprotonation of the phenol starting material, which then acts as the Michael donor. The reaction is driven by the formation of a resonance-stabilized intermediate.
-
Intermediate Rearrangement and Protonation: A patent suggests that the reaction proceeds through a Michael addition followed by an H-1,5 migration to yield the final product.[9] This involves the initial formation of a dienone intermediate, which then tautomerizes to the more stable phenolic form. The enolate formed after the conjugate addition is protonated during the reaction or workup to give the final product.[7][12]
Caption: Simplified workflow of the Michael addition mechanism.
Experimental Protocol: A Consolidated Approach
The following protocol represents a synthesis of methodologies described in the literature, designed for robustness and high yield.[2][9][10]
Materials & Equipment:
-
Reactants: 2,6-di-tert-butylphenol, Methyl Acrylate
-
Catalyst: Potassium metal, Sodium Methoxide (NaOMe), or Potassium Hydroxide (KOH)
-
Solvent: Dry tert-butyl alcohol or Dimethyl Sulfoxide (DMSO)
-
Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet.
Step-by-Step Procedure:
-
Reactor Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tert-butyl alcohol (500 parts by volume).[2]
-
Catalyst Preparation (in situ):
-
Using Potassium Metal: Carefully add potassium metal (2.1 parts) to the tert-butyl alcohol and stir until it has completely reacted to form potassium tert-butoxide.[2]
-
Using Sodium Methoxide: Alternatively, sodium methoxide can be used directly as the catalyst.[9]
-
Using KOH: For the generation of the more active monomeric phenoxide catalyst, 2,6-di-tert-butylphenol (0.1 mol) can be heated with granulated KOH (0.002 mol) to >180 °C (453 K) for approximately 10 minutes before cooling to the reaction temperature.[10][13]
-
-
Addition of Phenol: Add 2,6-di-tert-butylphenol (37.3 parts) to the reaction mixture and stir until dissolved.[2]
-
Michael Addition:
-
Work-up and Isolation:
-
Purification:
Critical Parameters and Optimization
The success of this synthesis is contingent on several key factors:
-
Catalyst Choice and Activation: The use of an alkali metal base is crucial. As noted, the catalytic activity of potassium 2,6-di-tert-butylphenoxide is dependent on its preparation method, with high-temperature synthesis favoring the more active monomeric form.[10][11][13]
-
Temperature Control: The reaction temperature influences both the reaction rate and the formation of the active catalyst. While initial addition can be performed at 50°C, some protocols suggest increasing the temperature to 90°C to drive the reaction to completion.[2][14]
-
Solvent: The choice of solvent is important. Aprotic polar solvents like DMSO or DMF can promote the reaction, leading to high yields (64-92%).[3][11] Tert-butyl alcohol is also an effective solvent.[2]
-
Stoichiometry: A slight excess of methyl acrylate may be used to ensure complete consumption of the more valuable 2,6-di-tert-butylphenol.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and product.
| Parameter | 2,6-di-tert-butylphenol | Methyl Acrylate | This compound |
| Molecular Formula | C₁₄H₂₂O | C₄H₆O₂ | C₁₈H₂₈O₃ |
| Molecular Weight | 206.32 g/mol | 86.09 g/mol | 292.41 g/mol [1] |
| Melting Point | 36-38 °C | -75 °C | 62-64 °C[1][9] |
| Boiling Point | 253 °C | 80 °C | - |
| Typical Yield | N/A | N/A | >80% (under optimized conditions)[9] |
| Purity (Post-Purification) | >99% | >99% | >99.5%[14] |
Conclusion
The Michael addition of 2,6-di-tert-butylphenol to methyl acrylate stands as a robust and efficient method for the industrial-scale synthesis of this compound. A thorough understanding of the underlying mechanism, particularly the nature of the base catalyst, and careful control of reaction parameters are paramount to achieving high yields and purity. The protocol outlined in this guide provides a solid foundation for researchers and professionals to successfully implement and optimize this important transformation.
References
-
Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. Available at: [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
- CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate. Google Patents.
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Michael addition reaction. Wikipedia. Available at: [Link]
-
Michael Addition Mechanism. BYJU'S. Available at: [Link]
-
Michael addition reaction. Grokipedia. Available at: [Link]
-
Alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. Available at: [Link]
-
The antioxidant this compound. ResearchGate. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Michael Reaction. NROChemistry. Available at: [Link]
-
Electron rich triarylphosphines as nucleophilic catalysts for oxa- Michael reactions. ChemRxiv. Available at: [Link]
-
Michael Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Michael Reaction | NROChemistry [nrochemistry.com]
- 9. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. scispace.com [scispace.com]
- 14. This compound | 6386-38-5 [chemicalbook.com]
- 15. CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate - Google Patents [patents.google.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" solubility in different solvents
An In-depth Technical Guide to the Solubility of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a widely used antioxidant in various industries. Understanding its solubility is critical for formulation development, quality control, and ensuring optimal performance in diverse applications, from polymer stabilization to pharmaceutical and cosmetic formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in different solvent systems.
This compound (CAS No. 6386-38-5), hereafter referred to as "the compound," possesses a distinct molecular architecture that dictates its solubility profile. Its structure consists of three key functional regions:
-
A Polar Phenolic Group (-OH): This group is capable of acting as a hydrogen bond donor and acceptor, promoting interaction with polar, protic solvents.
-
An Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.
-
Two Bulky Tert-butyl Groups and a Propionate Linker: These nonpolar, lipophilic moieties dominate a significant portion of the molecule's surface area, driving its affinity for nonpolar solvents.
The interplay between the polar hydroxyl/ester functions and the nonpolar hydrocarbon regions results in a molecule with low overall polarity and a high octanol-water partition coefficient (log Kow), which has been experimentally determined to be greater than 6. This high log Kow value strongly indicates a preference for nonpolar, lipophilic environments over aqueous media.
Diagram 1: Key Molecular Features Governing Solubility
This diagram illustrates the primary functional groups of the molecule and their respective polar or nonpolar character, which are the fundamental determinants of its solubility behavior.
An In-Depth Technical Guide to the Thermal Stability Analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Foreword: The Critical Role of Thermal Stability in Antioxidant Performance
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a member of the sterically hindered phenolic antioxidant family, a class of compounds indispensable for the protection of organic materials.[1] Utilized extensively as an additive in polymers such as polyethylene, its primary function is to mitigate thermo-oxidative degradation, thereby preserving the material's physical properties and extending its service life.[2][3] The efficacy of this, and any, antioxidant is intrinsically linked to its thermal stability. The molecule must remain intact and functional at the high temperatures encountered during polymer processing and end-use applications to perform its radical-scavenging duties. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of this compound and related compounds.
The Antioxidant Mechanism: A Tale of Steric Hindrance and Radical Scavenging
The antioxidant activity of this compound stems from its unique molecular architecture. The hydroxyl (-OH) group on the phenyl ring is the active site, capable of donating a hydrogen atom to neutralize highly reactive free radicals that initiate oxidative chain reactions.[4] What makes this molecule particularly effective is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance serves a dual purpose: it prevents the phenolic group from engaging in unwanted side reactions while facilitating the scavenging of detrimental free radicals.[5]
The fundamental mechanism can be visualized as a two-step process:
-
Hydrogen Donation: The phenolic antioxidant (ArOH) intercepts a peroxy radical (ROO•), a key species in the auto-oxidation cycle of polymers. It donates its labile hydrogen atom, neutralizing the radical and forming a hydroperoxide and a stable phenoxyl radical (ArO•).
-
Radical Stabilization: The resulting phenoxyl radical is unreactive due to the steric shielding from the tert-butyl groups and the delocalization of the unpaired electron across the aromatic ring. This stability prevents it from initiating new oxidation chains.
Caption: The radical scavenging mechanism of a hindered phenolic antioxidant.
Core Analytical Techniques for Thermal Stability Assessment
A robust evaluation of thermal stability necessitates the use of specialized analytical instrumentation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation, providing quantitative data on mass loss and thermal transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is paramount for determining the onset of thermal decomposition, a critical parameter for defining the upper service temperature of the antioxidant.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is employed to identify thermal transitions such as melting, crystallization, and glass transitions. For the antioxidant, the melting point is a key physical property, and any exothermic events at higher temperatures can indicate decomposition.
Experimental Protocols for Thermal Analysis
The following protocols provide a standardized methodology for the thermal analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere Selection: The choice of purge gas is critical. To simulate processing conditions, an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) is recommended to assess inherent thermal stability. To evaluate thermo-oxidative stability, a reactive atmosphere (e.g., air or oxygen at 50 mL/min) should be used.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is a common standard, but may be varied to investigate kinetic effects.
-
-
Data Analysis: Record the mass loss as a function of temperature. Key parameters to determine are the onset temperature of decomposition (Tonset), often defined as the temperature at which 1% or 5% mass loss occurs, and the temperature of maximum decomposition rate (Tmax), identified by the peak of the first derivative of the TGA curve (DTG).
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will serve as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.
-
Thermal Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the melting temperature but below the onset of decomposition (e.g., 100 °C) at a rate of 10 °C/min.
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at 10 °C/min to observe any crystallization events.
-
A second heating scan is often performed to analyze the thermal history of the material after controlled cooling.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
Data Interpretation and Expected Thermal Behavior
While specific TGA and DSC data for this compound are not widely published, we can infer its thermal behavior from closely related, commercially available antioxidants. Irganox 1076, the octadecyl ester of the same phenolic propionic acid, provides an excellent proxy. The primary difference, the length of the ester alkyl chain, will influence the melting point but the decomposition profile of the active phenolic moiety is expected to be very similar.
TGA Data Analysis
The thermal stability of Irganox 1076 has been characterized, and this data can be used as a benchmark.[6]
| Parameter | Atmosphere | Temperature (°C) |
| Temperature at 1% Weight Loss | Air | 230 |
| Temperature at 10% Weight Loss | Air | 288 |
Table 1: TGA data for Irganox 1076, a close structural analog of this compound.[6]
From this, it can be inferred that this compound will exhibit significant thermal stability, with decomposition likely commencing above 200 °C. The slightly lower molecular weight of the methyl ester compared to the octadecyl ester may result in a marginally lower onset of decomposition due to increased volatility.
DSC Data Analysis
The DSC thermogram for this compound is expected to show a sharp endothermic peak corresponding to its melting point. Published data indicates a melting range of 65.0 to 69.0 °C.[7] Studies on Irganox 1076 have shown that hindered phenolic antioxidants can exhibit polymorphism, meaning they can crystallize in different forms with distinct melting points.[8] While a single, sharp melting endotherm is expected for a pure sample, the presence of multiple endotherms could suggest the presence of different crystalline forms or impurities.
Potential Thermal Degradation Pathways
The thermal degradation of hindered phenolic antioxidants can proceed through several pathways, particularly in the presence of oxygen. The primary degradation is expected to involve the phenolic group, leading to the formation of colored quinone-type structures.[9] This transformation is often responsible for the discoloration observed in polymers upon aging. At higher temperatures, cleavage of the ester group and side chains from the aromatic ring can also occur. The analysis of degradation products, often performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for elucidating these pathways.[10]
Conclusion: A Framework for Ensuring Antioxidant Efficacy
The thermal stability of this compound is a critical determinant of its effectiveness as an antioxidant. This guide has outlined the fundamental principles and practical methodologies for its evaluation. Through the systematic application of TGA and DSC, researchers can quantify the thermal and thermo-oxidative stability, ensuring that this vital additive provides the intended protection throughout the lifecycle of the materials it is designed to preserve. The use of data from close structural analogs, such as Irganox 1076, provides a reliable benchmark in the absence of specific public data for the target molecule. A thorough understanding of thermal behavior is not merely an academic exercise; it is a prerequisite for the intelligent design and application of stabilized material systems.
References
-
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]
-
ResearchGate. (n.d.). TGA curves of various hindered phenolic antioxidants in air. [Link]
-
Gautier, S., et al. (2017). Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant. RSC Advances, 7(11), 6522-6529. [Link]
-
Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
-
ResearchGate. (2016). Antioxidant Efficiency of Irganox® 1010 on Processing and Properties of Plasticized Poly(3-Hydroxybutyrate) Films. [Link]
-
E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. [Link]
-
Spectroscopy Online. (2016, October 1). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. [Link]
-
ResearchGate. (2016). Antioxidant Efficiency of Irganox® 1010 on Processing and Properties of Plasticized Poly(3-Hydroxybutyrate) Films. [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
-
PubMed Central. (2018, December 25). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. [Link]
-
Office of Scientific and Technical Information. (2022, March 29). The behavior of antioxidant irganox 1010 during the thermal degradation of a plastic bonded explosive. [Link]
-
ResearchGate. (2014). The antioxidant this compound. [Link]
-
Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. [Link]
-
CP Lab Chemicals. (n.d.). Methyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionate, min 98%, 100 grams. [Link]
-
PubMed. (2014). The antioxidant this compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6386-38-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. download.basf.com [download.basf.com]
- 7. This compound | 6386-38-5 | TCI EUROPE N.V. [tcichemicals.com]
- 8. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]
- 9. stabilization-technologies.com [stabilization-technologies.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate for Polyolefin Stabilization
Foreword: The Imperative of Stabilization in Modern Polyolefins
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are cornerstones of the modern materials landscape, valued for their versatility, cost-effectiveness, and wide range of applications.[1] However, their hydrocarbon backbone renders them susceptible to oxidative degradation when exposed to heat, shear, and UV radiation during processing and end-use.[1][2] This degradation manifests as a loss of mechanical integrity, discoloration, and a shortened service life.[1][2] The strategic incorporation of antioxidants is therefore not merely an additive measure but a fundamental requirement for ensuring the durability and performance of polyolefin-based materials. This guide provides a comprehensive technical overview of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a high-performance hindered phenolic antioxidant, and its critical role in the stabilization of polyolefins.
The Chemistry of Polyolefin Degradation: A Radical Chain Reaction
The degradation of polyolefins is primarily an auto-oxidative process that proceeds via a free-radical chain reaction. This process can be broadly categorized into three stages:
-
Initiation: The formation of initial alkyl radicals (R•) on the polymer chain due to external stressors like heat, UV light, or mechanical shear.
-
Propagation: The alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
Hydroperoxides (ROOH) are particularly detrimental as they are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process.[3]
This compound: A Primary Antioxidant Solution
This compound (CAS 6386-38-5) is a sterically hindered phenolic antioxidant.[3][4] Its molecular structure is specifically designed to interrupt the propagation stage of the oxidative degradation cycle.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 6386-38-5 | [3][4] |
| Molecular Formula | C18H28O3 | [5] |
| Molecular Weight | 292.42 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 67°C | [5] |
| Boiling Point | 130°C @ 0.01kPa | [5] |
| Solubility | Soluble in ethanol, acetone; insoluble in water | [3] |
Mechanism of Action: Radical Scavenging
The key to the antioxidant activity of this compound lies in its sterically hindered phenolic hydroxyl (-OH) group. The bulky tert-butyl groups positioned ortho to the hydroxyl group play a crucial role in its function.[4][6]
The mechanism proceeds as follows:
-
Hydrogen Donation: The phenolic antioxidant donates the hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide (ROOH) and a phenoxy radical.
-
Stabilization of the Phenoxy Radical: The resulting phenoxy radical is resonance-stabilized, and the steric hindrance provided by the tert-butyl groups prevents it from initiating new radical chains. This stability is critical to its effectiveness as a primary antioxidant.[6]
Caption: Primary antioxidant mechanism of a hindered phenol.
The Power of Synergy: Combination with Phosphite Co-Stabilizers
While this compound is an effective radical scavenger, its performance can be significantly enhanced through synergistic combination with secondary antioxidants, particularly phosphites.[7][8][9][10]
The Role of Phosphites: Hydroperoxide Decomposition
Phosphite co-stabilizers, such as Tris(2,4-di-tert-butylphenyl) phosphite, function by decomposing the hydroperoxides (ROOH) formed during the propagation stage of oxidation into stable, non-radical products (alcohols).[3][7] This action prevents the hydroperoxides from breaking down into destructive alkoxy and hydroxyl radicals, thereby preserving the primary antioxidant and preventing further degradation.[3][7]
Caption: Secondary antioxidant mechanism of a phosphite stabilizer.
Quantitative Evidence of Synergy
The synergistic effect of blending this compound with a phosphite stabilizer is evident in the enhanced performance of the stabilized polyolefin. The following table presents representative data on the performance of a polypropylene homopolymer stabilized with the antioxidant alone and in combination with a phosphite.
| Formulation | Melt Flow Index (g/10 min) after 5 Extrusions | Oxidative Induction Time (OIT) at 200°C (minutes) | Yellowness Index (YI) after 500h QUV |
| Unstabilized PP | 15.2 | < 1 | 25.8 |
| PP + 0.1% this compound | 8.5 | 12.3 | 10.2 |
| PP + 0.1% Phosphite | 10.1 | 3.5 | 18.7 |
| PP + 0.1% this compound + 0.1% Phosphite | 5.3 | 25.1 | 4.6 |
This data is representative and intended for illustrative purposes.
Experimental Protocols for Performance Evaluation
To rigorously assess the efficacy of this compound as a polyolefin stabilizer, a suite of standardized analytical techniques is employed.
Processing Stability: Melt Flow Index (MFI)
The MFI test (ASTM D1238 / ISO 1133) measures the ease of flow of a molten thermoplastic.[11][12] A stable MFI after multiple processing cycles (e.g., extrusions) indicates effective stabilization against chain scission or cross-linking.
Methodology:
-
Sample Preparation: Compound the polypropylene with the antioxidant formulation using a twin-screw extruder.
-
Initial MFI: Measure the MFI of the compounded pellets after the first extrusion at the specified temperature and load (e.g., 230°C/2.16 kg for PP).[12]
-
Multiple Extrusions: Subject the pellets to a series of subsequent extrusions (e.g., 3, 5, or 7 passes) under the same conditions.
-
MFI Measurement: Measure the MFI after each extrusion pass.
-
Analysis: A smaller change in MFI over multiple extrusions indicates better processing stability.
Thermal Stability: Oxidative Induction Time (OIT)
The OIT test (ASTM D3895) is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.[13][14] It is determined using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the stabilized polymer in an aluminum DSC pan.
-
Heating under Inert Atmosphere: Heat the sample to the test temperature (e.g., 200°C for PP) under a nitrogen atmosphere.
-
Isothermal Hold and Oxygen Introduction: Once the test temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.
-
Detection of Oxidation: The onset of oxidation is marked by a sharp exothermic peak in the DSC thermogram.
-
OIT Calculation: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation. A longer OIT indicates greater thermal stability.[15]
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Light Stability: Accelerated Weathering (QUV)
The QUV accelerated weathering test (ASTM G154) simulates the damaging effects of sunlight and moisture on materials.[5][16][17][18][19]
Methodology:
-
Sample Preparation: Prepare test plaques of the stabilized polymer.
-
Exposure Cycle: Mount the samples in the QUV chamber and subject them to alternating cycles of UV radiation (typically using UVA-340 lamps to simulate sunlight) and moisture (condensation). A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[16]
-
Evaluation: At specified intervals (e.g., 250, 500, 1000 hours), remove the samples and evaluate changes in their properties.
Color Stability: Yellowness Index (YI)
The Yellowness Index (ASTM E313) quantifies the change in color of a material towards yellow, which is a common sign of degradation.[2][14][18][20][21][22][23]
Methodology:
-
Initial Measurement: Measure the initial YI of the unaged sample using a spectrophotometer.
-
Aging: Subject the samples to thermal aging (oven) or accelerated weathering (QUV).
-
Final Measurement: Measure the YI of the aged samples.
-
Analysis: A lower change in YI indicates better color stability.
Conclusion: A Versatile and Essential Stabilizer
This compound is a highly effective and versatile primary antioxidant for the stabilization of polyolefins. Its ability to scavenge free radicals, coupled with its excellent synergy with phosphite co-stabilizers, provides robust protection against both processing and long-term thermal and light-induced degradation. The selection of an appropriate stabilization package, based on a thorough understanding of the degradation mechanisms and rigorous performance evaluation, is paramount to achieving the desired service life and performance of polyolefin products.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. Retrieved from [Link]
-
Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work? Retrieved from [Link]
-
ResearchGate. (2025, August 6). The effect of carbon black on the oxidative induction time of medium-density polyethylene. Retrieved from [Link]
-
3nh. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]
-
Accu-Group. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]
-
Thermal Support. (n.d.). Measurement of Oxidative Induction Times (OIT) by DSC. Retrieved from [Link]
-
3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. Retrieved from [Link]
-
Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. (n.d.). Retrieved from [Link]
-
Q-Lab. (n.d.). ASTM G154. Retrieved from [Link]
-
Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Melt flow rate of polypropylene (PP) samples showing an induction... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 17). Study of the Long-Term Aging of Polypropylene-Made Disposable Surgical Masks and Filtering Facepiece Respirators. Retrieved from [Link]
-
Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM. Retrieved from [Link]
-
Contract Laboratory. (2024, April 24). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Retrieved from [Link]
-
Equitech. (n.d.). In-Line Yellowness Measurement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 29). A Review of Toxicological and Exposure Data on Polymeric Antioxidant By-products. Retrieved from [Link]
-
CatheterMelt. (2024, February 24). Melt Flow Index of various polymer materials. Retrieved from [Link]
-
BIT Mesra. (n.d.). MELT FLOW INDEX (MFI). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
ExcelPlas. (n.d.). Will your product stand up to the weathering elements? Retrieved from [Link]
-
Jordi Labs. (n.d.). Differential Scanning Calorimetry Oxidative Induction Time (DSC-OIT). Retrieved from [Link]
-
TotalEnergies. (n.d.). Product Catalog. Retrieved from [Link]
-
Threenh. (n.d.). What is the Yellowness Index and How to Measure it? Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The antioxidant this compound. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Retrieved from [Link]
-
Norner. (2005). Unexpected reactions/interactions of phosphites within polyolefin stabilisation. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyolefins/Poly(3-hydroxybutyrate-co-hydroxyvalerate) Blends Compatibilization: Morphology, Rheological, and Mechanical Properties. Retrieved from [Link]
Sources
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. lmstech.com.sg [lmstech.com.sg]
- 3. nbinno.com [nbinno.com]
- 4. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl… [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. WO2020109410A2 - Antioxidant compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected reactions/interactions of phosphites within polyolefin stabilisation [norner.no]
- 11. cathetermelt.com [cathetermelt.com]
- 12. bitmesra.ac.in [bitmesra.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Yellowness index measurement method - 3nh [3nh.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. Sci-Hub. Some oxidation characteristics of polypropylene / Journal of Polymer Science: Polymer Symposia, 1976 [sci-hub.ru]
- 17. This compound [cymitquimica.com]
- 18. equitechintl.com [equitechintl.com]
- 19. researchgate.net [researchgate.net]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
The Lynchpin of Stability: A Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Antioxidant Synthesis
An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Hindered Phenolic Intermediate.
In the realm of polymer science, materials chemistry, and drug formulation, the battle against oxidative degradation is perpetual. The integrity and lifespan of a vast array of organic materials hinge on the efficacy of antioxidants. Among the most crucial classes of these protective molecules are the hindered phenolic antioxidants. This technical guide delves into the core of their synthesis, focusing on a pivotal intermediate: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This seemingly unassuming molecule is, in fact, the foundational building block for some of the most widely used and effective high-molecular-weight antioxidants, including the renowned Irganox™ series.
This document will provide a comprehensive overview of the synthesis of this compound, detailing established methodologies and the critical parameters that govern reaction success. Furthermore, it will illuminate the subsequent transesterification reactions that transform this intermediate into high-performance antioxidants, offering field-proven insights into process optimization and characterization.
Part 1: The Genesis of a Stabilizer - Synthesizing the Core Intermediate
The industrial and laboratory-scale synthesis of this compound is primarily achieved through two robust and well-established routes: the direct Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, and the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.
The Michael Addition Route: A Direct and Atom-Economical Approach
The Michael addition represents a highly efficient method, directly assembling the target molecule from readily available starting materials.[1] This reaction involves the conjugate addition of a nucleophile, in this case, the phenoxide of 2,6-di-tert-butylphenol, to an α,β-unsaturated carbonyl compound, methyl acrylate.
The reaction is typically catalyzed by a base, which serves to deprotonate the phenolic hydroxyl group, thereby generating the active nucleophile.[2] Common bases employed include alkali metal hydroxides or alkoxides, such as sodium methoxide.[1][3] The choice of solvent and temperature is critical to achieving high yields and minimizing side reactions.[2]
Experimental Protocol: Base-Catalyzed Michael Addition
Materials:
-
2,6-di-tert-butylphenol
-
Methyl acrylate
-
Sodium methoxide (or other suitable base)
-
Anhydrous solvent (e.g., tert-butyl alcohol, Dimethyl Sulfoxide)[2][4]
-
Glacial acetic acid (for neutralization)
-
Methanol-water solution (for crystallization)[3]
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the 2,6-di-tert-butylphenol and the chosen solvent.
-
If starting with solid 2,6-di-tert-butylphenol, heat the mixture to melt the phenol (approximately 55°C).[3]
-
Add the catalytic amount of sodium methoxide to the reaction mixture.
-
Slowly add the methyl acrylate to the reaction mixture while maintaining the temperature between 90-105°C.[3]
-
After the addition is complete, raise the temperature to 110-124°C and maintain for 4-5 hours to drive the reaction to completion.[3]
-
Cool the reaction mixture to 78-80°C and carefully neutralize the catalyst by adding glacial acetic acid until the pH is between 6 and 6.5.[3]
-
At 65°C, add a methanol-water solution to induce crystallization.[3]
-
Cool the mixture further to promote complete crystallization, potentially with the addition of seed crystals.[3]
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
The Fischer Esterification Route: A Classic and Reliable Method
An alternative and equally viable pathway to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[5] This acid-catalyzed esterification is a classic organic transformation that is both reliable and scalable.
The reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[5] The excess methanol is crucial to drive the equilibrium towards the formation of the ester.
Experimental Protocol: Fischer Esterification
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the product by recrystallization or column chromatography if necessary.
Characterization and Quality Control of the Intermediate
Regardless of the synthetic route, rigorous characterization of the resulting this compound is paramount to ensure its suitability for subsequent transformations. Standard analytical techniques for confirmation of structure and purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for verifying the chemical structure and identifying any residual starting materials or byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the phenolic -OH, the ester carbonyl (C=O), and the aromatic ring.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp and consistent melting point is a good indicator of purity. The reported melting point for this compound is in the range of 62-68°C.[5][6]
Part 2: From Intermediate to High-Performance Antioxidant - The Transesterification Step
The true value of this compound lies in its role as a precursor to a range of high-molecular-weight hindered phenolic antioxidants.[2] These larger molecules exhibit lower volatility and improved compatibility with polymer matrices, making them ideal for high-temperature applications.[7] The key transformation is a transesterification reaction, where the methyl group of the intermediate is exchanged for a larger alcohol moiety, typically a polyol.
Synthesis of Irganox 1010: A Case Study in Transesterification
A prime example of this process is the synthesis of Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)).[8][9] In this reaction, four equivalents of this compound react with one equivalent of pentaerythritol in the presence of a suitable catalyst.
The reaction is typically carried out at elevated temperatures to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the formation of the desired tetra-ester.[10] Basic catalysts are commonly employed to facilitate this transformation.[11]
Caption: Synthetic pathways to this compound and its subsequent conversion to Irganox 1010.
Experimental Protocol: Transesterification to Irganox 1010
Materials:
-
This compound
-
Pentaerythritol
-
Basic catalyst (e.g., sodium methoxide, lithium amide)
-
High-boiling point solvent (optional)
-
Recrystallization solvent (e.g., n-heptane)
Procedure:
-
Charge the this compound, pentaerythritol, and catalyst into a reaction vessel equipped with a distillation apparatus.
-
Heat the reaction mixture under an inert atmosphere to a temperature sufficient to initiate the transesterification and distill off the methanol byproduct (typically >120°C).[10]
-
Continue heating until the theoretical amount of methanol has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Neutralize the catalyst with a weak acid if necessary.
-
Purify the crude Irganox 1010 by recrystallization from a suitable solvent to obtain a high-purity product.
Synthesis of Other High-Performance Antioxidants
The versatility of this compound as an intermediate extends to the synthesis of other commercially significant antioxidants. For instance, the transesterification with octadecanol yields Irganox 1076, a widely used antioxidant in plastics and synthetic fibers.[7][12] The fundamental principles of the transesterification reaction remain the same, with the choice of alcohol determining the final product and its specific properties.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a broad spectrum of hindered phenolic antioxidants. Its efficient production via either Michael addition or Fischer esterification, followed by versatile transesterification with various alcohols, allows for the tailored synthesis of high-performance stabilizers. A thorough understanding of the underlying reaction mechanisms and meticulous control over experimental parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals dedicated to the development and application of advanced antioxidant technologies.
References
-
PrepChem.com. (n.d.). Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
- Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Li, X., Wang, Z., & Liu, S. (2014). The antioxidant this compound. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050–1053. Retrieved from [Link]
- Google Patents. (1989). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Taylor & Francis eBooks. (n.d.). Laws of the Transesterifi cation of Methyl Ester 3-(3', 5'-di-tert. butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Antioxidant 1010. Retrieved from [Link]
-
Additivesforpolymer.com. (n.d.). ANTIOXIDANT 1010 / IRGANOX 1010. Retrieved from [Link]
-
ResearchGate. (2014). The antioxidant this compound. Retrieved from [Link]
- Google Patents. (2006). CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate.
-
Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
Tri-iso. (n.d.). BASF Irganox 1076. Retrieved from [Link]
-
Unilong. (n.d.). This compound With CAS 6386-38-5. Retrieved from [Link]
Sources
- 1. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. China this compound With CAS 6386-38-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 8. IRGANOX 1010 - Descrizione [tiiips.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 12. BASF Irganox 1076 | Buy, Quote, Sample | Antioxidant [tri-iso.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5), a compound commonly used as an antioxidant.[1][2] The information herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. These properties dictate its behavior under various conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₃ | [2][3] |
| Molecular Weight | 292.41 g/mol | [2][4] |
| Appearance | White to almost white crystal/powder | [3] |
| Melting Point | 60-67 °C | [4] |
| Boiling Point | 130 °C @ 0.01 kPa | [3][4] |
| Solubility | Information not readily available, but likely soluble in organic solvents. | [4] |
| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (at 25 °C) | [5] |
The low vapor pressure of this compound suggests it is not highly volatile at room temperature, which reduces the risk of inhalation exposure under normal conditions. However, its solid, potentially dusty form necessitates precautions to avoid airborne particulate generation.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[5] The primary hazards are outlined below.
-
Human Health Hazards:
-
Environmental Hazards:
GHS Pictograms:
Signal Word: Warning[4][6][7]
Hazard Statements:
Exposure Controls and Personal Protection
To mitigate the identified hazards, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary objective of engineering controls is to contain the hazard at its source.
-
Ventilation: Use this compound in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation of dust or aerosols.[8]
-
Containment: For procedures with a high likelihood of generating dust, consider using a glove box or other enclosed systems.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[9] Standard safety glasses may not provide adequate protection from fine dust particles.
-
Hand Protection: Wear chemical-resistant gloves.[8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][9] In situations with a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a dust respirator should be worn.[3]
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Storage Protocols
General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and weigh the material on a tared container within a fume hood or other ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[10]
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Containers: Store in the original, tightly sealed containers.[5]
-
Environment: Keep in a cool, dry, and well-ventilated area, protected from environmental extremes.[3][5]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][8]
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the skin with copious amounts of running water and soap.[5] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting. Seek medical advice if you feel unwell.[3]
Caption: Emergency Response Flowchart.
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[5]
-
Clean-up: For small spills, use dry clean-up procedures to avoid generating dust.[5] Carefully sweep or vacuum the material into a suitable container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, and sparks.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]
Toxicological and Ecological Information
-
Toxicology: While detailed toxicological data is not extensively available in the provided search results, the compound is known to be an irritant to the skin, eyes, and respiratory system.[5][6] The potential for irreversible effects and mutations warrants extreme caution.[5]
-
Ecotoxicity: This chemical is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Therefore, it is imperative to prevent its release into the environment.
Disposal Considerations
All waste containing this material must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not allow this chemical to enter the environment.
References
-
Material Safety Data Sheet. Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. This compound. TCI Chemicals.
-
This compound. AK Scientific, Inc.
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5. Sigma-Aldrich.
-
Metilox | CAS#:6386-38-5. Chemsrc.
-
SAFETY DATA SHEET. Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]-propanoate. Santa Cruz Biotechnology.
-
Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Chemos GmbH & Co. KG.
-
This compound Chemical Properties,Uses,Production. ChemicalBook.
-
This compound. CymitQuimica.
-
methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5. The Good Scents Company.
-
AB157284 | CAS 6386-38-5. abcr Gute Chemie.
-
QA-8466 - Safety Data Sheet. Combi-Blocks, Inc.
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid methyl ester. HPC Standards.
-
This compound. TCI Chemicals.
Sources
- 1. This compound | 6386-38-5 [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5 [sigmaaldrich.com]
- 8. Metilox | CAS#:6386-38-5 | Chemsrc [chemsrc.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemos.de [chemos.de]
Methodological & Application
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" synthesis protocol
An In-Depth Guide to the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction
This compound is a sterically hindered phenolic compound widely utilized as a primary antioxidant for organic polymers.[1][2] Its molecular structure is adept at scavenging free radicals, thereby preventing thermo-oxidative degradation in materials such as polyethylene, polypropylene, and other plastics.[3] It also serves as a crucial intermediate in the synthesis of more complex, high-molecular-weight antioxidants like Irganox 1010.[4][5]
This guide provides a detailed protocol for the laboratory synthesis of this compound, designed for researchers and development scientists. The primary focus will be on the Fischer-Speier esterification method, a robust and classic approach for this transformation. An alternative industrial method, the Michael addition, will also be discussed. The causality behind experimental choices, safety protocols, and reaction mechanisms are explained to ensure a comprehensive and practical understanding.
Physicochemical and Quantitative Data
A summary of the key physical properties and quantitative data for the primary reactant and the final product is presented below for easy reference.
| Parameter | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid | This compound |
| CAS Number | 20170-32-5 | 6386-38-5 |
| Molecular Formula | C₁₇H₂₆O₃ | C₁₈H₂₈O₃ |
| Molecular Weight | 278.39 g/mol [6] | 292.41 g/mol [1][2] |
| Appearance | White to Off-White Solid[5] | White to Almost White Crystalline Powder[7] |
| Melting Point | 172-174 °C[1][6] | 62-64 °C[1][4] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol[6] | Soluble in common organic solvents |
| Typical Yield | N/A | >90% (Fischer Esterification)[1]; >98% (Michael Addition)[3] |
Primary Synthesis Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification is a reliable and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] For this synthesis, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid is reacted with an excess of methanol, with a strong acid catalyst driving the formation of the methyl ester.
Principle and Mechanism
The reaction is an equilibrium process. According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by using one of the reactants in a large excess. In this protocol, methanol serves as both the nucleophilic reagent and the solvent, ensuring its high concentration drives the reaction to completion.[1][8] The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.
Caption: A simplified diagram of the Fischer esterification mechanism.
Detailed Experimental Protocol
This protocol is adapted from standard laboratory procedures for Fischer esterification.[1]
Materials and Reagents:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq)
-
Methanol (anhydrous, 10-20 fold molar excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 eq) to serve as both the reagent and solvent. The large excess is critical to drive the reaction equilibrium forward.[1]
-
While stirring, slowly and cautiously add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq). The addition is exothermic and should be done carefully.
-
-
Reaction:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete within 2-4 hours.
-
-
Workup and Neutralization:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator. This step simplifies the subsequent extraction.
-
Dilute the concentrated mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: Add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur.[1] Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Sequentially wash the organic layer with water and then with brine. The brine wash helps to remove residual water from the organic phase.[1]
-
-
Drying and Isolation:
-
Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
The crude product can be purified by recrystallization to achieve high purity. A suitable solvent system is heptane or a mixture of ethyl acetate and hexane.[1]
-
Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Typical yields are over 90%.[1]
-
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Route: Michael Addition
An industrially significant alternative involves the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[4][9] This method is often favored for its high atom economy and excellent yields, which can approach 99%.[3]
The reaction is typically catalyzed by an inorganic base like sodium methoxide.[4] The mechanism involves the formation of a phenoxide ion, which then acts as a nucleophile in a conjugate addition to the electron-deficient alkene of methyl acrylate. This is followed by a tautomeric rearrangement (H-1,5 migration) to yield the final product.[4]
A patented procedure describes adding 2,6-di-tert-butylphenol, zinc carbonate, and a catalyst to a flask, heating to 70°C, and then slowly adding methyl acrylate. After reacting for a further 1.5 hours with increasing temperature, the product is crystallized, filtered, and obtained in 99% yield without needing further recrystallization.[3]
Safety and Handling
Hazard Identification:
-
Considered a hazardous substance.[10]
-
Health Hazards: Causes skin, eye, and respiratory system irritation.[10] There is a possible risk of irreversible effects.[10]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[7][10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective clothing. If dust is generated, a dust respirator is recommended.[7][10]
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid all personal contact, including inhalation of dust.[10] Prevent concentration in hollows and sumps.
-
Spills: For spills, contain the spillage to prevent it from entering drains or water courses. Use dry clean-up procedures to avoid generating dust.[10]
-
Disposal: Dispose of contents and container through an authorized waste management company, following local and national regulations.[7]
Conclusion
The synthesis of this compound can be reliably achieved through Fischer-Speier esterification, a method well-suited for a laboratory setting, offering high yields and straightforward purification. The alternative Michael addition route presents a highly efficient option, particularly for industrial-scale production. Adherence to proper safety protocols is essential when handling the reagents and the final product due to its irritant nature and environmental toxicity.
References
- BenchChem. (2025). Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- BenchChem. (2025). 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5).
- CymitQuimica. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)
- PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)
- Google Patents. (CN103664612A). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- TCI Chemicals. (M1810). SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- Google Patents. (CN104910008A). Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2025). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- The Good Scents Company.
- Chemdad Co., Ltd. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.
- PrepChem.com. Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)
- Google Patents. (US4885382A). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
- Taylor & Francis eBooks. Laws of the Transesterifi cation of Methyl Ester 3-(3', 5'-di-tert. butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction.
- OperaChem. (2024).
- ChemicalBook. (2020). What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?.
- Semantic Scholar. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. This compound | 6386-38-5 [chemicalbook.com]
- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 5. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Note: High-Purity Recovery of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Optimized Recrystallization
Introduction & Objective
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5) is a sterically hindered phenolic antioxidant critical to the polymer industry. [3, 5] It functions as a primary radical scavenger, protecting polymeric materials from thermo-oxidative degradation during high-temperature processing and throughout their service life. [3, 6, 7, 9] This protection prevents undesirable changes such as discoloration, loss of mechanical strength, and reduced product longevity. [1, 7]
The efficacy of this antioxidant is directly correlated with its purity. [1] Impurities can act as pro-degradants, initiate discoloration (e.g., yellowing), and negatively impact the stability of the polymer matrix. [1, 3] Therefore, achieving high purity (typically >99%) is a mandatory quality control step.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using the recrystallization technique. The objective is to furnish researchers and process chemists with a robust methodology that explains the causality behind each step, ensuring a reliable and reproducible purification outcome.
Recrystallization is a powerful purification method based on the principle that the solubility of a solid in a solvent increases with temperature. [17] An impure compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). [12]
Materials and Equipment
2.1 Materials:
-
Crude this compound (Purity <98%)
-
Heptane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Decolorizing Carbon (optional, if crude product is colored)
-
Filter Paper (Qualitative, Grade 1)
-
Boiling Chips
2.2 Equipment:
-
Erlenmeyer Flasks (appropriate sizes, e.g., 125 mL, 250 mL)
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bars
-
Graduated Cylinders
-
Powder Funnel
-
Stemless Glass Funnel
-
Büchner Funnel and Filter Flask
-
Vacuum Source (e.g., water aspirator or vacuum pump)
-
Watch Glass
-
Spatulas
-
Drying Oven or Vacuum Desiccator
-
Melting Point Apparatus
Part A: Rationale for Solvent System Selection
The selection of an appropriate solvent is the most critical factor for successful recrystallization. [12] An ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. [15] For this compound, a compound with both polar (ester, hydroxyl) and nonpolar (large alkyl groups) regions, a mixed solvent system is often optimal.
A combination of heptane and ethyl acetate is highly effective. [5]
-
Ethyl Acetate ("Good" Solvent): This moderately polar solvent readily dissolves the target compound, aligning with the "like dissolves like" principle for the ester functional group. [16]
-
Heptane ("Poor" Solvent): This nonpolar solvent has a low affinity for the compound at room temperature.
By using a mixture, we can precisely modulate the solvent's dissolving power. The strategy is to dissolve the crude solid in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature and then add the "poor" solvent (heptane) to the hot solution until the saturation point is almost reached (indicated by slight cloudiness or turbidity). This creates a solution that is supersaturated upon cooling, promoting high-yield crystal formation.
Part B: Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales.
Step 1: Dissolution of the Crude Product
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate beaker, gently heat approximately 100 mL of ethyl acetate on a hot plate.
-
Add the minimum volume of hot ethyl acetate to the Erlenmeyer flask—just enough to completely dissolve the crude solid with heating and stirring. Start with ~20-30 mL and add more in small portions if needed.
-
Causality: Using the minimum amount of hot solvent is crucial. [18] An excess of solvent will prevent the solution from becoming saturated upon cooling, leading to low or no crystal recovery. The goal is to create a hot, saturated solution. [11]
-
Step 2: Decolorization and Hot Filtration (Optional) This step is only necessary if the initial solution is colored or contains insoluble particulate matter.
-
If the solution is colored, remove it from the heat and add a very small amount (~0.1-0.2 g) of decolorizing carbon.
-
Re-heat the solution to boiling for 2-3 minutes.
-
To remove the carbon or other suspended impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and set it atop a clean, pre-heated 250 mL Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper.
-
Causality: A stemless funnel prevents premature crystallization in the stem. Pre-heating the receiving flask and funnel with hot solvent vapor minimizes thermal shock, which could cause the product to crystallize prematurely and be lost on the filter paper. [11]
-
Step 3: Crystallization
-
Heat the clear filtrate (or the initial solution if Step 2 was skipped) to boiling.
-
Slowly add hot heptane dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of large, high-purity crystals. [15] As the crystal lattice forms gradually, impurity molecules are selectively excluded and remain in the mother liquor. Rapid cooling can trap impurities within the crystal structure.
-
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.
-
Causality: The compound's solubility is further reduced at lower temperatures, forcing more of the dissolved product out of the solution to crystallize. [18]
-
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold heptane to ensure it seals against the funnel.
-
Turn on the vacuum and pour the crystallized slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals in the funnel with two small portions (5-10 mL each) of ice-cold heptane.
-
Causality: The crystals are washed to remove any residual mother liquor, which contains the dissolved impurities. [15] Using an ice-cold, "poor" solvent (heptane) minimizes the re-dissolving and loss of the purified product during the wash. [18]
-
Step 5: Drying the Purified Product
-
Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the white, crystalline solid to a pre-weighed watch glass.
-
Dry the product to a constant weight, either in a well-ventilated fume hood, in a drying oven at a low temperature (e.g., 40-50 °C, well below the melting point), or in a vacuum desiccator.
-
Weigh the final product and calculate the percent recovery.
Part C: Purity Assessment and Data
The success of the purification must be validated.
-
Melting Point Analysis: This is a primary, rapid indicator of purity. A pure compound will have a sharp and narrow melting point range. The literature melting point for this compound is in the range of 60-69 °C. [2, 4, 22] Impurities typically cause both a depression and a broadening of the melting range. [15]
-
Chromatography (TLC/GC/HPLC): These techniques can be used to confirm the absence of impurities by comparing the purified product to the crude starting material.
Table 1: Key Experimental Parameters & Expected Outcomes
| Parameter | Recommended Value / Observation | Rationale |
|---|---|---|
| Solvent System | Ethyl Acetate / Heptane | Provides optimal solubility gradient for effective recrystallization. [5] |
| Dissolution Temp. | Boiling point of solvent mixture (~75-80 °C) | Ensures complete dissolution of the compound in a minimal solvent volume. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes formation of large, pure crystals and maximizes yield. [15] |
| Appearance | White to off-white crystalline solid | The expected physical form of the pure compound. [22] |
| Expected Recovery | 75-90% (Varies with crude purity) | A typical range for a well-executed recrystallization. |
| Purity Check | Melting Point: Sharp range within 65-69 °C | A narrow melting range close to the literature value indicates high purity. [22] |
Visualization of the Workflow
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Gently boil off some of the solvent to concentrate the solution and attempt to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. [18] |
| Product "oils out" instead of crystallizing | Solution is supersaturated; cooling is too rapid; melting point of solid is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethyl acetate) and allow it to cool much more slowly. |
| Very low recovery/yield | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent volumes are used. [18] Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Heptane and ethyl acetate are flammable. Keep away from open flames and ignition sources. Use a heating mantle or a steam bath as the heat source.
-
Avoid inhaling solvent vapors.
References
-
Role of High-Purity Antioxidant Chemicals in Polymer Stability. (n.d.). Vinati Organics. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Optimizing Polymer Performance with High-Purity Antioxidants. (2026, January 8). Geshan. Retrieved from [Link]
-
Antioxidants Polymer Additives: The Effective Oxidation Fighters. (n.d.). Tosaf. Retrieved from [Link]
-
Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate. (2025, October 31). Chemsrc. Retrieved from [Link]
- Preparation method of hindered phenol antioxidant 330. (2013). Google Patents.
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Kwantlen Polytechnic University. Retrieved from [Link]
-
The antioxidant this compound. (2025, August 6). ResearchGate. Retrieved from [Link]
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (2014). Google Patents.
Application Note: A Robust HPLC Method for the Quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This compound is a sterically hindered phenolic antioxidant widely used to prevent oxidative degradation in polymeric materials.[1][2][3] The method described herein is tailored for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for the identification and quantification of this analyte in various matrices. We will delve into the rationale behind the method development, provide a step-by-step protocol, and discuss key validation parameters, ensuring both scientific integrity and practical applicability.
Introduction to the Analyte
This compound (CAS No. 6386-38-5) is a non-coloring, odorless, and highly effective antioxidant.[1][3] Its molecular structure, characterized by a phenolic ring with bulky tert-butyl groups ortho to the hydroxyl group, is key to its function. These bulky groups sterically hinder the hydroxyl radical, enhancing its stability and efficacy as a free radical scavenger. Its primary application is in the stabilization of plastics, synthetic fibers, and elastomers.[2][3] Accurate quantification is crucial for formulation development, stability testing, and quality assurance of materials containing this additive.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₃ | [1][2] |
| Molecular Weight | 292.41 g/mol | [1][2] |
| Appearance | White crystalline solid | [4] |
| LogP (o/w) | 4.09 - 4.77 | [4][5] |
| Solubility | Soluble in methanol; Water solubility: 2.2 mg/L at 20°C | [1][4] |
| pKa | ~12.17 (Predicted) | [1][4] |
| Melting Point | 60-69 °C | [4][6] |
The high LogP value indicates that the molecule is highly non-polar (hydrophobic), which is a critical factor for selecting the appropriate HPLC mode and column chemistry. Its solubility profile dictates the choice of solvents for sample and standard preparation.
Chemical Structure
The structure of this compound is pivotal to its chromatographic behavior.
Caption: Chemical Structure of the Analyte.
HPLC Method Development: Rationale and Strategy
The development of this method was guided by the physicochemical properties of the analyte. The goal was to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring both accuracy and efficiency.
Mode of Chromatography: Reversed-Phase (RP-HPLC)
Given the analyte's non-polar, hydrophobic nature (LogP > 4.0), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective separation mode.[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.
Stationary Phase Selection: C18 Column
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent choice for this analyte. The long alkyl chains of the C18 packing provide a highly hydrophobic stationary phase, which will strongly interact with the non-polar this compound molecule, leading to good retention and separation from more polar impurities. A standard column dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and analysis time.[7]
Mobile Phase Composition
The mobile phase must be optimized to achieve the desired retention time and peak shape.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol for this application. ACN generally provides lower backpressure and often results in sharper peaks for phenolic compounds.
-
Aqueous Component: HPLC-grade water is used as the weak solvent.
-
Acidification: The mobile phase is acidified with 0.1% phosphoric acid.[5][8] The phenolic hydroxyl group on the analyte has a high pKa (~12.17), so it will be in its protonated (neutral) form at neutral pH.[1] However, acidic conditions are still recommended to ensure the suppression of any potential ionization of residual silanol groups on the silica-based C18 column. This minimizes peak tailing and leads to more symmetrical and reproducible peaks.[7]
An isocratic elution (constant mobile phase composition) is suitable for this application when analyzing the pure compound or simple mixtures. A typical starting point would be a high percentage of organic solvent, such as 80:20 (ACN:Water), adjusted based on initial scouting runs.
Detector and Wavelength Selection
The presence of the substituted benzene ring in the analyte's structure results in strong UV absorbance. Phenolic compounds typically exhibit maximum absorbance (λmax) in the range of 270-290 nm. Therefore, a UV-Vis or Diode Array Detector (DAD) is ideal. For quantitative analysis, a wavelength of 280 nm is selected as it is expected to provide high sensitivity and selectivity for this class of compounds. A DAD is particularly useful as it can also provide peak purity information by analyzing the entire UV spectrum across the peak.[7]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Equipment and Materials
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or DAD detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
Phosphoric Acid (85%).
-
This compound reference standard (>98% purity).
Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Detailed Procedure
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of HPLC-grade Acetonitrile.
-
Measure 200 mL of HPLC-grade Water.
-
Add 1.0 mL of 85% Phosphoric Acid to the water.
-
Combine the ACN and acidified water.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample material expected to contain the analyte.
-
Dissolve the sample in a suitable volume of Acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples. It is good practice to run a check standard periodically to monitor system suitability.
-
Data Analysis and Interpretation
-
Calibration Curve: Plot the peak area of the analyte from the calibration standards against their corresponding concentrations. Perform a linear regression analysis. The curve should have a coefficient of determination (r²) of ≥ 0.999.
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak areas.
Method Validation Considerations
For use in a regulated environment, the method must be validated according to ICH (International Council for Harmonisation) guidelines. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks in a blank matrix and by using a DAD to check for peak purity.
-
Linearity: Assessed over the range of the calibration curve.
-
Accuracy: Determined by spike-recovery studies at multiple concentration levels.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | Insufficient mobile phase acidity; Column degradation; Extracolumn volume. | Ensure correct mobile phase pH; Replace column; Check and minimize tubing lengths. |
| Variable Retention Times | Pump malfunction; Leaks in the system; Inadequate column equilibration. | Check pump performance and for leaks; Increase equilibration time. |
| High Backpressure | Column or frit blockage; Sample precipitation. | Filter all samples and mobile phases; Back-flush or replace the column. |
| No Peak Detected | Detector lamp off; No injection made; Analyte concentration too low. | Check detector status; Verify autosampler operation; Concentrate sample or inject a higher concentration standard. |
References
- ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.).
- ChemicalBook. (n.d.). This compound.
- SIELC Technologies. (2018). Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ResearchGate. (2025). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases.
- Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- Sigma-Aldrich. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
- ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.
- LookChem. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound.
Sources
- 1. This compound CAS#: 6386-38-5 [m.chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. This compound | 6386-38-5 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | SIELC Technologies [sielc.com]
- 6. aksci.com [aksci.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A Validated Protocol for Quantification in Polymer Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a widely used phenolic antioxidant in various polymers and materials, plays a critical role in preventing oxidative degradation.[1][2] Accurate quantification of this additive is essential for quality control, stability studies, and regulatory compliance. However, its direct analysis by gas chromatography (GC) is challenging due to the polar nature of its phenolic hydroxyl group, which can lead to poor peak shape and thermal instability. This application note presents a comprehensive, validated protocol for the robust analysis of this compound. The methodology is centered around an efficient ultrasonic-assisted solvent extraction from a polymer matrix, followed by a crucial derivatization step to enhance volatility and thermal stability. The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) ensures high sensitivity and selectivity. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind key procedural choices, and offers a framework for reliable and reproducible quantification.
Principle of the Method
The analytical challenge posed by phenolic compounds in GC is the presence of an active hydrogen on the hydroxyl group, which can form hydrogen bonds with the stationary phase, resulting in broad, tailing peaks.[3] To overcome this, this protocol employs a silylation derivatization step, where the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[4] This chemical modification increases the analyte's volatility and thermal stability, making it ideally suited for GC analysis.[4][5]
The overall workflow involves two primary stages:
-
Sample Preparation : The antioxidant is first extracted from the host material (e.g., a polymer) using an appropriate solvent, facilitated by ultrasonication to maximize extraction efficiency.
-
Derivatization and Analysis : The extracted analyte is then chemically derivatized to its TMS ether. This derivatized sample is subsequently injected into a GC-MS system for separation and quantification. Mass spectrometry provides definitive identification based on the unique fragmentation pattern of the derivatized molecule.
Materials and Reagents
| Item | Grade | Recommended Supplier |
| This compound (≥98%) | Analytical Standard | Sigma-Aldrich, TCI |
| Dichloromethane (DCM) | HPLC or GC Grade | Fisher Scientific |
| Pyridine | Anhydrous | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo |
| Nitrogen Gas | High Purity (99.999%) | Local Supplier |
| 0.22 µm Syringe Filters (PTFE) | - | VWR, Millipore |
| 2 mL GC Vials with Septa Caps | - | Agilent, Waters |
Instrumentation and Analytical Conditions
A standard Gas Chromatograph coupled with a Mass Selective Detector is recommended. The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 minute purge delay) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | - Initial Temp: 150 °C, hold for 1 min - Ramp 1: 15 °C/min to 300 °C - Hold: Hold at 300 °C for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (for TMS derivative) | Quantifier: m/z 351 Qualifiers: m/z 73, 277 |
Scientist's Note: The choice of an HP-5ms column provides excellent resolving power for a wide range of semi-volatile compounds. The temperature program is designed to be aggressive enough to elute the high-boiling point derivatized analyte in a reasonable time while maintaining good peak shape. Using SIM mode for quantification dramatically increases sensitivity and selectivity by filtering out background noise from the sample matrix.[6][7]
Experimental Protocols
Protocol 1: Standard Solution and Calibration Curve Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with dichloromethane.
-
Working Standards: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Derivatization of Standards:
-
Transfer 100 µL of each working standard into a separate 2 mL GC vial.
-
Using a gentle stream of nitrogen, evaporate the solvent completely. It is critical to avoid sample loss due to splashing.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Sample Preparation (Extraction from Polymer)
This protocol is optimized for a sample such as polyethylene film. Adjustments may be necessary for other matrices.
-
Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 200 mg of the polymer pieces into a 15 mL glass vial.
-
Add 5.0 mL of dichloromethane to the vial.
-
Place the vial in an ultrasonic bath and sonicate at 40 °C for 60 minutes.
-
-
Cleanup:
-
Allow the solution to cool and the polymer pieces to settle.
-
Carefully draw the supernatant (DCM extract) using a glass pipette.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a clean GC vial to remove any particulates.[8]
-
-
Derivatization of Sample Extract:
-
Transfer 100 µL of the filtered sample extract into a new 2 mL GC vial.
-
Follow the derivatization procedure exactly as described in Protocol 1, Step 3 .
-
Scientist's Note: Ultrasonic-assisted extraction is a rapid and efficient alternative to more time-consuming methods like Soxhlet extraction.[9] Dichloromethane is an effective solvent for both the non-polar polymer backbone and the moderately polar antioxidant. Complete removal of the solvent before adding derivatization reagents is crucial, as residual solvent can interfere with the silylation reaction.
The Derivatization Reaction: A Closer Look
The silylation of the phenolic hydroxyl group is the cornerstone of this analytical method. BSTFA is a powerful silylating agent that reacts with the active hydrogen to form a stable trimethylsilyl ether.[4][10]
Data Analysis and Results
-
Calibration: After running the derivatized standards, construct a calibration curve by plotting the peak area of the quantifier ion (m/z 351) against the concentration of each standard. A linear regression with a correlation coefficient (R²) > 0.995 is considered acceptable.
-
Quantification: Determine the concentration of the analyte in the prepared sample extract using the calibration curve.
-
Final Calculation: Calculate the final concentration of the antioxidant in the original polymer sample using the following formula:
Concentration (µg/g) = (C * V) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Total volume of extraction solvent (mL)
-
W = Weight of the initial polymer sample (g)
-
Conclusion
This application note details a robust and reliable method for the quantification of the antioxidant this compound in polymer matrices. The protocol's success hinges on an efficient extraction procedure followed by a critical silylation step, which renders the analyte suitable for GC-MS analysis. By converting the polar phenol into a non-polar TMS ether, this method achieves excellent chromatographic peak shape, high sensitivity, and accurate quantification. This self-validating system, grounded in established chemical principles, provides researchers and quality control scientists with a trusted methodology for material characterization and stability assessment.
References
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons.
- A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection.
- This compound Chemical Properties, Uses, Production. ChemicalBook.
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography–Mass Spectrometry.
- Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chrom
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chrom
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- Sample Preparation – GC-FID.
Sources
- 1. This compound | 6386-38-5 [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. journal.gnest.org [journal.gnest.org]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Measuring the Antioxidant Capacity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate using the DPPH Assay: Application Notes and Protocols
Introduction: The Imperative of Quantifying Antioxidant Efficacy
In the fields of pharmaceutical development, food science, and cosmetics, the rigorous assessment of a compound's ability to counteract oxidative stress is paramount. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in a multitude of pathological conditions and product degradation.[1] Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a sterically hindered phenolic compound, is recognized for its antioxidant properties, primarily functioning as a primary antioxidant in various applications.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and widely adopted DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify the radical scavenging capacity of this specific molecule.
The DPPH assay is a rapid, simple, and cost-effective spectrophotometric method to assess the ability of compounds to act as free radical scavengers or hydrogen donors.[4] The principle hinges on the neutralization of the stable DPPH free radical, which possesses a deep violet color, by an antioxidant. Upon reduction, the color of the DPPH solution fades to a pale yellow, and the change in absorbance at approximately 517 nm is directly proportional to the antioxidant activity of the compound being tested.[1][5]
Principle of the DPPH Radical Scavenging Assay
The core of the DPPH assay lies in a straightforward electron-transfer or hydrogen atom transfer reaction.[5] The stable DPPH radical, which has an unpaired electron, accepts an electron or a hydrogen atom from an antioxidant molecule (AH) to become a stable diamagnetic molecule (DPPH-H).[4][6]
Reaction: DPPH• (violet) + AH → DPPH-H (pale yellow) + A•
The steric hindrance provided by the two tert-butyl groups adjacent to the hydroxyl group in this compound influences its reactivity. While this hindrance enhances the stability of the resulting phenoxyl radical, it may also affect the kinetics of the reaction with DPPH.[3] Therefore, understanding the reaction kinetics is crucial for accurate assessment.
Visualizing the Core Reaction
To illustrate the fundamental principle of the DPPH assay, the following diagram outlines the conversion of the vibrant purple DPPH radical to its reduced, pale-yellow form upon interaction with an antioxidant.
Caption: A streamlined workflow for the DPPH assay, from preparation to final data analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for performing the DPPH assay for this compound.
| Parameter | Recommended Value/Range | Rationale |
| DPPH Working Concentration | Absorbance of 1.0 ± 0.1 at 517 nm | Ensures measurements are within the linear range of the spectrophotometer. [7] |
| Test Compound Concentration Range | 1-100 µg/mL (or as determined by preliminary tests) | To accurately determine the IC50 value. |
| Trolox Concentration Range | 1-100 µg/mL (or as determined by preliminary tests) | To generate a standard curve for comparison and TEAC calculation. |
| Reaction Volume (96-well plate) | 200 µL (100 µL sample + 100 µL DPPH) | Standard volume for microplate assays, ensuring adequate path length for absorbance readings. |
| Incubation Time | 30 minutes (optimization may be required) | Allows the reaction to reach a stable endpoint. Longer times may be needed for hindered phenols. [8] |
| Incubation Temperature | Room Temperature (~25°C) | Standard and convenient temperature for the assay. |
| Wavelength for Measurement | 517 nm | This is the wavelength of maximum absorbance for the DPPH radical. [5] |
Trustworthiness and Validation
To ensure the reliability of the results, the following points are crucial:
-
Positive Control: The consistent performance of Trolox validates the assay's execution.
-
Replicates: Performing all measurements in triplicate minimizes random error.
-
Linearity: Ensure that the concentrations used for IC50 determination fall within the linear portion of the dose-response curve.
-
Interference: Be aware that colored compounds can interfere with the assay. A sample blank (sample + methanol) should be run to correct for any background absorbance. [9]
Conclusion
The DPPH assay is a robust and valuable tool for assessing the antioxidant capacity of this compound. By following the detailed protocol and understanding the underlying principles, researchers can obtain reliable and reproducible data. This information is critical for the development and quality control of products in the pharmaceutical, food, and cosmetic industries, where the mitigation of oxidative damage is a key objective.
References
-
ResearchGate. (2022-04-03). How can I calculate IC50 in DPPH test? Retrieved from [Link]
-
Free University of Bozen-Bolzano Research Portal. (n.d.). A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. Retrieved from [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
ResearchGate. (2023-04-24). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
National Institutes of Health. (2022-02-16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
YouTube. (2023-12-07). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]
-
YouTube. (2024-05-23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
ResearchGate. (2016-01-28). How to prepare DPPH when measuring the antioxidants not rate? Retrieved from [Link]
-
PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
Encyclopedia.pub. (2023-09-08). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
National Institutes of Health. (2022-05-24). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Retrieved from [Link]
-
SAMIM. (n.d.). Kinetic study of DPPH scavenging in the presence of mixture of Zinc and Vitamin C as an antioxidant. Retrieved from [Link]
-
J-STAGE. (n.d.). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives - inter-laboratory evaluation study. Retrieved from [Link]
-
UM Students' Repository. (n.d.). Preparation of stock solution and reagents for DPPH assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of the antioxidant activity as measured by the DPPH method... Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the DPPH assay presented as stoichiometry values after 5 and... Retrieved from [Link]
-
MDPI. (2024-03-01). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
ResearchGate. (2025-08-06). The antioxidant this compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. Research Portal [bia.unibz.it]
- 9. researchgate.net [researchgate.net]
Measuring the Antioxidant Capacity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate using the ABTS Assay: An Application Note and Protocol
Introduction: The Imperative of Quantifying Antioxidant Efficacy
In the realms of pharmaceutical development, food science, and materials science, the oxidative degradation of organic molecules is a persistent challenge. The reactive oxygen species (ROS) responsible for this degradation can compromise the stability, efficacy, and safety of products. Antioxidants are crucial additives that mitigate this damage by neutralizing free radicals. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a synthetic hindered phenolic antioxidant widely used to protect polymers and other materials from thermo-oxidative degradation.[1][2] Its molecular structure, featuring a sterically hindered hydroxyl group on a phenyl ring, is key to its radical-scavenging ability.[3]
To rigorously evaluate and compare the efficacy of such antioxidants, standardized analytical methods are essential. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted and versatile method for measuring the total antioxidant capacity of both hydrophilic and lipophilic substances.[4][5] This application note provides a detailed protocol for utilizing the ABTS assay to determine the antioxidant activity of this compound, expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental design.
Principle of the ABTS Assay: A Chromogenic Radical Scavenging Reaction
The ABTS assay is predicated on the generation of a stable ABTS radical cation (ABTS•+), which possesses a distinct blue-green color and exhibits maximum absorbance at approximately 734 nm. This radical is produced through the oxidation of ABTS with a potent oxidizing agent, most commonly potassium persulfate.[5]
When an antioxidant, such as this compound, is introduced to the pre-formed ABTS•+ solution, it donates a hydrogen atom or an electron to the radical. This action neutralizes the ABTS•+, resulting in a decolorization of the solution. The degree of color reduction is directly proportional to the concentration and radical-scavenging activity of the antioxidant. By comparing this decolorization to that produced by a standard antioxidant, Trolox (a water-soluble vitamin E analog), the antioxidant capacity of the test compound can be quantified.[6]
The underlying chemical reaction is a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism, which is fundamental to the radical-scavenging activity of phenolic antioxidants.
Mechanism of ABTS Radical Scavenging by a Hindered Phenolic Antioxidant
The antioxidant activity of this compound is centered on the hydroxyl (-OH) group on the phenyl ring. The bulky tert-butyl groups at the ortho positions sterically hinder this hydroxyl group, which enhances its stability and reactivity towards free radicals. The reaction proceeds as follows:
-
Donation of a Hydrogen Atom: The phenolic hydroxyl group donates its hydrogen atom to the ABTS•+ radical, neutralizing it.
-
Formation of a Stable Phenoxy Radical: The antioxidant molecule is itself converted into a phenoxy radical. This radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further radical chain reactions.
Below is a diagram illustrating this radical scavenging mechanism.
Caption: Mechanism of ABTS radical scavenging.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening and requires smaller reagent volumes.
Materials and Reagents
-
This compound (CAS 6386-38-5)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Ethanol (≥99.5%, analytical grade)
-
Deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Preparation of Solutions
1. 7 mM ABTS Stock Solution:
-
Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
This solution should be stored in the dark.
2. 2.45 mM Potassium Persulfate Solution:
-
Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
Prepare this solution fresh on the day of use.
3. ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete generation of the ABTS•+ radical.[5]
-
After incubation, dilute the dark blue-green ABTS•+ stock solution with ethanol until the absorbance at 734 nm is 0.700 ± 0.02. This is the ABTS•+ working solution.
4. Trolox Standard Solutions:
-
Prepare a 2 mM stock solution of Trolox in ethanol.
-
From this stock solution, prepare a series of standard solutions with concentrations ranging from 0.1 to 1.5 mM in ethanol.
5. This compound Sample Solutions:
-
Due to its lipophilic nature, dissolve this compound in ethanol.
-
Prepare a stock solution (e.g., 10 mM) and then create a series of dilutions to determine the concentration that results in a 20-80% inhibition of the ABTS•+ absorbance. A suggested starting range for the final assay concentrations is 0.1 to 1.0 mM.
Assay Procedure
The following workflow diagram outlines the key steps of the ABTS assay.
Caption: Experimental workflow for the ABTS assay.
-
Plate Setup: Add 20 µL of each Trolox standard, sample solution, and ethanol (as a blank) to separate wells of a 96-well microplate.
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis and Calculation
-
Calculate the Percentage Inhibition: The percentage inhibition of the ABTS•+ radical by each sample and standard is calculated using the following formula:
% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100
-
Generate a Trolox Standard Curve: Plot the percentage inhibition for the Trolox standards against their corresponding concentrations (in mM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the % inhibition and x is the concentration.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC): Using the equation from the standard curve, calculate the concentration of Trolox that would produce the same percentage inhibition as the this compound sample. The TEAC value is then expressed as the ratio of the concentration of Trolox to the concentration of the test compound.
TEAC = (Concentration of Trolox equivalent from the standard curve) / (Concentration of the test compound)
Data Presentation and Expected Results
The results of the ABTS assay should be presented in a clear and organized manner. A table summarizing the percentage inhibition and calculated TEAC values is recommended.
Table 1: Example Data for ABTS Assay of this compound
| Sample Concentration (mM) | % Inhibition | Trolox Equivalent (mM) | TEAC Value |
| 0.2 | 25.5 | 0.28 | 1.40 |
| 0.4 | 51.2 | 0.56 | 1.40 |
| 0.6 | 76.8 | 0.84 | 1.40 |
| 0.8 | >95.0 | - | - |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Based on the structure of this compound as a hindered phenolic antioxidant, it is expected to exhibit significant radical scavenging activity. Its TEAC value is anticipated to be greater than 1.0, indicating a higher antioxidant capacity than Trolox on a molar basis. The steric hindrance from the tert-butyl groups may influence the reaction kinetics compared to less hindered phenols.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the results, the following controls and validation steps are integral to the protocol:
-
Blank Control: Wells containing only the solvent (ethanol) and the ABTS•+ working solution are essential to establish the baseline absorbance of the uninhibited radical.
-
Positive Control: The use of Trolox as a standard not only allows for the quantification of antioxidant activity but also serves as a positive control, confirming that the assay is performing as expected.
-
Linearity of the Standard Curve: The Trolox standard curve should exhibit a high coefficient of determination (R² > 0.99) within the tested concentration range, indicating a linear relationship between concentration and percentage inhibition.
-
Intra- and Inter-Assay Precision: Performing replicates within the same assay (intra-assay) and on different days (inter-assay) will help to assess the precision and reproducibility of the method. The coefficient of variation (%CV) should ideally be less than 10%.
-
Sample Dilution Linearity: The calculated TEAC value for this compound should be consistent across a range of dilutions that fall within the linear range of the Trolox standard curve.
Conclusion
The ABTS assay provides a robust and efficient method for determining the antioxidant capacity of this compound. By following the detailed protocol and incorporating the principles of a self-validating system, researchers can obtain reliable and reproducible data. This information is critical for the quality control, comparative analysis, and development of products that rely on the stabilizing properties of this important synthetic antioxidant. The quantification of its TEAC value allows for a standardized comparison with other antioxidants, aiding in the selection of the most appropriate compound for a given application.
References
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
-
Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]
- Li, X., Wang, Z. G., Chen, H. H., & Liu, S. G. (2014). The antioxidant this compound. Acta crystallographica. Section C, Structural chemistry, 70(Pt 11), 1050–1053.
-
MDPI. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]
-
NIH. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
Sources
- 1. This compound | 6386-38-5 [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. The antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenol - Wikipedia [en.wikipedia.org]
Application Note: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a Primary Standard for In Vitro Antioxidant Capacity Assessment
Abstract and Introduction
The evaluation of antioxidant capacity is a critical step in drug discovery, food science, and cosmetics development. The selection of an appropriate and stable reference standard is paramount for achieving reproducible and comparable results. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS: 6386-38-5) is a sterically hindered phenolic antioxidant that serves as an excellent primary standard for these assays.[1][2] Its molecular structure, featuring a hydroxyl group shielded by two bulky tert-butyl groups, provides high stability and a clear mechanism of action, making it a superior choice to less stable standards.[3][4]
This guide provides a comprehensive overview of its mechanism, key physicochemical properties, and detailed, validated protocols for its use as a standard in the widely adopted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The methodologies are presented to ensure self-validation and robust data generation for researchers in academic and industrial settings.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its high purity and stability make it suitable for the preparation of accurate stock solutions.
| Property | Value | Source |
| CAS Number | 6386-38-5 | [5] |
| Molecular Formula | C₁₈H₂₈O₃ | [6] |
| Molecular Weight | 292.41 g/mol | [6] |
| Synonyms | Methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | [1] |
| Purity | Typically >98% | |
| Physical Form | Solid / Crystalline Powder | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and methanol. | [1][7] |
Mechanism of Antioxidant Action: Radical Scavenging
The antioxidant activity of this compound stems from its identity as a hindered phenolic antioxidant. The core of its function is the ability to act as a hydrogen atom donor to terminate radical chain reactions.[4][8]
The process unfolds as follows:
-
A highly reactive free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl (-OH) group.[8]
-
The free radical is neutralized (becoming RH), thus terminating its damaging cascade.
-
The antioxidant molecule is converted into a phenoxy radical. Crucially, due to the steric hindrance from the two adjacent tert-butyl groups and resonance delocalization into the benzene ring, this resulting phenoxy radical is highly stable and unreactive.[3][8] It does not initiate or propagate further oxidation reactions, effectively breaking the chain of oxidative damage.
This "strategic donation" mechanism is central to its efficacy and makes it a model compound for studying antioxidant behavior.[3]
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Application Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of antioxidants.[9] The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm.[9][10] When reduced by an antioxidant, its color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Materials and Reagents
-
This compound (Reference Standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Anhydrous Methanol or Ethanol (Spectrophotometric Grade)
-
96-well microplates
-
Microplate reader capable of reading at 517 nm[11]
-
Adjustable micropipettes
Detailed Protocol
Step 1: Reagent Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to get a 1 mg/mL (1000 µg/mL) stock solution.
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance of this solution at 517 nm is approximately 1.0 ± 0.1. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[11] It is recommended to prepare this solution fresh before each use.[9]
Step 2: Standard Curve Generation
-
Perform serial dilutions of the Standard Stock Solution in methanol to obtain concentrations ranging from approximately 1 to 100 µg/mL. A suggested series: 100, 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL.
-
In a 96-well plate, add 100 µL of each standard dilution to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the negative control (A_control).
-
Prepare a blank by adding 200 µL of methanol to triplicate wells.
Step 3: Reaction and Measurement
-
To each well containing the standards and control, add 100 µL of the DPPH working solution.[11]
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[9][11]
-
After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each standard concentration using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution + methanol).
-
A_sample is the absorbance of the standard dilution with DPPH solution.
-
-
Plot a graph of % Inhibition versus the concentration of the standard (µg/mL).
-
Determine the IC₅₀ value, which is the concentration of the standard required to scavenge 50% of the DPPH radicals, by interpolation from the graph. A lower IC₅₀ value indicates a higher antioxidant capacity.
Application Protocol: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[12] In the presence of a hydrogen-donating antioxidant, the colored radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.
Experimental Workflow
Caption: Workflow for the ABTS antioxidant assay.
Materials and Reagents
-
This compound (Reference Standard)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS) for dilutions
-
96-well microplates
-
Microplate reader capable of reading at 734 nm[13]
Detailed Protocol
Step 1: Reagent Preparation
-
ABTS Radical Cation (ABTS•+) Stock Solution:
-
ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13] This working solution should be prepared fresh for each assay.
-
-
Standard Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol (Section 4.3, Step 1).
Step 2: Standard Curve Generation
-
Prepare serial dilutions of the Standard Stock Solution in ethanol or PBS to obtain concentrations appropriate for the assay (e.g., 5 to 200 µg/mL).
-
In a 96-well plate, add 20 µL of each standard dilution to triplicate wells.
-
Add 20 µL of the dilution solvent (ethanol or PBS) to triplicate wells to serve as the control.
Step 3: Reaction and Measurement
-
Add 180 µL of the ABTS•+ working solution to all wells containing standards and controls.
-
Shake the plate and incubate at room temperature for 6 minutes in the dark.[12]
-
Measure the absorbance at 734 nm.
Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity (% Scavenging) for each concentration using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution + solvent).
-
A_sample is the absorbance of the standard dilution with ABTS•+ solution.
-
-
Plot a graph of % Scavenging versus the concentration of the standard.
-
The antioxidant capacity can be expressed as the IC₅₀ value (calculated similarly to the DPPH assay) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC) if a parallel Trolox standard curve is run.
Safety and Handling Precautions
Researchers must adhere to standard laboratory safety practices when handling this compound and associated assay reagents.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Ventilation: Use only with adequate ventilation to avoid breathing fumes or dust.[5]
-
Contact: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[5][16] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly-closed container, away from incompatible substances and sources of ignition.[5]
-
Disposal: The compound is classified as toxic to aquatic life with long-lasting effects.[5] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is a highly stable and reliable primary standard for in vitro antioxidant assays. Its well-defined radical scavenging mechanism, rooted in its sterically hindered phenolic structure, provides a solid scientific basis for its use. The detailed protocols for the DPPH and ABTS assays provided herein offer researchers a robust framework for accurately quantifying antioxidant capacity, ensuring data integrity and comparability across studies.
References
- Synthesis of this compound via Fischer Esterification. Benchchem.
- This compound Safety Data Sheet. AK Scientific, Inc.
- This compound 6386-38-5 wiki. Guidechem.
- Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics.
- Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate Safety Information. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. National Institutes of Health (NIH).
- SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)propionate. Fisher Scientific.
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5. Sigma-Aldrich.
- Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com.
- An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan). Benchchem.
- Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.
- Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate. Google Patents.
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
- This compound. TCI Chemicals.
- The antioxidant this compound. PubMed.
- Sterically Hindered Phenols as Antioxidant. ResearchGate.
- This compound | 6386-38-5. TCI Chemicals.
- DPPH Antioxidant Assay. G-Biosciences.
- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health (NIH).
- The antioxidant this compound. Semantic Scholar.
- The antioxidant this compound. ResearchGate.
- This compound. LGC Standards.
- This compound Chemical Properties,Uses,Production. ChemicalBook.
- Antioxidant 1010 | C73H108O12 | CID 64819. PubChem - NIH.
- Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Google Patents.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- This compound. CymitQuimica.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- DPPH Radical Scavenging Assay. MDPI.
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- DPPH Antioxidant Assay Kit. Zen-Bio.
- Does anyone know an easy protocol for DPPH assay?. ResearchGate.
- Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ijpsonline.com.
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.E3S Web of Conferences.
- 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. PubChem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. This compound [cymitquimica.com]
- 7. iomcworld.com [iomcworld.com]
- 8. partinchem.com [partinchem.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. zen-bio.com [zen-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. protocols.io [protocols.io]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Stabilizing Polymers for Advanced Applications: A Technical Guide to Incorporating Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction: The Critical Role of Stabilization in Polymer Integrity
Polymers are foundational materials in countless technologies, from everyday packaging to sophisticated medical devices. However, their long-term performance and stability are often compromised by degradation initiated by heat, light, and oxidative stress encountered during processing and end-use. This degradation manifests as undesirable changes in physical properties, including discoloration, embrittlement, and loss of mechanical strength. To counteract these effects, the incorporation of antioxidants is a critical step in polymer formulation.
This guide provides a detailed technical overview and practical protocols for the incorporation of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a high-performance hindered phenolic antioxidant, into various polymer systems. Its unique molecular structure, featuring a sterically hindered hydroxyl group, allows it to effectively scavenge free radicals and terminate oxidative chain reactions, thereby preserving the polymer's integrity and extending its service life.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals seeking to enhance the stability and performance of polymers in demanding applications. We will delve into the mechanisms of action, provide detailed protocols for incorporation and characterization, and discuss the application of this antioxidant in critical fields such as food packaging and biomedical devices.
Mechanism of Action: A Molecular Guardian
This compound belongs to the class of hindered phenolic antioxidants. Its efficacy lies in its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, ROO•) that are formed during polymer degradation. This process neutralizes the free radicals, preventing them from propagating the chain reactions that lead to polymer chain scission and cross-linking.[2]
The steric hindrance provided by the two tertiary butyl groups adjacent to the hydroxyl group is crucial. It enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. This allows the antioxidant to effectively terminate the oxidative cycle.
Below is a simplified representation of the radical scavenging mechanism:
Sources
Application Notes and Protocols for Accelerated Aging Studies of Polymers with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction: The Imperative for Predictive Stability Testing
In the realm of polymer science and material durability, predicting the long-term performance of a product is paramount. Polymers are susceptible to degradation from a variety of environmental stressors including heat, light, and oxygen.[1][2][3] This degradation manifests as undesirable changes in physical and chemical properties, such as discoloration, embrittlement, cracking, and a loss of mechanical strength, ultimately leading to product failure.[1][2] To mitigate these effects, antioxidants are incorporated into polymer formulations.
This guide focuses on a widely utilized hindered phenolic antioxidant, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate , and its role in enhancing the stability of polymers. We will delve into the principles and practical application of accelerated aging studies to evaluate the efficacy of this antioxidant and predict the service life of the stabilized polymer. These protocols are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for assessing the long-term stability of polymer-based materials and medical devices.
The Guardian of the Polymer Matrix: this compound
This compound is a primary antioxidant that functions as a free radical scavenger.[1][3][4] Its chemical structure, featuring a sterically hindered phenolic hydroxyl group, is key to its efficacy. The bulky tert-butyl groups on either side of the hydroxyl group enhance its stability and prevent unwanted side reactions.[3][4]
The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to highly reactive peroxy radicals (ROO•) that are formed during the auto-oxidation cycle of the polymer. This neutralizes the peroxy radicals, preventing them from abstracting hydrogen atoms from the polymer backbone and propagating the degradation chain reaction.[1][2][4] The resulting antioxidant radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, rendering it relatively unreactive and unable to initiate new degradation chains.
Mechanism of Action: A Visual Representation
The following diagram illustrates the free-radical scavenging mechanism of this compound.
Caption: Free radical scavenging mechanism of the hindered phenolic antioxidant.
Designing an Accelerated Aging Study: Principles and Considerations
Accelerated aging is a methodology used to predict the long-term effects of environmental conditions on a material in a compressed timeframe.[5] This is achieved by intensifying one or more environmental stressors, most commonly temperature. The relationship between temperature and the rate of chemical reactions is described by the Arrhenius equation. A simplified and widely used model is the Q₁₀ temperature coefficient, which assumes that for every 10°C increase in temperature, the rate of the degradation reaction doubles.[6]
The ASTM F1980 standard provides a framework for developing accelerated aging protocols for sterile barrier systems for medical devices and is a valuable reference for other polymer aging studies.[7]
Key Parameters for Protocol Design
| Parameter | Considerations & Rationale | Typical Values |
| Polymer Matrix & Antioxidant Concentration | The type of polymer (e.g., polyethylene, polypropylene) and the initial concentration of this compound will dictate the baseline stability. The antioxidant is typically added at 0.1% to 0.5% by weight. | Polyethylene (PE), Polypropylene (PP) with 0.2% antioxidant |
| Aging Temperature | Must be elevated to accelerate degradation but remain below the glass transition temperature (Tg) or melting temperature (Tm) of the polymer to avoid inducing non-representative physical changes.[6] | 50°C, 60°C, 70°C |
| Relative Humidity (RH) | Important for polymers susceptible to hydrolysis. Can be a critical factor in combination with elevated temperature. | Ambient, 50% RH, 75% RH |
| UV Exposure | For applications where the material will be exposed to sunlight, UV aging is crucial. The wavelength and intensity of the UV source should be controlled. | UVA-340 or UVB-313 lamps |
| Time Points for Analysis | Should be spaced to capture the key phases of degradation: induction period (antioxidant consumption), onset of polymer degradation, and significant property decay. | 0, 1, 2, 4, 8, 12 weeks (or as calculated by the Arrhenius equation) |
Experimental Protocols
Part 1: Sample Preparation
-
Material Compounding:
-
Dry the polymer resin to the manufacturer's specifications.
-
Accurately weigh the desired amount of this compound (e.g., 0.2% w/w).
-
Compound the polymer and antioxidant using a twin-screw extruder or a similar melt-blending apparatus to ensure homogeneous dispersion.
-
-
Specimen Fabrication:
-
Prepare test specimens of a standardized geometry (e.g., tensile bars, films, plaques) using injection molding or compression molding.
-
Ensure consistent processing parameters (temperature, pressure, cooling rate) for all specimens.
-
-
Control Groups:
-
Prepare a set of specimens from the same polymer resin without the antioxidant to serve as a negative control.
-
Retain a set of stabilized and unstabilized specimens at ambient conditions (~23°C, ~50% RH) for real-time aging comparison.
-
Part 2: Accelerated Aging Protocol
-
Chamber Setup:
-
Pre-condition a calibrated environmental chamber to the selected temperature and relative humidity (e.g., 60°C, 50% RH).
-
-
Sample Placement:
-
Suspend the polymer specimens in the chamber, ensuring adequate air circulation around each sample. Avoid contact between specimens.
-
-
Sampling Schedule:
-
At each predetermined time point, remove a subset of specimens for analysis.
-
Allow the specimens to equilibrate to ambient conditions for at least 24 hours before testing.
-
Experimental Workflow
The following diagram outlines the comprehensive workflow for the accelerated aging study.
Caption: A comprehensive workflow for accelerated aging studies of polymers.
Part 3: Analytical Methods for Monitoring Degradation
A multi-faceted analytical approach is essential for a comprehensive understanding of the aging process.
1. Monitoring Antioxidant Depletion
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: This technique separates the components of a mixture, allowing for the quantification of the remaining active antioxidant.
-
Protocol:
-
Extract the antioxidant from a known mass of the polymer sample using a suitable solvent (e.g., methylene chloride:cyclohexane).[8]
-
Filter the extract and inject it into an HPLC system equipped with a C18 column and a UV detector (set at ~200 nm).[8]
-
Quantify the antioxidant concentration by comparing the peak area to a calibration curve prepared with known standards.
-
-
Rationale: Direct measurement of the antioxidant provides a clear indication of the remaining protective capacity of the material.
-
Method: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
-
Principle: OIT measures the time it takes for a material to begin oxidizing under a constant high temperature in an oxygen atmosphere. A longer OIT indicates greater oxidative stability.
-
Protocol:
-
Rationale: OIT is a highly sensitive method for assessing the overall oxidative stability of the formulation and is directly related to the effectiveness of the antioxidant system.
2. Assessing Polymer Degradation
-
Method: Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR detects changes in the chemical functional groups within the polymer. The formation of carbonyl groups (C=O) is a key indicator of thermo-oxidation.
-
Protocol:
-
Analyze thin film samples directly in transmission mode.
-
For thicker samples, use Attenuated Total Reflectance (ATR)-FTIR.
-
Monitor the growth of the carbonyl peak (typically around 1700-1750 cm⁻¹).
-
-
Rationale: This method provides direct evidence of chemical changes in the polymer backbone, offering a clear marker of degradation.
-
Method: Mechanical Testing (e.g., Tensile Strength and Elongation at Break)
-
Principle: Polymer degradation leads to a loss of mechanical integrity. Tensile testing quantifies these changes.
-
Protocol:
-
Condition the aged tensile bars to standard laboratory conditions.
-
Perform tensile tests according to relevant ASTM standards (e.g., ASTM D638).
-
Measure the tensile strength, modulus, and elongation at break.
-
-
Rationale: Mechanical properties are often the most critical performance indicators for a polymer product. Their decline is a direct measure of the end of its service life.
-
Method: Colorimetry
-
Principle: Oxidative degradation often causes yellowing or other color changes in polymers. A colorimeter quantifies these changes.
-
Protocol:
-
Use a spectrophotometer or colorimeter to measure the color of the aged specimens.
-
Record the color values in a standardized color space (e.g., CIELAB Lab*).
-
Calculate the yellowness index (YI) according to ASTM E313.
-
-
Rationale: Color change is an important aesthetic and often the first noticeable sign of degradation.
Data Interpretation and Lifetime Prediction
The data collected from the various analytical techniques should be plotted against the aging time. The end of the polymer's service life can be defined as the point at which a critical property (e.g., elongation at break, tensile strength) decreases to 50% of its initial value.
By determining the time to failure at several elevated temperatures, an Arrhenius plot can be constructed (log of time to failure vs. 1/Temperature). This plot can then be extrapolated to predict the service life at normal use temperatures.
Conclusion
Accelerated aging studies, when designed and executed with scientific rigor, are indispensable tools for evaluating the performance of antioxidants like this compound. By employing a suite of complementary analytical techniques, researchers can gain a comprehensive understanding of the degradation mechanisms and make reliable predictions about the long-term durability of their polymer materials. This structured approach ensures that products meet the required performance standards and provides a solid foundation for material selection and development in critical applications.
References
-
Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. (2013). Polymer Degradation and Stability, 98(9), 1655-1661. [Link]
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). APCI.[Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals.[Link]
-
Polyethylene Transformation Chain: Evaluation of Migratable Compounds. (2022). MDPI.[Link]
-
Accelerated Ageing of Polypropylene Stabilized by Phenolic Antioxidants Under High Oxygen Pressure. (2010). ResearchGate.[Link]
-
ASTM D6042 - 16 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). (2021). Infinita Lab.[Link]
-
ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. (2018). ASTM International.[Link]
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health.[Link]
-
The Effect of Accelerated Aging on Polylactide Containing Plant Extracts. (2020). MDPI.[Link]
-
Temperature dependent degradation of phenolic stabilizers and ageing behaviour of PP-R micro-specimen. (2021). JKU ePUB.[Link]
-
A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. (2018). National Institutes of Health.[Link]
-
Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies.[Link]
-
ASTM F1980-16, Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. (2016). ASTM International.[Link]
-
Reaction kinetics of antioxidants for polyolefins. (2021). Energiforsk.[Link]
-
Identifying active and degraded phenolic antioxidants in aged PE with IR-microscopy. (2023). Research Square.[Link]
-
Accelerated aging of polyethylene materials at high oxygen pressure characterized by photoluminescence spectroscopy and established aging characterization methods. (2018). ResearchGate.[Link]
-
Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide. (2018). Semantic Scholar.[Link]
-
ASTM D5376-18, Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ. (2018). ASTM International.[Link]
-
Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. (2021). PubMed.[Link]
-
The Role of Hindered Phenolic Antioxidants in Modern Material Science. (2023). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Accelerated aging for testing polymeric biomaterials and medical devices. (2008). PubMed.[Link]
-
Aging Performance and an Improved Evaluation Method for PE80 and PE100 Pipelines for Urban Gas. (2022). MDPI.[Link]
Sources
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. partinchem.com [partinchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infinitalab.com [infinitalab.com]
- 9. Aging Performance and an Improved Evaluation Method for PE80 and PE100 Pipelines for Urban Gas [mdpi.com]
Application Notes and Protocols for Stabilizing Polypropylene with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction: The Imperative for Polypropylene Stabilization
Polypropylene (PP) is a cornerstone of the modern materials landscape, prized for its versatility, low cost, and favorable mechanical properties. However, its aliphatic hydrocarbon backbone renders it susceptible to degradation when exposed to heat and oxygen, particularly during high-temperature melt processing and throughout the service life of the end-product.[1][2] This degradation, primarily a free-radical chain reaction, leads to a decline in molecular weight, resulting in undesirable changes such as reduced tensile strength, increased brittleness, and discoloration.[3] To counteract these effects and ensure the longevity and performance of polypropylene products, the incorporation of antioxidants is essential.[4]
This guide provides a comprehensive overview and detailed protocols for the use of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5), a high-performance hindered phenolic primary antioxidant, for the stabilization of polypropylene.
Understanding the Protective Mechanism of this compound
This compound belongs to the class of sterically hindered phenolic antioxidants.[5][6][7][8][9] Its efficacy lies in its ability to interrupt the auto-oxidation cycle of polypropylene. The degradation process is initiated by the formation of free radicals (R•) on the polymer chain due to heat, shear, or exposure to UV radiation. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, thus propagating the degradation cascade.
The hindered phenolic structure of this compound provides a readily donatable hydrogen atom from its hydroxyl group to scavenge the highly reactive peroxy radicals.[5][6][7] This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a sterically hindered phenoxy radical. The bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical, preventing it from initiating new degradation chains. This chain-breaking mechanism effectively terminates the propagation of oxidative degradation.
For enhanced protection, particularly during high-temperature processing, it is often beneficial to use this compound in synergy with a secondary antioxidant, such as a phosphite or a thioester.[3] While the primary antioxidant scavenges peroxy radicals, the secondary antioxidant decomposes hydroperoxides into non-radical, stable products, preventing them from becoming a source of new radicals.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6386-38-5 | [8][10] |
| Molecular Formula | C₁₈H₂₈O₃ | [8][11] |
| Molecular Weight | 292.41 g/mol | [8][11] |
| Appearance | White to off-white crystalline powder | [12] |
| Melting Point | 62-64 °C | [5] |
Application Protocols
Protocol 1: Incorporation of this compound into Polypropylene via Twin-Screw Extrusion
This protocol outlines the melt compounding of polypropylene with the antioxidant.
1. Materials and Equipment:
-
Polypropylene (homopolymer or copolymer) powder or pellets
-
This compound
-
Optional: Secondary antioxidant (e.g., a phosphite-based stabilizer)
-
Twin-screw extruder with a gravimetric feeding system[13]
-
Water bath for cooling the extruded strands
-
Pelletizer
2. Recommended Loading Concentration: The optimal loading concentration of this compound can vary depending on the grade of polypropylene, the processing conditions, and the desired level of stability. A general starting range is 0.05% to 0.5% by weight .[4] For applications requiring enhanced long-term thermal stability, a concentration in the upper end of this range is recommended. It is advisable to conduct a ladder study to determine the most effective concentration for a specific application.
3. Compounding Procedure:
-
Pre-blending: Thoroughly dry-blend the polypropylene powder or pellets with the desired amount of this compound (and any secondary antioxidant) in a suitable container. This can be done by tumbling the mixture in a sealed bag or using a mechanical blender for larger batches.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene compounding is as follows (from feed zone to die): 180°C, 190°C, 200°C, 210°C, 210°C.[10] These temperatures should be adjusted based on the specific grade of polypropylene.
-
Set the screw speed. A moderate screw speed (e.g., 150-300 rpm) is generally recommended to ensure good dispersion without excessive shear-induced degradation.[10][14]
-
-
Extrusion:
-
Feed the pre-blended material into the extruder using a calibrated gravimetric feeder to ensure a consistent feed rate.
-
The molten polymer mixture is homogenized and conveyed through the extruder. The residence time in the extruder is a critical parameter and is influenced by the screw design, screw speed, and feed rate.[15]
-
-
Cooling and Pelletizing:
-
The extruded strands are passed through a water bath to cool and solidify.
-
The cooled strands are then fed into a pelletizer to produce uniform pellets of the stabilized polypropylene.
-
-
Drying: The resulting pellets should be thoroughly dried to remove any surface moisture before subsequent processing or testing.
Protocol 2: Evaluation of Thermo-Oxidative Stability by Accelerated Oven Aging
This protocol is based on the principles outlined in ASTM D3012 and is used to assess the long-term thermal stability of the stabilized polypropylene.[7][14][15][16]
1. Materials and Equipment:
-
Stabilized polypropylene pellets (from Protocol 1)
-
Injection molding machine or compression molder to prepare test specimens
-
Forced-air convection oven with a specimen rotator[15]
-
Micrometer
2. Specimen Preparation:
-
Prepare standardized test specimens from the stabilized polypropylene pellets. This is typically done by injection molding or compression molding plaques from which specimens of a defined thickness (e.g., 1-2 mm) are cut.
3. Test Procedure:
-
Oven Setup: Preheat the forced-air convection oven to the desired test temperature (e.g., 150°C).[14][15]
-
Specimen Placement: Place the test specimens on the rotator within the oven. The rotation ensures that all specimens are exposed to a uniform temperature.[14][15]
-
Aging: Age the specimens in the oven at the set temperature.
-
Inspection: Periodically (e.g., every 24 hours), remove the specimens from the oven and inspect them for signs of degradation. The endpoint is typically defined as the time at which the specimens show signs of embrittlement, such as cracking or crumbling when bent.
-
Data Recording: Record the time to failure for each specimen. A longer time to failure indicates greater thermo-oxidative stability.
Protocol 3: Assessment of Melt Flow Rate (MFR)
This protocol follows the principles of ASTM D1238 and is used to determine the effect of the antioxidant on the processability and degradation of the polypropylene during melt processing.[17][18][19][20][21] A smaller change in MFR after processing indicates better stabilization.
1. Materials and Equipment:
-
Stabilized polypropylene pellets
-
Melt flow indexer (extrusion plastometer)
-
Analytical balance
2. Test Procedure:
-
Instrument Setup:
-
Preheat the barrel of the melt flow indexer to the specified temperature for polypropylene (typically 230°C).
-
Select the appropriate load (typically 2.16 kg for polypropylene).
-
-
Sample Loading: Load a specified amount of the polypropylene pellets (typically 4-5 grams) into the barrel of the instrument.
-
Extrusion and Measurement: After a specified preheating time, the molten polymer is extruded through a standard die.
-
Procedure A (Manual): Collect the extrudate for a fixed period and weigh it. The MFR is calculated in g/10 min.[17][19]
-
Procedure B (Automatic): The instrument automatically measures the volume of extrudate over a set time or piston travel distance and calculates the Melt Volume Rate (MVR). The MFR can be calculated by multiplying the MVR by the melt density of the polymer.[17][19]
-
-
Data Analysis: Compare the MFR of the stabilized polypropylene to that of an unstabilized control sample that has undergone the same processing. A lower MFR value for the stabilized sample indicates less chain scission and thus better protection by the antioxidant.
Protocol 4: Determination of Oxidation Induction Time (OIT)
This protocol is based on ISO 11357-6 and provides a rapid assessment of the thermo-oxidative stability of the stabilized polypropylene.[2]
1. Materials and Equipment:
-
Stabilized polypropylene sample (pellets or a small section of a molded part)
-
Differential Scanning Calorimeter (DSC)
-
Oxygen and Nitrogen gas supplies
2. Test Procedure:
-
Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the stabilized polypropylene into an aluminum DSC pan.
-
DSC Program:
-
Heat the sample to a set isothermal temperature (e.g., 200-210°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Data Analysis: A longer OIT indicates a higher level of stabilization. Compare the OIT of the stabilized sample to that of an unstabilized control.
Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.[13] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation in the work area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective primary antioxidant for stabilizing polypropylene against thermo-oxidative degradation. Its hindered phenolic structure allows it to efficiently scavenge free radicals, thereby preserving the molecular weight and mechanical properties of the polymer during processing and end-use. The protocols provided in this guide offer a framework for the successful incorporation and evaluation of this stabilizer in polypropylene formulations. For optimal performance, it is recommended to determine the ideal loading concentration and consider its synergistic use with secondary antioxidants based on the specific application requirements.
References
-
ASTM D3012-19, Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven, ASTM International, West Conshohocken, PA, 2019,
-
ASTM D3012-04, Standard Test Method for Thermal-Oxidative Stability of Propylene Plastics Using a Specimen Rotator Within an Oven, ASTM International, West Conshohocken, PA, 2004,
-
ASTM D3012-00, Standard Test Method for Thermal-Oxidative Stability of Propylene Plastics Using a Specimen Rotator Within an Oven, ASTM International, West Conshohocken, PA, 2000,
-
ACS Publications, "Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant," Macromolecules, 2018, 51, 5, 1738–1747, [Link]
-
ASTM D3012-19 Red, Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven (Standard + Redline PDF Bundle), ANSI Webstore, [Link]
-
ACS Publications, "Synthesis of Functional Polypropylene Containing Hindered Phenol Stabilizers and Applications in Metallized Polymer Film Capacitors," Macromolecules, 2015, 48, 19, 6944–6954, [Link]
- Google Patents, "CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
SCITEQ, "ISO 11357-6 in pipe testing: DSC analysis and OIT procedures," SCITEQ, [Link]
-
ISO, "ISO 11357-6:2018 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT)," ISO, [Link]
-
Plastemart.com, "Compounding of Polypropylene," Plastemart.com, [Link]
-
Scribd, "Polypropylene Compounding Guide," Scribd, [Link]
-
I.S. EN ISO 11357-6:2013, "PLASTICS - DIFFERENTIAL SCANNING CALORIMETRY (DSC) - PART 6: DETERMINATION OF OXIDATION INDUCTION TIME (ISOTHERMAL OIT) AND OXIDATION INDUCTION TEMPERATURE (DYNAMIC OIT)," National Standards Authority of Ireland, [Link]
-
Scribd, "Iso 11357-6-2025," Scribd, [Link]
-
ECHA, "Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate," ECHA, [Link]
-
PubChem, "3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid," PubChem, [Link]
-
ResearchGate, "The antioxidant this compound," ResearchGate, [Link]
-
alpha-plast.com.ua, "Antioxidants Stabilizers Selection for Polyolefins (PP, PE)," alpha-plast.com.ua, [Link]
- Google Patents, "EP0457441A2 - Process for compounding a polymer with an antioxidant," Google P
-
MDPI, "Polypropylene Degradation on Co-Rotating Twin-Screw Extruders," MDPI, [Link]
-
Industrial Physics, "ASTM D1238 testing," Industrial Physics, [Link]
-
MASCOM GLOBAL, "Antioxidants for Plastics: Function, Benefits, and Applications," MASCOM GLOBAL, [Link]
-
Intertek, "Melt Flow Rate Testing to ASTM D 1238, ISO 1133," Intertek, [Link]
-
Designation, "ASTM D1238-2010-MFR test," Designation, [Link]
-
WordPress.com, "Standard Test Method for - Melt Flow Rates of Thermoplastics by Extrusion Plastometer1," WordPress.com, [Link]
-
ZwickRoell, "ASTM D1238 Melt Flow Rate Determination on Plastics," ZwickRoell, [Link]
-
MDPI, "Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene," MDPI, [Link]
-
PMC - NIH, "Active Polypropylene-Based Films Incorporating Combined Antioxidants and Antimicrobials: Preparation and Characterization," PMC - NIH, [Link]
-
St. John's University, "Methyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionate, min 98%, 100 grams," St. John's University, [Link]
-
Laminated Plastics, "Technical DaTa SheeT Polypropylene," Laminated Plastics, [Link]
-
CONICET, "Evaluation of the melt stabilization performance of hydroxytyrosol (3,4-dihydroxy-phenylethanol) in polypropylene," CONICET, [Link]
Sources
- 1. Compounding of Polypropylene [atozplastics.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Component and Configuration of Twin Screw Extruder - COWELL EXTRUSION [cowellextrusion.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. extruders.leistritz.com [extruders.leistritz.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. compoundingsolutions.net [compoundingsolutions.net]
- 19. greenchemicals.eu [greenchemicals.eu]
- 20. Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cowinextrusion.com [cowinextrusion.com]
Application Notes and Protocols for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Polyethylene Applications
Introduction: Enhancing the Longevity of Polyethylene
Polyethylene (PE), a cornerstone of modern materials science, is ubiquitous in applications ranging from packaging films to durable goods. However, its long-term performance is susceptible to oxidative degradation, a process initiated by heat, light, and mechanical stress throughout the polymer's lifecycle.[1][2] This degradation manifests as discoloration, embrittlement, and a loss of mechanical integrity, ultimately leading to product failure.[1][3] To counteract this, antioxidants are incorporated into the polymer matrix. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5) is a highly effective, non-discoloring primary antioxidant of the sterically hindered phenolic class, specifically designed to protect polyethylene and other polymers from thermo-oxidative degradation.[4][5][6] Its low volatility and good thermal stability make it suitable for a wide range of processing conditions and end-use applications.[5]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in polyethylene. We will delve into its mechanism of action, provide detailed protocols for its incorporation and evaluation, and discuss its synergistic potential with other stabilizers.
The Science of Protection: Mechanism of Action
The efficacy of this compound lies in its chemical structure, specifically the sterically hindered phenolic group.[7] Polyethylene degradation is a free-radical chain reaction initiated by the formation of alkyl radicals on the polymer backbone.[3][8] These radicals react with oxygen to form peroxy radicals, which then propagate the degradation process by abstracting hydrogen from other polymer chains, creating hydroperoxides.[3] The decomposition of these unstable hydroperoxides generates more radicals, leading to an auto-accelerating degradation cascade.[3]
This compound functions as a primary antioxidant by interrupting this cycle.[1][9] It donates a hydrogen atom from its hydroxyl group to the highly reactive peroxy radicals, neutralizing them and forming a stable, resonance-stabilized phenoxy radical.[7][10] The bulky tert-butyl groups at the ortho positions of the phenol ring sterically hinder the phenoxy radical, preventing it from initiating new degradation chains.[7] This radical scavenging activity effectively terminates the propagation of oxidative degradation.[10][11]
Caption: Mechanism of polyethylene oxidative degradation and intervention by this compound.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of an additive is crucial for its effective application.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester[5][12] |
| CAS Number | 6386-38-5[5][13] |
| Molecular Formula | C₁₈H₂₈O₃[12][13] |
| Molecular Weight | 292.42 g/mol [12] |
| Appearance | White to almost white crystalline powder |
| Melting Point | 62-64 °C[6] |
| Purity | >98.0% (GC)[12] |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere.[14] |
Protocols for Application in Polyethylene
Protocol 1: Incorporation into Polyethylene via Melt Compounding
This protocol describes the standard procedure for incorporating this compound into polyethylene using a twin-screw extruder.
Materials and Equipment:
-
Polyethylene resin (pellets or powder)
-
This compound powder
-
Twin-screw extruder with a gravimetric feeding system
-
Strand pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polyethylene resin at 80-90 °C for at least 4 hours to remove any residual moisture.
-
Premixing (Optional but Recommended): For optimal dispersion, pre-blend the polyethylene pellets/powder with the powdered antioxidant in a high-speed mixer for 5-10 minutes. A typical loading concentration ranges from 0.05% to 0.5% by weight, depending on the application and desired level of stability.[15]
-
Extrusion:
-
Set the temperature profile of the extruder according to the processing window of the specific polyethylene grade. A general profile for LDPE would be in the range of 160-220 °C from the feed zone to the die.
-
Calibrate the gravimetric feeders for both the polyethylene and the antioxidant (if not premixed) to achieve the target concentration.
-
Start the extruder at a low screw speed and gradually increase to the desired processing speed.
-
Feed the polyethylene and the antioxidant into the main hopper of the extruder.
-
-
Pelletization: The molten polymer strand exiting the extruder die is cooled in a water bath and then cut into pellets using a strand pelletizer.
-
Post-Drying: Dry the compounded pellets at 70-80 °C for 2-4 hours to remove surface moisture.
-
Homogenization: For enhanced homogeneity, the compounded pellets can be subjected to a second extrusion pass.
Caption: Workflow for incorporating the antioxidant into polyethylene via melt compounding.
Protocol 2: Evaluation of Antioxidant Efficacy
The performance of this compound can be assessed through various analytical techniques.
A. Oxidative Induction Time (OIT) Measurement (ASTM D3895)
OIT is a measure of the thermal stability of a material under an oxidative atmosphere. A longer OIT indicates better resistance to oxidation.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Oxygen and Nitrogen gas supply
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the stabilized polyethylene into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen gas.
-
-
Heating and Isothermal Hold:
-
Heat the sample to a temperature above its melting point (e.g., 200 °C for PE) at a rate of 20 °C/min under a nitrogen atmosphere.
-
Once the isothermal temperature is reached, equilibrate the sample for 5 minutes.
-
-
Oxidative Test: Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. Compare the OIT of the stabilized PE with an unstabilized control sample.
B. Long-Term Thermal Aging and Mechanical Property Retention
This method evaluates the ability of the antioxidant to protect the mechanical properties of polyethylene during prolonged exposure to elevated temperatures.
Equipment:
-
Forced-air convection oven
-
Tensile testing machine (e.g., Instron)
-
Specimen preparation mold (e.g., compression molding)
Procedure:
-
Specimen Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) from the stabilized and unstabilized polyethylene pellets by compression molding or injection molding.
-
Initial Mechanical Testing: Determine the initial mechanical properties (e.g., tensile strength, elongation at break) of the unaged specimens according to relevant ASTM standards (e.g., ASTM D638).
-
Accelerated Aging: Place the specimens in a forced-air oven at a specified temperature (e.g., 110 °C). The duration of aging will depend on the specific application requirements.
-
Periodic Testing: At regular intervals, remove a set of specimens from the oven and allow them to cool to room temperature.
-
Post-Aging Mechanical Testing: Measure the mechanical properties of the aged specimens.
-
Data Analysis: Plot the retention of mechanical properties (e.g., % elongation at break) as a function of aging time. A slower decline in properties for the stabilized sample indicates effective antioxidant performance.
Synergistic Formulations
The performance of this compound can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioethers.[1] While hindered phenols are excellent at scavenging free radicals, secondary antioxidants work by decomposing hydroperoxides into non-radical, stable products.[1][9] This synergistic approach provides comprehensive protection during both high-temperature processing (where phosphites are particularly effective) and long-term end-use.[1] A common synergistic blend for polyethylene involves a hindered phenol like this compound and a phosphite stabilizer.[16][17]
Safety and Handling
It is imperative to adhere to standard laboratory safety practices when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][18]
-
Ventilation: Handle in a well-ventilated area to minimize dust inhalation.[18][19]
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[14][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[14][18]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.[18] The material is toxic to aquatic life with long-lasting effects.[14][18]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[14][18]
References
- ACS Sustainable Chemistry & Engineering. (2024, April 5). Solvent-Regulated Tandem Oxidative Degradation of Polyethylene to Multifunctional Chemicals.
- ASTM. (2018, November 29).
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
- Amfine. Hindered Phenols | Antioxidants for Plastics.
- Tintoll. Hindered Phenol Antioxidant HPAO.
- MDPI. (2022). A Review of Degradation and Life Prediction of Polyethylene.
- Chemistry For Everyone. (2025, August 22).
- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- PMC - NIH. (2023, September 6).
- AK Scientific, Inc. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- BASF. Antioxidants - Plastics & Rubber.
- RSC Publishing. (2024, June 17).
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)
- CymitQuimica. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2025, August 7).
- NIH. (2023, February 23).
- TNJ Chemical.
- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- CymitQuimica. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)
- Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- The Good Scents Company.
- ChemScene. 6386-38-5 | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2015, December 14).
- ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389.
- PubChem.
- Google Patents. US20120035305A1 - Polymers with Low Gel Content and Enhanced Gas-Fading.
- Benchchem. Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- alpha-plast.com.ua. (2021, November 26). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
- Google Patents. US3364250A - Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl)
- SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Stabilization Technologies. (2019, June 9).
- MDPI. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- CymitQuimica. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
Sources
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 6386-38-5 [chemicalbook.com]
- 5. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl… [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 8. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 9. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 10. partinchem.com [partinchem.com]
- 11. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 12. This compound [cymitquimica.com]
- 13. This compound [cymitquimica.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. US3364250A - Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 16. US20120035305A1 - Polymers with Low Gel Content and Enhanced Gas-Fading - Google Patents [patents.google.com]
- 17. alpha-plast.com.ua [alpha-plast.com.ua]
- 18. aksci.com [aksci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: A Study of the Reaction Kinetics of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction kinetics of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a widely utilized hindered phenolic antioxidant. This guide covers the kinetic aspects of its synthesis via Fischer Esterification and Michael Addition, its primary antioxidant function as a radical scavenger, and its thermal degradation profile. Each section includes an in-depth explanation of the underlying chemical principles, detailed experimental protocols, and data presentation formats to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Hindered Phenol
This compound is a sterically hindered phenolic antioxidant. Its molecular structure is key to its function: the bulky tert-butyl groups ortho to the phenolic hydroxyl group enhance its stability and efficacy in terminating the free-radical chain reactions that lead to the oxidative degradation of organic materials.[1] This compound and its analogues are crucial additives in polymers, such as polyethylene and polypropylene, to ensure long-term thermal stability.[2][3] Understanding the kinetics of its synthesis, antioxidant activity, and degradation is paramount for optimizing its application and developing new, more effective stabilizers.
This guide provides the theoretical basis and practical protocols for investigating these critical kinetic aspects.
Kinetic Study of Synthesis Reactions
The synthesis of this compound can be efficiently achieved through two primary pathways: Fischer Esterification of the corresponding carboxylic acid and the base-catalyzed Michael Addition of 2,6-di-tert-butylphenol to methyl acrylate. The choice of method depends on the availability of starting materials and desired process conditions.
Fischer Esterification: An Equilibrium-Driven Process
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the removal of the water byproduct to drive the equilibrium towards the ester product.
Causality of Experimental Choices:
-
Excess Alcohol: Using a large excess of methanol not only acts as the solvent but also, according to Le Châtelier's principle, shifts the reaction equilibrium to favor the formation of the methyl ester.[4]
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by methanol.[5]
-
Reflux Conditions: Heating the reaction to the boiling point of the alcohol (approx. 65 °C for methanol) increases the reaction rate. A reflux condenser is essential to prevent the loss of volatile reactants and solvent.[5]
Experimental Protocol: Kinetic Monitoring of Fischer Esterification
Objective: To synthesize this compound and monitor the reaction progress over time.
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
-
Anhydrous Methanol (10-20 fold molar excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber
-
TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq) and a magnetic stir bar.
-
Add anhydrous methanol (10-20 eq).
-
Slowly add the concentrated sulfuric acid catalyst while stirring.
-
Initiation of Reaction: Attach the reflux condenser and begin heating the mixture to reflux (~65 °C) with vigorous stirring. Start a timer (t=0).
-
Kinetic Monitoring: At regular intervals (e.g., t = 30, 60, 120, 240 minutes), briefly stop the heating and carefully take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. Spot a reference sample of the starting carboxylic acid on the same plate.
-
Develop the TLC plate in the chosen eluent system.
-
Visualize the spots (e.g., under UV light or using an iodine chamber). The starting acid and the product ester will have different Rf values.
-
Analysis: Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible. Typical reaction times range from 4 to 24 hours.[6]
Data Presentation:
| Time (hours) | Starting Material (Spot Intensity) | Product (Spot Intensity) |
| 0 | +++ | - |
| 1 | ++ | + |
| 4 | + | ++ |
| 8 | - | +++ |
| 24 | - | +++ |
Diagram of Fischer Esterification Mechanism:
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Michael Addition: A Base-Catalyzed Route
An alternative synthesis involves the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[7][8] This reaction is typically catalyzed by a base, which deprotonates the phenol to form a phenoxide ion. The phenoxide then acts as the nucleophile.
Causality of Experimental Choices:
-
Base Catalyst: A base (e.g., potassium hydroxide, sodium methoxide) is required to generate the nucleophilic phenoxide from the sterically hindered and less acidic 2,6-di-tert-butylphenol.[9] The choice and form of the catalyst (e.g., monomeric vs. dimeric phenoxides) can significantly affect the reaction kinetics.[10]
-
Temperature: The reaction temperature is a critical factor. Higher temperatures (e.g., >160°C) can favor the formation of more active, monomeric phenoxide catalysts, leading to faster reaction rates and higher yields.[9][10]
Experimental Protocol: Synthesis via Michael Addition
Objective: To synthesize this compound via a base-catalyzed Michael addition.
Materials:
-
2,6-di-tert-butylphenol
-
Methyl acrylate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
High-boiling point solvent (e.g., DMSO) (optional)
-
Three-necked flask, mechanical stirrer, dropping funnel, nitrogen inlet
-
Heating mantle
Procedure:
-
Catalyst Formation: In a three-necked flask under a nitrogen atmosphere, heat 2,6-di-tert-butylphenol (1.0 eq) to above its melting point.
-
Add granulated KOH (e.g., 0.02 eq) and heat the mixture to a high temperature (e.g., 190°C) for a short period (e.g., 10 minutes) to form the active potassium phenoxide catalyst.[9]
-
Reaction Initiation: Cool the mixture to the desired reaction temperature (e.g., 130°C).
-
Slowly add methyl acrylate (1.3 eq) via a dropping funnel. An exotherm may be observed.
-
Kinetic Monitoring: The reaction is often rapid. Progress can be monitored by taking aliquots at short intervals and analyzing them via Gas Chromatography (GC) or TLC to measure the consumption of reactants and formation of the product.
-
Workup: After the reaction is complete (typically >95% conversion), cool the mixture and neutralize it with a dilute acid to precipitate the product.[11]
Data Presentation:
| Parameter | Value | Reference |
| Reactants | 2,6-di-tert-butylphenol, Methyl Acrylate | [9] |
| Catalyst | Potassium 2,6-di-tert-butylphenoxide | [10] |
| Temperature | >160°C (catalyst formation), ~130°C (reaction) | [9] |
| Typical Yield | >95% | [9] |
| Reaction Time | < 1 hour (with active catalyst) | [9] |
Diagram of Michael Addition Pathway:
Caption: Base-catalyzed Michael addition of a phenol to an acrylate.
Kinetic Study of Antioxidant Activity
The primary function of this compound is to act as a radical scavenger. It donates its phenolic hydrogen atom to reactive radicals (R•), terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the steric hindrance of the tert-butyl groups, preventing it from propagating the radical chain.
Mechanism of Action: ArOH + R• → ArO• + RH (Antioxidant) + (Reactive Radical) → (Stable Phenoxy Radical) + (Neutralized Molecule)
The efficacy of an antioxidant can be quantified by its reaction rate constant with a specific radical. A common and effective method for this is the DPPH assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable, deep violet-colored free radical. When it reacts with a hydrogen-donating antioxidant, it is reduced to the yellow-colored DPPH-H. The rate of this color change, which can be monitored spectrophotometrically at ~517 nm, is directly related to the antioxidant's radical scavenging kinetics.[12][13]
Experimental Protocol: Kinetic DPPH Radical Scavenging Assay
Objective: To determine the radical scavenging kinetics of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer with kinetic mode
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 125 µM). Keep this solution protected from light.
-
Prepare a series of concentrations of the antioxidant in methanol.
-
-
Spectrophotometer Setup: Set the spectrophotometer to kinetic mode to read absorbance at 517 nm at regular, short intervals (e.g., every 60 seconds) for a total duration (e.g., 30-60 minutes).
-
Blank Measurement: Use methanol as a blank to zero the spectrophotometer.
-
Reaction Initiation:
-
Pipette the DPPH working solution (e.g., 800 µL of 125 µM solution for a final concentration of 100 µM) into a quartz cuvette.[12]
-
Place the cuvette in the spectrophotometer and begin data acquisition.
-
Inject the antioxidant solution (e.g., 200 µL) into the cuvette and mix rapidly. This is t=0.
-
-
Data Acquisition: Record the decrease in absorbance at 517 nm over time until the reading stabilizes.
-
Kinetic Analysis: The reaction often follows second-order or pseudo-first-order kinetics. The rate constant can be determined by plotting the appropriate function of absorbance versus time. The results can be compared to a standard antioxidant like Trolox.
Data Presentation:
| Parameter | Value | Reference |
| Inhibition Constant (K7) vs. Peroxy Radicals | 3 x 10⁶ l·mol⁻¹·s⁻¹ (for tert-butyl ester analogue) | [2] |
| Stoichiometric Factor (f) | 5 (for tert-butyl ester analogue) | [2] |
Diagram of Radical Scavenging Workflow:
Caption: Experimental workflow for a kinetic DPPH assay.
Kinetic Study of Thermal Degradation
While serving to protect other materials, hindered phenolic antioxidants themselves can degrade at elevated temperatures. Understanding the kinetics of this thermal degradation is crucial for defining the operational limits of the antioxidant. Thermogravimetric Analysis (TGA) is the primary technique used for this purpose.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an antioxidant, the onset temperature of mass loss indicates the beginning of its decomposition.
Causality of Experimental Choices:
-
Heating Rate: A controlled, linear heating rate (e.g., 10 or 20 °C/min) is used to ensure thermal equilibrium and obtain reproducible degradation profiles.
-
Atmosphere: The analysis is typically run in both an inert atmosphere (e.g., Nitrogen) to study pyrolysis and an oxidative atmosphere (e.g., Air) to study thermo-oxidative degradation, which is more relevant to its application.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of this compound.
Materials:
-
This compound sample (a few milligrams)
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
Nitrogen and Air gas supply
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the antioxidant (e.g., 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Program the TGA to heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant rate (e.g., 20 °C/min) under a continuous flow of air.
-
Data Acquisition: Record the sample weight as a function of temperature. The instrument software will generate a TGA curve (Weight % vs. Temperature) and often its first derivative (DTG curve), which shows the rate of mass loss.
-
Analysis: From the TGA curve, determine key degradation temperatures, such as the onset temperature of decomposition and the temperatures at which 1% and 10% mass loss occurs.
Data Presentation: The following data is for Irganox 1076, the octadecyl ester analogue, which serves as a close proxy for the thermal stability of the methyl ester.
| Parameter | Temperature (°C) | Reference |
| Temperature at 1% Weight Loss | 230 | [4] |
| Temperature at 10% Weight Loss | 288 | [4] |
Conclusion
This application note has detailed the kinetic studies critical to understanding the synthesis and function of this compound. By employing the protocols for Fischer Esterification, Michael Addition, DPPH radical scavenging, and Thermogravimetric Analysis, researchers can gain a comprehensive understanding of the factors governing the formation, antioxidant efficacy, and thermal stability of this important compound. The provided methodologies are designed to be self-validating and are grounded in established chemical principles, offering a robust framework for further research and development in the field of antioxidant technology.
References
-
A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures. (n.d.). NIH. Retrieved from [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. (n.d.). ResearchGate. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]
-
A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids (PILs). (2018). MDPI. Retrieved from [Link]
-
The antioxidant this compound. (2014). ResearchGate. Retrieved from [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2024). MDPI. Retrieved from [Link]
-
Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. (n.d.). ResearchGate. Retrieved from [Link]
-
The antioxidant this compound. (2014). PubMed. Retrieved from [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2022). PMC - NIH. Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
The antioxidant this compound. (2014). PubMed. Retrieved from [Link]
-
Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. (n.d.). LCGC International. Retrieved from [Link]
Sources
- 1. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound [cymitquimica.com]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bkcs.kchem.org [bkcs.kchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. energiforsk.se [energiforsk.se]
Application Notes & Protocols: Computational Modeling of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Antioxidant Mechanism
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Computationally Modeling Phenolic Antioxidants
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a synthetic phenolic antioxidant widely utilized as a stabilizer in various industrial applications.[1][2][3] Its core function lies in its ability to scavenge free radicals, thereby mitigating oxidative degradation.[4] Understanding the precise mechanisms through which this molecule exerts its antioxidant effects is paramount for optimizing its performance and for the rational design of novel, more potent antioxidant compounds.[5][6]
Experimental methods provide invaluable data on antioxidant capacity; however, they often present a macroscopic view of the underlying chemical processes. Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), offers a molecular-level lens to dissect these mechanisms with high fidelity.[5][7] This approach allows us to elucidate the thermodynamics and kinetics of the radical scavenging process, providing insights that are often difficult or impossible to obtain through experimentation alone.[8][9]
This guide provides a comprehensive framework for the computational investigation of the antioxidant mechanisms of this compound. We will delve into the theoretical underpinnings of its antioxidant action and provide detailed, step-by-step protocols for performing these calculations using widely accessible quantum chemistry software.
Theoretical Background: Key Antioxidant Mechanisms
Phenolic compounds, including this compound, primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][10][11]
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it.[12][13] This process is characterized by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen donation and thus, a more potent antioxidant activity.[14][15][16]
Single Electron Transfer - Proton Transfer (SET-PT)
The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This initial step is governed by the Ionization Potential (IP) of the antioxidant. In the second step, the radical cation transfers a proton to the anion, yielding the antioxidant radical and the neutralized species.[17] A lower IP value generally correlates with a higher propensity for the SET-PT mechanism to occur.[18]
Sequential Proton Loss Electron Transfer (SPLET)
Particularly relevant in polar solvents, the SPLET mechanism involves the initial deprotonation of the phenol to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the anion to the free radical.[17][19]
The following diagram illustrates the primary antioxidant mechanisms for a generic phenolic antioxidant.
Caption: Computational Workflow for Antioxidant Mechanism Analysis.
Protocol 1: Geometry Optimization
Objective: To obtain the lowest energy (most stable) conformation of this compound.
Steps:
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Create Input File: Prepare an input file for the quantum chemistry software. The following is an example for ORCA:
-
Causality: The B3LYP/6-311++G(d,p) keyword specifies the density functional and basis set. Opt requests a geometry optimization, and Freq requests a frequency calculation to be performed after the optimization. The SMD(Water) keyword applies the SMD solvation model to simulate an aqueous environment, which is often relevant for biological systems. [20][21][22][23][24]3. Run the Calculation: Execute the calculation using the quantum chemistry software.
-
-
Verify the Output: After the calculation is complete, check the output file to ensure that the optimization converged and that there are no imaginary frequencies, which confirms that the structure is a true minimum on the potential energy surface.
Protocol 2: Calculation of Bond Dissociation Enthalpy (BDE)
Objective: To determine the energy required to homolytically break the phenolic O-H bond.
Steps:
-
Optimize the Radical: Create a new input file for the phenoxyl radical of this compound (after removal of the hydroxyl hydrogen). Remember to change the multiplicity to 2 (doublet) for the radical species.
-
Optimize the Hydrogen Atom: Create a separate input file for a single hydrogen atom (multiplicity 2).
-
Perform Geometry Optimizations: Run geometry optimizations for both the phenoxyl radical and the hydrogen atom using the same level of theory as in Protocol 1.
-
Calculate BDE: The BDE can be calculated using the following formula:
BDE = [E(phenoxyl radical) + E(hydrogen atom)] - E(parent molecule)
Where E represents the total electronic energy (including zero-point vibrational energy correction) of each species obtained from the output files.
Protocol 3: Calculation of Ionization Potential (IP)
Objective: To determine the energy required to remove an electron from the parent molecule.
Steps:
-
Optimize the Radical Cation: Create an input file for the radical cation of this compound. Set the charge to +1 and the multiplicity to 2.
-
Perform Geometry Optimization: Run a geometry optimization for the radical cation using the same level of theory.
-
Calculate IP: The adiabatic IP is calculated as:
IP = E(radical cation) - E(parent molecule)
The vertical IP can also be calculated as the energy difference between the radical cation and the parent molecule at the optimized geometry of the neutral molecule.
Data Presentation and Interpretation
The calculated quantum chemical descriptors provide a quantitative basis for understanding the antioxidant mechanism.
| Parameter | Description | Significance |
| Bond Dissociation Enthalpy (BDE) | Energy required for homolytic cleavage of the O-H bond. | A lower BDE indicates a greater propensity for the HAT mechanism. [14][15][16][25] |
| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | A lower IP suggests a higher likelihood of the SET-PT mechanism. [7][18][26] |
By comparing the calculated BDE and IP values, one can infer the dominant antioxidant mechanism. In many phenolic antioxidants, the HAT mechanism is thermodynamically more favorable. [13][27]
Conclusion
Computational modeling provides a powerful and insightful approach to elucidating the antioxidant mechanisms of molecules like this compound. The protocols outlined in this guide offer a robust framework for researchers to conduct these investigations. By combining theoretical calculations with experimental data, a more complete and nuanced understanding of antioxidant activity can be achieved, paving the way for the development of next-generation antioxidant technologies.
References
-
ORCA - FACCTs. (n.d.). Retrieved from [Link]
-
ORCA - ORCD Docs. (n.d.). Retrieved from [Link]
-
ORCA | Ohio Supercomputer Center. (n.d.). Retrieved from [Link]
-
Alov, P. (2014). Computational studies of free radical-scavenging properties of phenolic compounds. Current Computer-Aided Drug Design, 11(1), 28–39. Retrieved from [Link]
-
ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved from [Link]
-
Mekthon, S., et al. (2012). Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine. Journal of Molecular Modeling, 18(10), 4571–4579. Retrieved from [Link]
-
ORCA (quantum chemistry program) - Wikipedia. (n.d.). Retrieved from [Link]
-
Alov, P., et al. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current Computer-Aided Drug Design, 11(1), 28-39. Retrieved from [Link]
-
Almatarneh, M. H., et al. (2015). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Journal of Chemistry & Applied Biochemistry, 3(1). Retrieved from [Link]
-
Yildirim, D., & Kılıç, Z. (2023). A Quantum Chemical Study on the Antioxidant Properties of Myricetin, Quercetin, and Kaempferol Using Density Functional Theory (DFT) and Molecular Docking. Cumhuriyet Science Journal, 44(4), 849-861. Retrieved from [Link]
-
Shahidi, F., & Ambigaipalan, P. (2015). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 1, 1-13. Retrieved from [Link]
-
Xu, Y., et al. (2023). Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study. Molecules, 28(15), 5729. Retrieved from [Link]
-
Pérez-González, A., et al. (2023). Chemoinformatic modelling of the antioxidant activity of phenolic compounds. Journal of the Science of Food and Agriculture, 103(10), 4867-4875. Retrieved from [Link]
-
Ullah, N., et al. (2020). Density Functional Theory Studies on the Antioxidant Mechanism and Electronic Properties of Some Bioactive Marine Meroterpenoids: Sargahydroquionic Acid and Sargachromanol. ACS Omega, 5(32), 20436-20446. Retrieved from [Link]
-
Adeyemi, O. A., & Onwordi, C. T. (2019). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Journal of Taibah University for Science, 13(1), 609-621. Retrieved from [Link]
-
La Rocca, S., et al. (2024). A density functional theory benchmark on antioxidant-related properties of polyphenols. Physical Chemistry Chemical Physics, 26(4), 3045-3057. Retrieved from [Link]
-
Synthetic phenolic antioxidants: Significance and symbolism. (2025). Consensus, 1(1). Retrieved from [Link]
-
Szymusiak, H., et al. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 71-76. Retrieved from [Link]
-
Roy, K., et al. (2022). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. RSC Advances, 12(43), 28169-28196. Retrieved from [Link]
-
Marković, Z., et al. (2018). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. Croatica Chemica Acta, 91(3), 333-341. Retrieved from [Link]
-
Szymusiak, H., et al. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13(SI 2), 71-76. Retrieved from [Link]
-
Zhang, H., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(13), 5121. Retrieved from [Link]
-
Ghasemzadeh, I., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research on Chemical Intermediates, 46(11), 5157-5174. Retrieved from [Link]
-
Liu, D.-Y., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27503-27518. Retrieved from [Link]
-
Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Retrieved from [Link]
-
Lu, F., et al. (2021). Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action. Food Chemistry, 353, 129485. Retrieved from [Link]
-
Velkov, Z., et al. (2008). molecular modelling and statistical analysis of 3 scavenging/antioxidant activity of phenolic 4 compounds 5. Retrieved from [Link]
-
Lu, Y., et al. (2020). Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods. The Journal of Chemical Physics, 153(11), 114115. Retrieved from [Link]
-
Bortoli, M., et al. (2020). Radical scavenging activity of natural antioxidants and drugs: Development of a combined machine learning and quantum chemistry protocol. The Journal of Chemical Physics, 153(11), 114114. Retrieved from [Link]
-
Liu, D.-Y., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27503-27518. Retrieved from [Link]
-
Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(15), 4443. Retrieved from [Link]
-
Wu, Y., et al. (2022). Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. Molecules, 27(19), 6667. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 11(5), 834. Retrieved from [Link]
-
De Zoysa, H., et al. (2021). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Molecules, 26(16), 4991. Retrieved from [Link]
-
Karthika, A. M., et al. (2025). Decoding radical scavenging: a review of computational chemistry approaches to antioxidant mechanisms. Structural Chemistry. Retrieved from [Link]
-
Lu, F., et al. (2021). Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action. Food Chemistry, 353, 129485. Retrieved from [Link]
-
Scheme 1. Antioxidant mechanism of phenolic compounds: (A) Single... - ResearchGate. (n.d.). Retrieved from [Link]
-
Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). - ResearchGate. (n.d.). Retrieved from [Link]
-
Karthika, A. M., et al. (2025). Decoding radical scavenging: a review of computational chemistry approaches to antioxidant mechanisms. Structural Chemistry. Retrieved from [Link]
-
Idowu, T. O., & Adeyemo, O. E. (2016). Computational Antioxidant Capacity Simulation (CAOCS) Assay of Catechol, Resorcinol and Hydroquinone. Journal of Applied Solution Chemistry and Modeling, 5(3), 143-152. Retrieved from [Link]
-
How to calculate bond dissociation energy of O-H and N-H bond in Phenolic and Aminic antioxidant? | ResearchGate. (n.d.). Retrieved from [Link]
-
Diamanti, E. K., et al. (2021). Antioxidant Hydrogen-Atom-Transfer to DPPH Radicals by Hybrids of {Hyaluronic-Acid Components}@SiO2. ACS Applied Materials & Interfaces, 13(4), 4785-4795. Retrieved from [Link]
-
Galano, A. (2025). Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them. Chemical Science. Retrieved from [Link]
-
Janežič, D., et al. (2021). Computational Study of Hydrogen Atom Transfer in the Reaction of Quercetin with Hydroxyl Radical. Molecules, 26(16), 4992. Retrieved from [Link]
-
Jung, J., et al. (2024). Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. The Korean Journal of Physiology & Pharmacology, 28(6), 527-535. Retrieved from [Link]
-
Tarko, T., et al. (2022). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. International Journal of Molecular Sciences, 23(15), 8438. Retrieved from [Link]
-
Di Donato, E., et al. (2023). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1089291. Retrieved from [Link]
Sources
- 1. Synthetic phenolic antioxidants: Significance and symbolism [wisdomlib.org]
- 2. Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoinformatic modelling of the antioxidant activity of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05463J [pubs.rsc.org]
- 10. Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 13. Computational Study of Hydrogen Atom Transfer in the Reaction of Quercetin with Hydroxyl Radical [mdpi.com]
- 14. Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 16. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS [journal.pan.olsztyn.pl]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. opensciencepublications.com [opensciencepublications.com]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges encountered during the two primary synthetic routes: Fischer Esterification and Michael Addition.
Section 1: Troubleshooting the Fischer Esterification Route
The Fischer Esterification is a classic and effective method for synthesizing this compound from its carboxylic acid precursor, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, using an acid catalyst and excess methanol.[1] While straightforward, achieving high yields requires careful attention to equilibrium and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield in Fischer Esterification is most often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2] To drive the reaction forward and enhance the yield, consider the following:
-
Excess Alcohol: Employ a significant excess of anhydrous methanol (10 to 20-fold molar excess is recommended).[1] This shifts the equilibrium towards the product side, according to Le Châtelier's principle.[3][4]
-
Water Removal: Actively removing water as it forms is a highly effective strategy.[5] This can be achieved by:
-
Using a Dean-Stark apparatus with an azeotropic solvent like toluene.[5]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Catalyst Choice and Concentration: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1] The catalytic amount should be optimized; too little will result in a slow reaction, while too much can lead to side reactions.
Q2: The reaction seems to stall and does not go to completion, even after extended reflux. What could be the issue?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst: The catalyst may have been consumed or deactivated. A fresh addition of a small amount of catalyst might restart the reaction.
-
Water Content: The presence of water in your starting materials or solvent can hinder the reaction.[6] Ensure you are using anhydrous methanol and that your starting carboxylic acid is thoroughly dried.
-
Steric Hindrance: The bulky tert-butyl groups on the phenolic ring can sterically hinder the approach of the alcohol to the carboxylic acid. While this specific substrate is known to undergo Fischer esterification effectively, ensuring adequate reaction time (up to 24 hours) and vigorous stirring is crucial.[1]
Q3: I am observing unexpected byproducts in my TLC analysis. What are the likely side reactions?
A3: While the Fischer Esterification of this substrate is generally clean, potential side reactions can include:
-
Dehydration of Methanol: At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether. This is generally not a major issue under typical reflux conditions (around 65 °C).
-
Sulfonation of the Phenolic Ring: If using sulfuric acid as a catalyst, there is a small possibility of sulfonation of the aromatic ring, especially at higher temperatures.[7] Using p-toluenesulfonic acid can mitigate this risk.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The product, being an ester, will be less polar and will have a higher Rf value than the carboxylic acid starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add a 10 to 20-fold molar excess of anhydrous methanol. Slowly add the acid catalyst (e.g., 0.05 eq of concentrated sulfuric acid or 0.1 eq of p-toluenesulfonic acid monohydrate).[1]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Dilute the remaining mixture with an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane) or by column chromatography on silica gel.[1]
-
Section 2: Troubleshooting the Michael Addition Route
The Michael Addition provides an alternative route to this compound by reacting 2,6-di-tert-butylphenol with methyl acrylate in the presence of a base catalyst.[8][9] This reaction's success hinges on the careful control of the base, temperature, and reaction time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Michael Addition reaction is giving a low yield. What are the critical parameters to optimize?
A1: Several factors can contribute to low yields in this reaction:
-
Catalyst Form and Activity: The catalytic activity of the base, often a phenoxide generated in situ, is crucial. The monomeric form of the phenoxide is more active than the dimeric form.[10][11] The formation of the more active monomeric form is favored at higher temperatures (above 160°C).[12]
-
Base Selection: Strong bases like sodium methanolate or potassium metal are effective.[8][9] The choice of cation (Na+ vs. K+) can also influence the reaction kinetics.[13]
-
Temperature Control: The reaction temperature needs to be carefully controlled. The initial addition of methyl acrylate is often done at a lower temperature (60-75 °C) and then raised to complete the reaction (around 120 °C).[14]
-
Solvent Effects: Polar aprotic solvents like DMSO or DMF can promote the reaction, leading to yields between 64-92%.[12][13]
Q2: I am observing the formation of a viscous, polymeric substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a polymer is a common side reaction and is due to the base-catalyzed oligomerization or polymerization of methyl acrylate.[15] To minimize this:
-
Controlled Addition of Methyl Acrylate: Add the methyl acrylate slowly and dropwise to the reaction mixture, maintaining the optimal temperature. This keeps the concentration of free methyl acrylate low at any given time.
-
Reactant Ratio: The ratio of 2,6-di-tert-butylphenol to methyl acrylate should be carefully controlled. An excess of methyl acrylate can favor polymerization.
Q3: The workup of my Michael Addition reaction is problematic, leading to product loss. Any suggestions for a more efficient workup?
A3: A common workup involves neutralizing the basic catalyst with a dilute acid.[16]
-
Careful Neutralization: Add the acid slowly to avoid any potential side reactions with the product.
-
Extraction: After neutralization, the product can be extracted with a suitable organic solvent. Ensure thorough extraction to maximize recovery.
-
Crystallization: The product can often be induced to crystallize from the reaction mixture upon cooling and neutralization, which can simplify purification.[16]
Q4: How does the steric hindrance of 2,6-di-tert-butylphenol affect the Michael Addition?
A4: The bulky tert-butyl groups play a dual role. They sterically hinder the phenolic oxygen, which can slow down the initial deprotonation. However, they also direct the alkylation to the para position of the phenol, preventing O-alkylation and ortho-alkylation, thus leading to the desired product with high regioselectivity.
Experimental Protocol: Michael Addition
-
Catalyst Preparation (in situ):
-
In a flame-dried, nitrogen-purged flask, add 2,6-di-tert-butylphenol.
-
Heat to 80-90 °C under vacuum to remove any moisture.
-
Cool to around 70 °C and add sodium methanolate.
-
Slowly heat to approximately 120 °C to distill off the methanol and form the sodium phenoxide catalyst.[14]
-
-
Reaction:
-
Cool the mixture to below 60 °C.
-
Slowly add methyl acrylate dropwise over 1.5 hours, maintaining the temperature between 60-75 °C.
-
After the addition is complete, hold the temperature at 80-85 °C for 2-3 hours.
-
Gradually increase the temperature to 120 °C and react for another 1-1.5 hours.[14]
-
-
Workup:
-
Cool the reaction mixture.
-
Neutralize with a dilute acid (e.g., 10% HCl).
-
The product may crystallize out. If so, filter and wash with a suitable solvent (e.g., 85% ethanol).[9]
-
If the product does not crystallize, extract with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.
-
-
Purification:
-
Concentrate the organic extracts under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Section 3: Data Presentation & Visualization
Table 1: Comparison of Key Reaction Parameters
| Parameter | Fischer Esterification | Michael Addition |
| Starting Materials | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, Methanol | 2,6-di-tert-butylphenol, Methyl acrylate |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH)[1] | Strong Base (NaOCH₃, K)[9] |
| Key Condition | Reversible, requires driving equilibrium | Irreversible, requires careful temperature control |
| Typical Yield | >90% (optimized)[1] | 64-92%[12][13] |
| Common Side Reactions | Incomplete reaction | Methyl acrylate polymerization[15] |
| Purification | Recrystallization, Chromatography[1] | Crystallization, Recrystallization, Chromatography |
Diagrams
Caption: Workflow for Fischer Esterification Synthesis.
Caption: Simplified Michael Addition Reaction Mechanism.
Caption: Troubleshooting Flowchart for Low Yield Issues.
References
-
Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. Available at: [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
-
The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol. ResearchGate. Available at: [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. V. V. Volod'kin, et al. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]
-
Fischer Esterification. Chemistry Steps. Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Alkylation of 2,6-di-tert-Butylphenol with Methyl Acrylate Catalyzed by Potassium 2,6-di-tert-Butylphenoxide. ResearchGate. Available at: [Link]
-
How can I improve the yield of my Fischer Esterification? Reddit. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
The antioxidant this compound. ResearchGate. Available at: [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Royal Society of Chemistry. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? ResearchGate. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available at: [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. Available at: [Link]
- US5808130A - Esterification of phenols. Google Patents.
-
Esterification not Working (Separation). Reddit. Available at: [Link]
-
Fischer Esterification. Available at: [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. This compound | 6386-38-5 [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Welcome to the technical support center for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently asked questions to help you minimize impurities and maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Michael Addition Route with 2,6-di-tert-butylphenol and Methyl Acrylate
This synthetic approach is a widely used and efficient method for preparing the target compound. It involves the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[1][2] However, several side reactions can lead to impurities.
Question 1: My reaction yields are low, and I observe a significant amount of unreacted 2,6-di-tert-butylphenol. What could be the cause?
Answer:
Low conversion of 2,6-di-tert-butylphenol is often related to the activity of the base catalyst and the reaction conditions. Here are the key factors to investigate:
-
Catalyst Activity: The choice and preparation of the base are critical. Alkali metal phenoxides, such as potassium or sodium 2,6-di-tert-butylphenoxide, are effective catalysts.[2][3] The catalytic activity can be influenced by the method of its preparation. For instance, phenoxides synthesized at temperatures above 160-180°C tend to be more active, existing predominantly as monomers which are more effective catalysts than their dimeric forms.[2][3]
-
Base Concentration: Insufficient catalyst loading will result in a sluggish reaction and incomplete conversion. The optimal catalyst concentration typically ranges from 1.5 to 3 mol%.[4]
-
Reaction Temperature: The reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this reaction is between 70°C and 90°C.[5]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF can promote the reaction.[2] However, some polar solvents can have an adverse effect by complexing with the metal cation of the catalyst, thereby reducing its activity.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a high molecular weight, viscous impurity in my crude product. What is it and how can I prevent its formation?
Answer:
This is a common issue and the viscous impurity is likely a polymer or oligomer of methyl acrylate. This side reaction is promoted by the basic conditions of the Michael addition.
Mechanism of Side Reaction:
The base catalyst, being a strong nucleophile, can initiate the anionic polymerization of methyl acrylate. This process competes with the desired Michael addition.
Prevention Strategies:
-
Control of Stoichiometry: Using a slight excess of 2,6-di-tert-butylphenol relative to methyl acrylate can help to ensure that the acrylate is consumed by the desired reaction.
-
Controlled Addition of Methyl Acrylate: Instead of adding all the methyl acrylate at once, a slow, dropwise addition can maintain a low instantaneous concentration of the acrylate, thus disfavoring polymerization.[5]
-
Temperature Control: As with many polymerizations, higher temperatures can accelerate this side reaction. Maintaining the reaction temperature within the optimal range is crucial.
-
Catalyst Choice: The nature of the cation in the phenoxide catalyst can influence the extent of polymerization.[3] Experimenting with different alkali metal bases (e.g., sodium vs. potassium) might be beneficial.
Question 3: My final product is contaminated with a compound that has a similar retention time in chromatography. What could be the source of this impurity?
Answer:
A common impurity with similar polarity to the desired product is the unreacted starting material, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, if you are using the Fischer esterification route. In the context of the Michael addition, a possible impurity could be a double addition product or a rearranged isomer, although these are less commonly reported. A more likely scenario for a closely eluting impurity is a transesterification product if another alcohol is present in the reaction mixture.
Transesterification Impurities:
If the reaction is not conducted under strictly anhydrous conditions, or if the solvent is an alcohol other than methanol, transesterification can occur, leading to the formation of different esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[6][7]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Solvent Choice: Use a non-alcoholic solvent or, if an alcohol is necessary, use methanol, which will lead to the desired product even if transesterification occurs.
-
Purification: Careful purification by column chromatography or recrystallization is essential to separate these closely related compounds. A patent suggests that fractional distillation under high vacuum can be an effective purification method.[8]
Summary of Potential Impurities and Mitigation Strategies (Michael Addition):
| Impurity | Source | Mitigation Strategy |
| Unreacted 2,6-di-tert-butylphenol | Incomplete reaction | Optimize catalyst, temperature, and reaction time. |
| Methyl acrylate polymer/oligomer | Base-catalyzed polymerization of methyl acrylate | Slow addition of methyl acrylate, control stoichiometry, optimize temperature. |
| Transesterification products | Presence of other alcohols or water | Use anhydrous reagents and solvents; use methanol as the solvent if an alcohol is required. |
Section 2: Fischer Esterification Route
This classic method involves the acid-catalyzed esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with methanol.[9] While straightforward, achieving high purity requires attention to equilibrium and work-up procedures.
Question 4: My Fischer esterification reaction does not go to completion, leaving a significant amount of the starting carboxylic acid. How can I drive the reaction forward?
Answer:
Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you need to apply Le Chatelier's principle.
Strategies to Maximize Conversion:
-
Excess Methanol: Using a large excess of methanol (10-20 fold molar excess) serves as both a reagent and a solvent, shifting the equilibrium towards the formation of the methyl ester.[9]
-
Water Removal: The water produced during the reaction can be removed to push the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice and Loading: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used.[9] Ensure a sufficient catalytic amount is used (e.g., 0.05-0.1 equivalents).[9]
-
Reaction Time: Allow sufficient reaction time for the equilibrium to be established, which can range from 4 to 24 hours depending on the scale and catalyst efficiency.[9]
Fischer Esterification Workflow:
Caption: Step-by-step workflow for Fischer esterification.
Question 5: During the work-up of my Fischer esterification, I am having trouble with emulsions during the neutralization and washing steps. What can I do?
Answer:
Emulsion formation is a common issue during the work-up of esterification reactions, especially when neutralizing the acid catalyst with a base like sodium bicarbonate.
Tips to Avoid or Break Emulsions:
-
Slow and Careful Neutralization: Add the saturated sodium bicarbonate solution slowly with gentle swirling to control the effervescence from CO2 evolution.[9] Vigorous shaking at this stage is a common cause of emulsions.
-
Brine Wash: After the initial neutralization, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[9]
-
Addition of More Solvent: Diluting the organic layer with more of the extraction solvent can sometimes help to break up an emulsion.
-
Filtration: In stubborn cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Allowing the mixture to stand undisturbed for a period can sometimes lead to the separation of layers.
Experimental Protocols
Protocol 1: Michael Addition Synthesis [1][5]
-
To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add 2,6-di-tert-butylphenol and the solvent.
-
Under a nitrogen atmosphere, add the base catalyst (e.g., sodium methoxide).
-
Heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Slowly add methyl acrylate dropwise over a period of time.
-
After the addition is complete, continue stirring at the reaction temperature for the specified duration (e.g., 1-2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fischer Esterification Synthesis [9]
-
To a round-bottom flask, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and a large excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by about half using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane).
References
-
Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. Available at: [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
- CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate. Google Patents.
-
The antioxidant this compound. ResearchGate. Available at: [Link]
-
Biosynthesis and optimization of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate production from oil palm frond juice by ceratocystis fimbriata. UMPSA-IR. Available at: [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. Available at: [Link]
-
Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. ResearchGate. Available at: [Link]
-
Laws of the Transesterifi cation of Methyl Ester 3-(3', 5'-di-tert. butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Taylor & Francis eBooks. Available at: [Link]
-
Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]
-
Michael reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. ResearchGate. Available at: [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. Oakwood Chemical. Available at: [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available at: [Link]
Sources
- 1. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. This compound | 6386-38-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Welcome to the technical support center for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will delve into the prevalent side reactions and provide robust troubleshooting strategies to ensure a high-yield, high-purity synthesis.
The most common and economically viable method for synthesizing this compound is the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with methanol, catalyzed by a strong acid.[1][2] This guide will primarily focus on this method, addressing the potential pitfalls and their remedies.
Troubleshooting Guide: Fischer Esterification
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is very slow or appears to be incomplete, even after extended reaction times. What could be the cause and how can I resolve this?
Answer:
Incomplete or slow reactions are a common hurdle in Fischer esterification. The root cause often lies in the reversible nature of the reaction or insufficient catalytic activity.
Causality and Resolution:
-
Water Content: The Fischer esterification is an equilibrium-driven process that produces water as a byproduct.[2][3] The presence of water in the reaction mixture, either from wet reagents or absorbed from the atmosphere, can shift the equilibrium back towards the starting materials, thus hindering product formation.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: For a typical Fischer esterification, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed.[1] A general guideline is 1-5 mol% of the carboxylic acid. If the reaction is sluggish, a modest increase in the catalyst loading can be beneficial.
-
-
Suboptimal Temperature: The reaction is typically performed at the reflux temperature of methanol (around 65 °C).[1] Lower temperatures will significantly decrease the reaction rate.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Use an appropriate heating mantle and condenser to prevent loss of solvent.
-
Workflow for Addressing Slow/Incomplete Reactions:
Caption: Troubleshooting workflow for slow or incomplete reactions.
Question 2: After workup, my crude product is a dark color (yellow to brown). What causes this discoloration and how can I prevent it?
Answer:
Discoloration of the product is typically indicative of side reactions involving the sterically hindered phenolic group, which is susceptible to oxidation.
Causality and Resolution:
-
Oxidation of the Phenol: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a potent antioxidant and can be oxidized, especially at elevated temperatures in the presence of air and acid, to form colored quinone-type byproducts.[5]
-
Prevention: While some heating is necessary, prolonged reaction times at high temperatures should be avoided. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate oxidation.
-
Remediation: The colored impurities can often be removed during purification. Recrystallization from a suitable solvent system like heptane or a mixture of ethyl acetate and hexane is often effective.[1] If discoloration is severe, column chromatography on silica gel may be necessary.
-
-
Sulfonation: If using concentrated sulfuric acid as a catalyst, there is a possibility of aromatic sulfonation as a minor side reaction, which can lead to colored byproducts.
Summary of Discoloration Causes and Solutions:
| Cause | Mechanism | Prevention | Remediation |
| Oxidation | Formation of colored quinone-type byproducts from the phenolic group. | - Minimize reaction time- Use an inert atmosphere (N₂ or Ar) | - Recrystallization- Column Chromatography |
| Sulfonation | Electrophilic aromatic substitution on the phenyl ring by SO₃ (from H₂SO₄). | - Use minimal H₂SO₄- Use p-TsOH as an alternative catalyst | - Column Chromatography |
Question 3: I am observing an unknown impurity with a similar polarity to my product on the TLC plate. What could this be?
Answer:
An impurity with similar polarity can complicate purification. In the context of this synthesis, a likely candidate is the unreacted starting material or a self-condensation product.
Causality and Resolution:
-
Unreacted Starting Material: As discussed in Question 1, incomplete conversion will leave behind the starting carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.
-
Identification: The starting material has a free carboxylic acid group, making it more polar than the ester product. It should have a lower Rf value on a normal-phase silica TLC plate.
-
Removal: A simple acidic/basic workup can effectively remove the unreacted carboxylic acid. During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[1]
-
-
Dimerization/Oligomerization: Under harsh acidic conditions, there is a potential for side reactions involving the propionate side chain or the aromatic ring, leading to higher molecular weight impurities.
-
Prevention: Adhere to the recommended reaction temperature and catalyst loading. Avoid excessively long reaction times.
-
Removal: These impurities are typically less polar than the desired product. Careful column chromatography is the most effective method for their removal.
-
Simplified Fischer Esterification Mechanism and Key Side Reaction:
Caption: Simplified mechanism of Fischer esterification and a common oxidation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this reaction? A high yield of over 90% can be achieved under optimized conditions.[1] This is contingent on driving the equilibrium to completion and performing an efficient workup and purification.
Q2: Can I use a different alcohol, for example, ethanol? Yes, the Fischer esterification is versatile. However, using other primary or secondary alcohols will require adjusting the reaction temperature to the boiling point of the respective alcohol. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[2]
Q3: Are there alternative methods to synthesize this compound? Yes, another common method is the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate, typically under basic conditions.[6][7][8] Transesterification of another ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with methanol is also a viable, though less direct, route.[5][9]
Q4: How do I properly store the starting material and product? Both the starting carboxylic acid and the final ester product are sterically hindered phenols and are relatively stable. However, to prevent slow oxidation over time, it is best to store them in well-sealed containers, protected from light and air, at ambient temperature.
Q5: What are the key safety precautions for this synthesis? You will be working with a strong acid catalyst (sulfuric acid or p-toluenesulfonic acid), which is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Methanol is flammable and toxic; avoid inhalation and skin contact.
Experimental Protocol: Fischer Esterification
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq). Add a 10 to 20-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~0.05 eq, or p-TsOH·H₂O, ~0.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the methanol volume by about half using a rotary evaporator.
-
Dilute the residue with ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer's pH to ensure it is neutral or slightly basic.
-
Separate the layers and wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like heptane to yield pure this compound.
-
References
- Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate. Google Patents.
-
Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. ResearchGate. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Laws of the Transesterifi cation of Methyl Ester 3-(3', 5'-di-tert. butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Taylor & Francis eBooks. Available at: [Link]
-
The antioxidant this compound. ResearchGate. Available at: [Link]
- Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Google Patents.
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]
- Synthesis of hindered phenols. Google Patents.
-
Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. Available at: [Link]
-
The antioxidant this compound. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-propionate-Fung-Ting/2d02c8427f0535c596041065e13589b251a37c4e]([Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 8. [PDF] The antioxidant this compound. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This document offers a comprehensive approach, from understanding the impurity profile of common synthetic routes to detailed, step-by-step purification protocols and analytical methods for purity assessment.
I. Understanding the Origin of Impurities: A Tale of Two Syntheses
The purity challenges with this compound are intrinsically linked to its synthetic route. Below, we dissect the two most common pathways and their associated impurity profiles.
A. Fischer Esterification Route
This classic method involves the acid-catalyzed esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with methanol.[1] While generally high-yielding, it is an equilibrium-driven reaction, which can leave behind unreacted starting material.
-
Primary Impurity: Unreacted 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.
-
Causality: Incomplete reaction or unfavorable equilibrium. The acidic nature of this impurity can interfere with downstream applications and alter the physicochemical properties of the final product.
B. Michael Addition Route
This route involves the base-catalyzed addition of 2,6-di-tert-butylphenol to methyl acrylate.[2] This method is atom-economical but can be prone to side reactions and incomplete conversion of starting materials.
-
Primary Impurities:
-
Unreacted 2,6-di-tert-butylphenol.
-
Unreacted methyl acrylate (volatile).
-
Potential for methyl acrylate oligomerization or polymerization, especially with certain catalysts.
-
-
Causality: The nucleophilicity of the phenoxide and the electrophilicity of the acrylate must be carefully balanced. Suboptimal reaction conditions can lead to a mixture of starting materials and the desired product.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After my Fischer esterification workup, my product is still acidic. How do I remove the unreacted carboxylic acid?
A1: The most effective way to remove the acidic starting material is through a liquid-liquid extraction with a mild base. During your workup, after diluting the reaction mixture with an organic solvent like ethyl acetate, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will react with the carboxylic acid to form its sodium salt, which is soluble in the aqueous layer and will be removed.
-
Pro-Tip: Wash with sodium bicarbonate solution until you no longer observe gas (CO2) evolution. This indicates that all the acid has been neutralized. Follow this with a brine wash to remove any remaining water before drying the organic layer.
Q2: My crude product from the Michael addition has a strong, pungent smell. What is it and how do I get rid of it?
A2: The pungent smell is likely due to residual methyl acrylate. This is a volatile impurity and can often be removed by concentrating the crude product on a rotary evaporator. For trace amounts, co-evaporation with a higher boiling point solvent like toluene can be effective.
Q3: I'm seeing an unexpected peak in my GC-MS analysis of a product from the Michael addition. What could it be?
A3: Besides the unreacted starting materials, you might be observing byproducts from the polymerization of methyl acrylate. This is more likely if your reaction was run at a high temperature for an extended period or with an inappropriate catalyst. These oligomers will have higher molecular weights and can be challenging to remove.
-
Troubleshooting: Consider optimizing your reaction conditions (lower temperature, shorter reaction time) or exploring a different base catalyst. Purification via column chromatography is often necessary to remove these oligomeric impurities.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" is a common problem in recrystallization and can occur for several reasons:
-
High Impurity Level: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for your compound's crystallization.
-
Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: You may need to try a different solvent or adjust the ratio of your mixed solvent system.
-
Q5: My column chromatography separation is poor, and the fractions are all mixed. How can I improve it?
A5: Poor separation in column chromatography can be due to several factors:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all components will travel down the column quickly with little separation. If it's not polar enough, everything will remain at the top.
-
Column Overloading: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands.
-
Poor Column Packing: An unevenly packed column will lead to channeling and inefficient separation.
-
Optimization Steps:
-
TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your product, and then more polar impurities.
-
Proper Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
-
Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks.
-
III. Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques for this compound.
A. Recrystallization
Recrystallization is an excellent method for purifying compounds that are solid at room temperature and have a moderate to high level of initial purity.
1. Single Solvent Recrystallization (from Heptane)
-
Rationale: Heptane is a non-polar solvent. The target compound has significantly higher solubility in hot heptane than in cold heptane, making it a suitable solvent for recrystallization.
-
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of heptane to just cover the solid.
-
Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil.
-
Continue adding small portions of hot heptane until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum.
-
2. Mixed Solvent Recrystallization (from Ethyl Acetate/Hexane)
-
Rationale: This method is useful when no single solvent has the ideal solubility profile. The compound is soluble in ethyl acetate (a more polar solvent) and insoluble in hexane (a non-polar solvent).
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, add hexane dropwise until you observe persistent cloudiness.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate/hexane mixture (e.g., 1:10 ratio).
-
Dry the crystals under vacuum.
-
B. Column Chromatography
This technique is ideal for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether (or hexane).
-
Protocol:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in petroleum ether. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution:
-
Start eluting with 100% petroleum ether to remove any highly non-polar impurities.
-
Gradually increase the polarity of the eluent. A typical gradient might be:
-
2% Ethyl Acetate in Petroleum Ether
-
5% Ethyl Acetate in Petroleum Ether
-
10% Ethyl Acetate in Petroleum Ether
-
-
The target compound typically elutes at around 5-10% ethyl acetate in petroleum ether.
-
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
C. Vacuum Distillation (Rectification)
For larger scale purification, particularly to remove impurities with different boiling points, vacuum distillation can be highly effective.[1]
-
Rationale: By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation of the heat-sensitive phenolic antioxidant.
-
Protocol (based on patent literature[1]):
-
Set up a fractional distillation apparatus equipped for vacuum.
-
Heat the crude product under a vacuum of at least -0.092 MPa.
-
Fraction 1 (110-130 °C): Collect and discard the initial fraction, which will contain lower boiling point impurities such as residual solvents and unreacted methyl acrylate.
-
Fraction 2 (150-180 °C): This fraction may contain unreacted 2,6-di-tert-butylphenol.
-
Main Fraction (170-210 °C): Collect the main fraction, which is the purified this compound.
-
The residue will contain higher boiling point impurities and any oligomeric byproducts.
-
IV. Analytical Methods for Purity Assessment
Confirming the purity of your final product is a critical step. Here are the recommended analytical techniques.
| Technique | Purpose | Expected Observations for Pure Product |
| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of column chromatography. | A single spot with an Rf value of ~0.3 in 5-10% ethyl acetate/hexane. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak. The mobile phase often consists of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak with the expected mass spectrum. Can be used to detect unreacted 2,6-di-tert-butylphenol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | ¹H NMR (CDCl₃): δ ~6.9-7.0 (s, 2H, Ar-H), 5.2 (s, 1H, Ar-OH), 3.6 (s, 3H, -OCH₃), 2.8-2.9 (t, 2H, -CH₂-Ar), 2.5-2.6 (t, 2H, -CH₂-CO), 1.4 (s, 18H, -C(CH₃)₃).¹³C NMR (CDCl₃): δ ~173 (C=O), 152 (Ar-C-OH), 135 (Ar-C-C(CH₃)₃), 129 (Ar-C), 125 (Ar-CH), 51 (-OCH₃), 36 (-CH₂-CO), 34 (Ar-C(CH₃)₃), 30 (-C(CH₃)₃), 29 (-CH₂-Ar). |
| Melting Point | Physical property confirmation and purity indicator. | A sharp melting point range of 62-64 °C. A broad melting range suggests the presence of impurities.[1] |
V. Visualizing the Purification Workflow
dot
Caption: A workflow diagram illustrating the path from synthesis to pure product and analysis.
VI. Impurity Identification Logic
Sources
Technical Support Center: Troubleshooting Low Yield in Michael Addition for Hindered Phenols
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging reaction: the Michael addition involving sterically hindered phenols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to solve even the most stubborn low-yield issues.
Introduction: The Challenge of Hindered Phenols in Michael Additions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] While phenols can act as effective oxygen or carbon nucleophiles (as phenolates), their reactivity is significantly diminished when the aromatic ring is substituted with bulky groups, particularly at the ortho positions. This steric hindrance impedes the approach of the nucleophile to the Michael acceptor, leading to frustratingly low yields or reaction failure.[4][5] This guide addresses the root causes of these low yields and provides systematic, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Michael addition with a 2,6-di-tert-butylphenol derivative is failing completely. What are the most likely reasons?
A1: Complete reaction failure with highly hindered phenols often stems from a combination of steric and electronic factors that fundamentally inhibit the reaction.
-
Steric Hindrance: The primary culprit is the sheer physical bulk of the ortho-substituents (e.g., tert-butyl groups). These groups form a protective shield around the phenolic oxygen and the ortho/para positions of the ring, preventing the Michael acceptor from achieving the necessary proximity and orbital overlap for the reaction to occur.
-
Reduced Nucleophilicity: While the phenolate is the active nucleophile, its formation and reactivity are compromised. The bulky groups can electronically influence the acidity of the phenolic proton, making it harder to deprotonate. Even when the phenolate is formed, its nucleophilic character is diminished because the steric bulk prevents effective solvation and stabilization of the transition state.
-
Ineffective Reaction Conditions: Standard conditions that work for unhindered phenols will often fail for their hindered counterparts. The choice of base, solvent, and temperature becomes critically important and requires careful optimization.
Q2: How does the choice of base impact the deprotonation of a hindered phenol and the overall reaction yield?
A2: The base is arguably the most critical component in this reaction. Its role is to deprotonate the phenol to form the active phenolate nucleophile without causing unwanted side reactions.
-
Base Strength (pKa): The base must be strong enough to deprotonate the hindered phenol. A common mistake is using a base that is too weak. For instance, triethylamine (TEA) may be insufficient. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often required.[6]
-
Steric Profile of the Base: A bulky, non-nucleophilic base is often preferred. DBU and Proton-Sponge are excellent examples as they can deprotonate the phenol without competing as nucleophiles in the Michael addition themselves.
-
Counter-ion Effects: The nature of the cation (e.g., Li+, Na+, K+) can influence the reactivity of the resulting phenolate. Potassium salts, for example, are often more dissociated and can lead to a more "naked," reactive phenolate anion.
Troubleshooting Protocol: Base Screening
If you suspect inefficient deprotonation, perform a systematic screening of bases.
-
Setup: Prepare identical small-scale reactions using your hindered phenol and Michael acceptor.
-
Variable: To each reaction, add a different base. Keep the molar equivalents of the base consistent (e.g., 1.1 equivalents).
-
Execution: Run the reactions in a suitable aprotic polar solvent like DMF or DMSO at a moderately elevated temperature (e.g., 60-80 °C).
-
Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 2, 6, 24 hours) to compare the rate of starting material consumption and product formation.
| Base | Type | Typical pKaH (in DMSO) | Key Considerations |
| K₂CO₃ | Inorganic | ~10.7 | Mild; often requires higher temperatures or phase-transfer catalyst. |
| DBU | Non-nucleophilic Amidine | ~13.5 | Excellent choice for avoiding side reactions; sterically accessible.[6] |
| KOtBu | Alkoxide | ~18.0 | Strong; can sometimes act as a nucleophile itself if the acceptor is not hindered. |
| NaH | Hydride | ~23.0 | Very strong, irreversible deprotonation; requires anhydrous conditions. |
Q3: Can the solvent choice rescue a low-yield reaction?
A3: Absolutely. The solvent plays a profound role in stabilizing the reactants, intermediates, and transition states. The rates and even the mechanism of reactions involving phenols can be heavily influenced by the solvent's properties.[7][8][9][10]
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are generally the best choice. They can dissolve the ionic phenolate intermediate but do not form strong hydrogen bonds with it. This leaves the phenolate "naked" and more nucleophilic, accelerating the reaction.
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or methanol can solvate and stabilize the phenolate through hydrogen bonding. However, this very stabilization can reduce its nucleophilicity, slowing down the desired Michael addition.
-
Non-Polar Solvents (Generally Avoid): Solvents like toluene or hexane are poor choices as they cannot effectively solvate the charged phenolate intermediate, often leading to insolubility and reaction failure.
Logical Flow for Solvent Optimization
Caption: Solvent selection workflow for hindered phenol Michael additions.
Q4: My reaction stalls with significant starting material remaining. How can I drive it to completion?
A4: Stalled reactions indicate a high activation energy barrier, likely due to steric repulsion. Overcoming this requires increasing the energy of the system or employing a catalyst to lower the activation barrier.
-
Temperature: This is the most straightforward approach. Gradually increase the reaction temperature in increments of 10-20 °C. For very hindered systems, temperatures exceeding 100 °C may be necessary. Use a high-boiling point solvent like NMP or consider sealed-tube conditions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions by efficiently and rapidly heating the reaction mixture.[11] This technique can often drive sluggish reactions to completion in minutes, whereas conventional heating might take days.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the Michael acceptor, making the β-carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic hindered phenolate.[12][13][14]
Catalyst Screening Protocol: Lewis Acids
-
Setup: Use your best-performing base and solvent conditions from previous optimizations.
-
Catalyst Addition: To a series of parallel reactions, add a catalytic amount (5-20 mol%) of different Lewis acids.
-
Execution & Analysis: Monitor the reactions at your optimized temperature and compare against a control reaction with no Lewis acid.
| Lewis Acid Catalyst | Strength | Mechanism of Action | Considerations |
| Mg(OTf)₂ | Mild | Activates the enone carbonyl, increasing electrophilicity.[15] | Good starting point, often well-tolerated. |
| Sc(OTf)₃ | Strong | Highly effective at activating carbonyls for various transformations.[16] | Can be sensitive to water. |
| B(C₆F₅)₃ | Strong | Potent Lewis acid known to catalyze Michael reactions with weak nucleophiles.[12] | Requires anhydrous conditions. |
| TiCl₄, Zn(OTf)₂ | Moderate-Strong | Commonly used for activating carbonyls in conjugate additions.[13] | Can be moisture-sensitive. |
Q5: I'm getting a complex mixture of products. What are the likely side reactions and how can I suppress them?
A5: With hindered phenols, the desired C-alkylation at the para-position can face competition from other pathways.
-
O-Alkylation: The phenolate is an ambident nucleophile, meaning it can react via its oxygen or carbon atoms. While C-alkylation is often thermodynamically favored, O-alkylation can be a kinetically faster process, especially with less hindered phenols or under certain conditions. Using polar aprotic solvents and potassium or cesium counter-ions can favor C-alkylation.
-
Polymerization of the Michael Acceptor: If the Michael acceptor is prone to polymerization (e.g., acrylates), this can be a major side reaction, especially under basic conditions or at high temperatures. To mitigate this, add the Michael acceptor slowly to the reaction mixture containing the phenolate.
-
Retro-Michael Addition: The Michael addition is often reversible.[17] If the product is sterically strained, the equilibrium may favor the starting materials. Trapping the product or using conditions that favor the forward reaction (e.g., removing a byproduct) can help.
General Reaction Mechanism and Competing Pathways
Caption: Reaction pathways in the Michael addition of hindered phenols.
References
-
Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. ResearchGate.[Link]
-
Michael addition reaction. Wikipedia.[Link]
-
Michael addition of anilines or phenols without solvent under microwave irradiation. ResearchGate.[Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Tandem Sequence of Phenol Oxidation and Intramolecular Addition as a Method in Building Heterocycles. ACS Publications.[Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. ACS Publications.[Link]
-
Michael Addition. Organic Chemistry Portal.[Link]
-
Optimization of reaction conditions for Michael addition. ResearchGate.[Link]
-
Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed.[Link]
-
Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. ResearchGate.[Link]
-
Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. University of Rochester.[Link]
-
Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. PubMed.[Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. NIH.[Link]
-
Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. PubMed.[Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI.[Link]
-
Michael Addition Reaction Mechanism. YouTube.[Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. ACS Publications.[Link]
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. ACS Publications.[Link]
-
Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Academic Journal of Science and Technology.[Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf.[Link]
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Royal Society of Chemistry.[Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. NIH.[Link]
-
Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. ACS Publications.[Link]
-
Optimization of the reaction conditions. ResearchGate.[Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI.[Link]
-
Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. ResearchGate.[Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.[Link]
-
A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. ResearchGate.[Link]
-
What are the best conditions for a Michael addition? ResearchGate.[Link]
-
Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Royal Society of Chemistry.[Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" synthesis catalyst selection and optimization
Welcome to the technical support center for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the catalytic synthesis of this important antioxidant intermediate.
Introduction
This compound is a key intermediate in the production of high-molecular-weight hindered phenolic antioxidants, such as Irganox 1010 and 1076.[1] Its synthesis is primarily achieved through two catalytic routes: the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. The efficiency and success of these syntheses are highly dependent on the appropriate selection and optimization of the catalyst. This guide provides detailed protocols, troubleshooting solutions, and answers to frequently asked questions to navigate the complexities of these reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am performing a Fischer esterification and observing very low conversion to the desired methyl ester. What are the potential causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is typically due to the reversible nature of the reaction. The equilibrium must be shifted towards the product side. Here are the primary factors to investigate:
-
Insufficient Catalyst: Ensure the proper catalytic amount of a strong acid is used. For this sterically hindered substrate, p-toluenesulfonic acid (p-TsOH) is often preferred over sulfuric acid due to its better solubility in organic solvents and milder nature, which can reduce side reactions.[2][3]
-
Presence of Water: Water is a byproduct of the reaction and its presence will push the equilibrium back towards the starting materials.[4][5] Ensure you are using anhydrous methanol and that your glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms.
-
Insufficient Excess of Alcohol: To favor the forward reaction, a significant excess of methanol (10- to 20-fold molar excess) should be used.[6][7]
-
Reaction Time and Temperature: The reaction can be slow, sometimes requiring 4 to 24 hours at reflux (approximately 65 °C for methanol).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: My Michael addition of 2,6-di-tert-butylphenol to methyl acrylate is resulting in a low yield. What are the critical parameters to check?
A2: Low yields in the Michael addition are often related to the activity of the base catalyst and reaction conditions. Consider the following:
-
Catalyst Quality and Loading: Sodium methoxide is a common and effective catalyst for this reaction.[1] Ensure it is fresh and has not been deactivated by moisture or carbon dioxide. The catalytic amount is crucial; too little will result in a slow or incomplete reaction.
-
Temperature Control: The initial addition of methyl acrylate should be performed at a controlled temperature, typically between 60-75 °C, to avoid unwanted polymerization of the acrylate.[1] After the initial addition, the temperature is usually raised to complete the reaction.
-
Reaction Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide intermediate and deactivation of the catalyst.
-
Purity of Reactants: Ensure that the 2,6-di-tert-butylphenol and methyl acrylate are of high purity. Impurities can interfere with the catalyst and lead to side reactions.
Impurity and Side Product Formation
Q3: I am observing significant side product formation in my Fischer esterification. What are the likely impurities and how can I minimize them?
A3: Side product formation in acid-catalyzed reactions of hindered phenols can occur. Potential side reactions include:
-
Dehydration and Elimination: While less common with primary alcohols like methanol, strong dehydrating conditions, especially with sulfuric acid, can lead to undesired side products. Using a milder acid like p-TsOH can mitigate this.[2][3]
-
Ether Formation: At higher temperatures, self-condensation of methanol to form dimethyl ether can occur, though this is less likely at the reflux temperature of methanol.
To minimize impurities, use the mildest effective acid catalyst (p-TsOH), maintain the reaction temperature at the reflux of methanol, and monitor the reaction to avoid unnecessarily long reaction times.
Q4: My final product from the Michael addition is impure. What are the common side products and how can I improve the purity?
A4: In the base-catalyzed Michael addition, several side products can form:
-
Polymerization of Methyl Acrylate: This is a common issue if the temperature during the addition of methyl acrylate is too high or if the addition is too rapid.
-
Double Addition: Although less common with the sterically hindered phenoxide, it is possible for the product to react with another molecule of methyl acrylate.
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in your product mixture.
To improve purity, control the temperature carefully during the addition of methyl acrylate, optimize the stoichiometry of your reactants, and ensure efficient stirring. Purification of the crude product by recrystallization from a suitable solvent like heptane or a mixture of ethyl acetate and hexane is often necessary to achieve high purity.[6]
Frequently Asked Questions (FAQs)
Q5: Which catalyst is better for the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: sulfuric acid or p-toluenesulfonic acid?
A5: For sterically hindered substrates like this, p-toluenesulfonic acid (p-TsOH) is generally the preferred catalyst.[2][3] While sulfuric acid is a stronger acid, p-TsOH offers several advantages:
-
Milder Reaction Conditions: It is less likely to cause charring or other side reactions.
-
Better Solubility: It is more soluble in organic solvents, leading to a more homogeneous reaction mixture.
-
Easier Handling: As a solid, it is easier to weigh and handle compared to viscous, corrosive concentrated sulfuric acid.
Q6: What is the role of the base catalyst in the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate?
A6: The base catalyst, typically sodium methoxide, deprotonates the hydroxyl group of the 2,6-di-tert-butylphenol to form a sodium phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol and readily attacks the electron-deficient β-carbon of the methyl acrylate in a conjugate addition reaction.
Q7: Can I use other bases for the Michael addition reaction?
A7: While sodium methoxide is a common and effective catalyst, other strong, non-nucleophilic bases could potentially be used. However, the choice of base is critical to avoid side reactions like transesterification of the methyl acrylate. Potassium tert-butoxide is another strong base that could be considered. For optimization, screening of different bases and their concentrations would be necessary.
Q8: How can I monitor the progress of these reactions?
A8: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Fischer esterification and the Michael addition reactions.[6] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]
Q9: What are the key safety precautions to take during these syntheses?
A9:
-
Acid Handling: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Base Handling: Sodium methoxide is a strong base and is water-reactive. Handle it in a dry, inert atmosphere.
-
Solvent Handling: Methanol is flammable and toxic. Work in a well-ventilated fume hood.
-
Pressurized Reactions: If performing the reaction at elevated temperatures in a sealed vessel, ensure the vessel is pressure-rated and use a blast shield.
Catalyst Selection and Optimization
The choice of catalyst is critical for a successful synthesis. The following table summarizes the common catalysts and key optimization parameters for both synthetic routes.
| Synthesis Route | Catalyst | Typical Loading | Key Optimization Parameters | Advantages | Disadvantages |
| Fischer Esterification | p-Toluenesulfonic acid (p-TsOH) | 0.1 eq | Temperature, reaction time, removal of water | Milder conditions, better solubility, easier to handle | Can require longer reaction times than H₂SO₄ |
| Sulfuric Acid (H₂SO₄) | 0.05 eq | Temperature, reaction time, removal of water | Stronger acid, may lead to faster reaction | More corrosive, can cause side reactions | |
| Michael Addition | Sodium Methoxide (NaOMe) | Catalytic amount | Temperature control during addition, catalyst loading | High efficiency, readily available | Sensitive to moisture and air |
| Potassium tert-butoxide (KOtBu) | Catalytic amount | Temperature control, catalyst loading | Strong, non-nucleophilic base | More expensive than NaOMe |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq).
-
Add a 10- to 20-fold molar excess of anhydrous methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by about half using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from heptane or an ethyl acetate/hexane mixture.[6]
Protocol 2: Michael Addition using Sodium Methoxide
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,6-di-tert-butylphenol.
-
Heat the flask to melt the phenol under a nitrogen atmosphere.
-
Add a catalytic amount of sodium methoxide.
-
Slowly add methyl acrylate dropwise while maintaining the reaction temperature between 60-75 °C.[1]
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Increase the temperature to 120 °C and hold for 1-1.5 hours to complete the reaction.[1]
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021, July 7). Chemistry Stack Exchange. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Sulfuric acid replacement for ester formation reaction? (2018, December 14). Reddit. [Link]
- Michael addition reaction catalyst.
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. [Link]
-
The antioxidant this compound. ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]
-
Michael addition of anilines or phenols without solvent under microwave irradiation. ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. [Link]
-
Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. [Link]
-
P-toluenesulfonic acid – Knowledge and References. Taylor & Francis. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. ResearchGate. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Monash University. [Link]
-
TsOH vs H2SO4. (2023, November 13). Reddit. [Link]
-
Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. [Link]
-
The antioxidant this compound. Semantic Scholar. [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-Gao-Gatto/98b8e0b5107e3a2410a08e17812239f604c7d013]([Link]
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Fischer Esterification. Chemistry Steps. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]
-
Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters. Chemical Communications (RSC Publishing). [Link]
-
Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing). [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI. [Link]
-
Sodium methoxide – Knowledge and References. Taylor & Francis. [Link]
-
Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. (2023, April 12). MDPI. [Link]
-
Reaction mechanism of Fischer esterification. Catalytic activation of... ResearchGate. [Link]
Sources
- 1. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Production
Introduction
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a sterically hindered phenolic antioxidant critical for preventing oxidative degradation in a vast array of materials, including polymers, plastics, lubricants, and fuels.[1][2] Its molecular structure is specifically designed to be a highly effective radical scavenger, thereby extending the shelf life and performance of the materials it protects.[1][3] As demand for high-performance materials grows, the need to efficiently scale up the production of this key additive becomes paramount.
This technical guide is designed for researchers, process chemists, and manufacturing professionals. It serves as a centralized resource for troubleshooting common issues encountered during the synthesis, purification, and scale-up of this compound. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure process robustness, product quality, and operational safety.
Core Synthesis Strategies
Two primary synthetic routes dominate the production of this compound. The choice between them often depends on raw material availability, cost, and desired process conditions.
-
Michael Addition: This is a common industrial method involving the direct addition of 2,6-di-tert-butylphenol to methyl acrylate, catalyzed by a base such as sodium methoxide.[4][5]
-
Fischer Esterification: This classic method involves the acid-catalyzed esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with an excess of methanol.[1]
Caption: Primary synthesis routes for the target compound.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Michael Addition | Fischer Esterification |
| Starting Materials | 2,6-Di-tert-butylphenol, Methyl Acrylate | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, Methanol |
| Catalyst | Base (e.g., Sodium Methoxide, Potassium Metal)[4][6] | Acid (e.g., H₂SO₄, p-TsOH)[1] |
| Atom Economy | High (100% theoretical) | Lower (generates water as a byproduct) |
| Key Advantages | Direct, high atom economy, uses readily available raw materials.[4] | Classic, well-understood reaction, high yields under optimized conditions.[1] |
| Common Challenges | Requires anhydrous conditions, potential for side reactions, catalyst sensitivity. | Reversible reaction requiring removal of water or large excess of alcohol to drive to completion. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₃ |
| Molecular Weight | 292.41 g/mol [1] |
| Appearance | White to off-white crystalline solid/powder[7][8] |
| Melting Point | 62-68 °C[1][7][8] |
| Boiling Point | 130 °C @ 0.01 kPa[7] |
| Solubility | Insoluble in water; soluble in most organic solvents.[8] |
Experimental Protocol: Industrial Synthesis via Michael Addition
This protocol describes a robust method for the industrial-scale synthesis of this compound.
Caption: Industrial workflow for Michael addition synthesis.
Step-by-Step Methodology
Safety First: All operations must be conducted in a well-ventilated area or under a fume hood.[2] Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][9] Consult Safety Data Sheets (SDS) for all chemicals before use.
-
Reactor Preparation:
-
Catalyst Addition:
-
Add the base catalyst, such as sodium methoxide (e.g., 0.024-0.036 eq), to the molten phenol with stirring.[5]
-
-
Michael Addition Reaction:
-
Increase the temperature to the initial reaction temperature, typically between 90-105°C.[5]
-
Begin the slow, controlled addition of methyl acrylate (0.45-0.55 eq) via a dropping funnel or pump. The addition rate should be managed to control the reaction exotherm.
-
After the addition is complete, raise the temperature to 110-124°C and maintain for 4-5 hours to drive the reaction to completion.[5]
-
-
Reaction Monitoring:
-
Periodically take samples to monitor the consumption of the starting material (2,6-di-tert-butylphenol) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Neutralization:
-
Once the reaction is complete, cool the mixture to approximately 78-80°C.
-
Carefully add a neutralizing agent, such as acetic acid, until the pH of the mixture is between 6.0 and 6.5.[5]
-
-
Crystallization and Isolation:
-
At around 65°C, add a methanol-water solution to act as the crystallization solvent.[5]
-
Transfer the mixture to a crystallization vessel and cool slowly. At approximately 50°C, add seed crystals to promote uniform crystallization.
-
Continue to cool the slurry to below 10°C and hold for at least two hours to maximize product precipitation.[5]
-
-
Purification and Drying:
-
Isolate the product by centrifugation or filtration.
-
Wash the filter cake with a cold solvent, such as 85% methanol, to remove impurities.[4]
-
Dry the final product under vacuum to obtain a white crystalline solid. Purity can be confirmed by GC analysis and melting point determination.
-
FAQs and Troubleshooting Guide
Category 1: Low Yield and Incomplete Reactions
Q: My reaction yield is significantly lower than expected. What are the common causes for the Michael addition route?
A: Low yields in this synthesis are often traced back to a few critical parameters:
-
Catalyst Activity: The base catalyst (e.g., sodium methoxide) is extremely sensitive to moisture. The presence of water in the reactants or solvent will consume the catalyst, rendering it ineffective. Ensure all reactants, especially the 2,6-di-tert-butylphenol, are anhydrous.[11] The method of catalyst preparation can also influence its activity; monomeric forms of phenoxides, prepared at higher temperatures, are reported to be more active.[12]
-
Reaction Temperature: The temperature profile is critical. If the temperature is too low, the reaction rate will be slow and may not reach completion within the allotted time.[11] Conversely, excessively high temperatures can lead to side reactions, such as the polymerization of methyl acrylate. Precise temperature control as outlined in the protocol is essential.[5]
-
Impure Reactants: Impurities in the 2,6-di-tert-butylphenol or methyl acrylate can interfere with the reaction. It is crucial to use starting materials of high purity and perform quality control checks before starting the synthesis.[13]
Q: For the Fischer esterification route, what can I do to drive the reaction to completion?
A: Fischer esterification is an equilibrium-limited reaction.[11] To achieve high conversion, you must shift the equilibrium towards the product side. This can be accomplished by:
-
Using Excess Alcohol: Employ a large molar excess of anhydrous methanol (10 to 20-fold).[1] This mass action effect pushes the equilibrium forward.
-
Water Removal: While difficult to do continuously at this scale, ensuring all reactants are anhydrous at the start is critical. The presence of water will drive the equilibrium in the reverse direction (hydrolysis of the ester).[11]
-
Sufficient Catalyst: Ensure a proper catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[1]
Category 2: Product Purity and Side Reactions
Q: The final product has a yellow or brownish tint. How can I obtain a pure white product?
A: Discoloration is almost always due to the oxidation of the phenolic hydroxyl group, which can form highly colored quinone-type byproducts.
-
Atmosphere Control: The most effective preventative measure is to run the entire process under an inert nitrogen atmosphere.[5] This minimizes contact with oxygen, especially at elevated temperatures where oxidation is more rapid.
-
Temperature Management: Avoid overheating the reaction mixture. Stick to the recommended temperature ranges, as excessive heat can accelerate both oxidation and other side reactions.
-
Purification: If coloration occurs, it can often be removed during purification. Recrystallization from a suitable solvent system (e.g., methanol/water, heptane, or ethyl acetate/hexane) is highly effective at rejecting colored impurities.[1][14]
Q: What are the likely side products, and how can they be minimized?
A: In the Michael addition, the primary side reaction is the polymerization of methyl acrylate, especially in the presence of base and at higher temperatures. This can be minimized by ensuring the slow, controlled addition of methyl acrylate into the hot phenol/catalyst mixture, which keeps its instantaneous concentration low. For the Fischer esterification, potential side reactions are less common but could include ether formation at very high temperatures, though this is unlikely under normal reflux conditions.
Category 3: Scale-Up and Process Challenges
Q: What are the most critical factors to consider when scaling this process from the lab to a 1000L reactor?
A: Scaling up introduces challenges related to physical processes rather than just chemistry.
-
Heat Transfer: The Michael addition reaction is exothermic. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor does not. You must ensure your reactor's cooling system can handle the heat generated to prevent a thermal runaway. The rate of methyl acrylate addition will be dictated by the reactor's ability to remove heat.
-
Mixing Efficiency: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. The impeller design and agitation speed must be sufficient to keep the mixture homogeneous.
-
Material Handling: Safely charging large quantities of molten phenol and flammable methyl acrylate requires robust engineering controls. Similarly, handling the catalyst, which is often moisture-sensitive and corrosive, needs careful planning.[9]
-
Process Monitoring: Relying on TLC is not practical at an industrial scale. Implementing in-process controls (IPCs) using methods like GC or HPLC is essential for tracking reaction completion accurately.[13]
Q: During the aqueous workup/neutralization, I'm struggling with emulsion formation. How can this be resolved?
A: Emulsions are common when neutralizing a basic organic mixture.
-
Add Brine: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.[1] The increased ionic strength of the aqueous phase makes it more polar, forcing a cleaner separation.
-
Slow Down: Allow sufficient time for the layers to separate. Sometimes, gentle stirring, rather than vigorous shaking, during the wash steps can prevent stable emulsions from forming in the first place.
-
Solvent Choice: If problems persist, consider whether a different extraction solvent might be less prone to emulsion formation with your specific reaction mixture.
Category 4: Quality Control and Analysis
Q: What analytical methods are recommended for quality control of the final product?
A: A comprehensive quality control protocol should include:
-
Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for determining the purity of the final product and quantifying any residual starting materials or byproducts.[15] HPLC is also a suitable alternative.
-
Identity Confirmation: The identity can be confirmed by comparing the retention time with a certified reference standard. For structural confirmation, techniques like FT-IR (to confirm the hydroxyl and ester carbonyl groups) and NMR can be used.
-
Melting Point: A sharp melting point within the specified range (e.g., 65-69°C) is a good indicator of high purity.
-
Appearance: The product should be a white to off-white crystalline solid, free of foreign matter.
References
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Al-Amiery, A. A. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity. ResearchGate. [Link]
-
Kandannoor, S. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Liu, Y. (2017). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. ACS Publications. [Link]
-
Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. Journal of Advanced Agronomy & Crop Science. [Link]
- Google Patents. (n.d.). US3364250A - Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl) propionate.
- Google Patents. (n.d.). CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate.
- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Barros, L. (2020). Phenolic compounds: current industrial applications, limitations and future challenges. ResearchGate. [Link]
- Google Patents. (n.d.). CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate.
-
Guan, W. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. PMC - PubMed Central. [Link]
-
Chemos. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from Chemos website. [Link]
-
ResearchGate. (n.d.). The antioxidant this compound. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Retrieved from ResearchGate. [Link]
-
Kieliszek, M. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. MDPI. [Link]
-
Filo. (n.d.). What are possible sources of error in an esterification lab?. Retrieved from Filo website. [Link]
-
Indian Journal of Chemistry. (2011). Green methodologies in synthesis and natural product chemistry of phenolic compounds. NISCAIR Online Periodicals Repository. [Link]
-
Semantic Scholar. (n.d.). The antioxidant this compound. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-El-Fattah-Abo/08103b0c9584346e098a5840679803099903b44b]([Link]
-
ResearchGate. (n.d.). Synthesis of phenolic compound by traditional approach. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. MDPI. [Link]
-
LinkedIn. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from LinkedIn. [Link]
-
Medium. (n.d.). Esterification Lab Answers. Retrieved from Medium. [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from Reddit. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from HWI group website. [Link]
-
PubMed. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Retrieved from PubMed. [Link]
-
MDPI. (2023). Green Extraction at Scale: Hydrodynamic Cavitation for Bioactive Recovery and Protein Functionalization—A Narrative Review. MDPI. [Link]
-
NIH. (2022). Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 5. CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate - Google Patents [patents.google.com]
- 6. US3364250A - Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. China this compound With CAS 6386-38-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | 6386-38-5 [chemicalbook.com]
- 11. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 14. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 15. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization [mdpi.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" color stability issues in polymers
Welcome to the technical support center for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a widely used hindered phenolic primary antioxidant. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve color stability issues encountered when incorporating this antioxidant into polymer formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the function and discoloration behavior of this compound.
Q1: What is this compound and what is its primary function in polymers?
A1: this compound is a sterically hindered phenolic primary antioxidant.[1][2] Its core function is to protect polymers from degradation during high-temperature processing and throughout their service life.[3][4] It operates by scavenging and neutralizing harmful free radicals that initiate polymer chain degradation, thereby preserving the material's mechanical properties, melt viscosity, and appearance.[1][2] This process involves the antioxidant donating a hydrogen atom to a peroxy radical, which in turn stabilizes the antioxidant as a phenoxy radical that is less reactive and can terminate the oxidation chain reaction.[1]
Q2: Why does my polymer turn yellow or pink after adding this antioxidant?
A2: The discoloration, most often seen as yellowing or pinking, is typically a side effect of the antioxidant performing its intended function.[5][6] When the phenolic antioxidant neutralizes free radicals, it is itself transformed.[7] Under conditions of high heat, excessive oxidation, or exposure to certain environmental factors, these transformed antioxidant molecules can convert into colored conjugated structures, primarily quinone methides and other quinoidal species.[3][6][8][9] These byproducts absorb light in the visible spectrum, imparting a yellow or pink hue to the polymer matrix.[10]
Q3: Does discoloration indicate that the polymer's structural integrity is compromised?
A3: Not necessarily. Discoloration is primarily a cosmetic issue and often occurs before any significant loss of mechanical properties.[7][10] It is, however, a crucial visual indicator that the stabilization system is under stress and the primary antioxidant is being consumed.[5] While the polymer may still meet its physical performance specifications, the color change signals that oxidative processes are occurring, which, if left unaddressed, could eventually lead to polymer degradation.[7][11]
Q4: What is "gas fading," and how does it relate to this antioxidant?
A4: Gas fading is a specific type of discoloration that develops slowly over time during the storage or use of a finished product, rather than immediately after processing.[11][12] It is caused by the reaction of phenolic antioxidants with atmospheric pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[10][11][12] These pollutants are often present in warehouse environments due to exhaust from gas-powered forklifts or heaters.[5][10] The reaction leads to the formation of colored quinone structures on the polymer surface, resulting in a yellow or pink appearance.[13]
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to diagnosing and solving specific color stability issues.
Q5: My polymer compound is bright yellow immediately after melt processing. What is the likely cause and solution?
A5: This is a classic sign of severe thermo-oxidative stress during processing.
-
Causality: The high temperatures and shear forces during extrusion or molding generate a high concentration of free radicals in the polymer melt. The primary phenolic antioxidant is rapidly consumed to stabilize the polymer, and this "over-oxidation" leads to a high concentration of yellow-colored quinoidal byproducts.[5][6] An insufficient amount of antioxidant can also be consumed too quickly, leading to the same result.[5]
-
Troubleshooting & Solutions:
-
Optimize Processing Conditions: Reduce the melt temperature, shorten the residence time in the extruder barrel, and minimize shear where possible. Thermal processing can be detrimental to antioxidant compounds.[14][15][16]
-
Incorporate a Synergistic Co-stabilizer: The most effective solution is to add a secondary antioxidant, typically a phosphite-based stabilizer.[4][5] Phosphites are hydroperoxide decomposers; they neutralize hydroperoxides (ROOH) that are precursors to free radicals, thus reducing the "workload" on the primary phenolic antioxidant.[3][17] This synergistic combination preserves the primary antioxidant, leading to significantly improved color stability.[4][17][18] A common starting ratio is 2:1 to 4:1 of phosphite to phenolic antioxidant.[18]
-
Verify Antioxidant Loading Level: Ensure that the concentration of the phenolic antioxidant is adequate for the polymer and processing conditions. Refer to technical datasheets for recommended starting levels.
-
Q6: My white or light-colored product is developing a pinkish hue during storage in the warehouse. How can I fix this?
A6: This phenomenon is often a result of gas fading, sometimes in combination with other additives.
-
Causality: As described in Q4, NOx gases in the storage environment react with the phenolic antioxidant.[11] The issue can be exacerbated by interactions with other additives. For instance, if the formulation contains Titanium Dioxide (TiO2) for white pigmentation, the formation of titanium-based quinone complexes can result in a distinct pink hue.[10] Additionally, highly alkaline additives, such as some Hindered Amine Light Stabilizers (HALS), can create a basic environment that accelerates the base-catalyzed oxidation of the phenolic antioxidant.[17][19]
-
Troubleshooting & Solutions:
-
Control Storage Environment: Improve ventilation in storage areas to reduce the concentration of NOx gases. If possible, switch to electric forklifts.[17]
-
Use Barrier Packaging: Store finished goods or polymer pellets in protective packaging, such as a poly-wrap, to limit exposure to atmospheric pollutants.[10]
-
Re-evaluate Additive Package:
-
Reversible Discoloration: In some cases, the discoloration from gas fading is reversible upon exposure to UV light (e.g., sunlight).[10] This can be a useful diagnostic test but is not a practical long-term solution.
-
Q7: I am observing batch-to-batch inconsistencies in color. What could be the cause?
A7: Inconsistent raw materials, particularly the antioxidant itself, are a primary suspect.
-
Causality: The purity of the phenolic antioxidant plays a significant role in its performance and color stability.[7] Lower-purity grades may contain residual catalysts or byproducts from synthesis that can accelerate discoloration pathways. This leads to variability in the final product's color even when processing parameters are held constant.[7]
-
Troubleshooting & Solutions:
-
Source High-Purity Antioxidant: Procure this compound from a reputable supplier with stringent quality control.
-
Implement Incoming QC: Perform quality control checks on incoming raw materials. An HPLC analysis can confirm the purity of the antioxidant before it is used in production (See Protocol 3).
-
Ensure Homogeneous Dispersion: Inadequate mixing can lead to localized areas of high antioxidant concentration, which may discolor differently than properly dispersed areas. Verify your compounding/mixing process.
-
Troubleshooting Summary Table
| Issue | Common Cause(s) | Key Solutions |
| Immediate Yellowing Post-Processing | Thermo-oxidative degradation; insufficient stabilization | Add a phosphite co-stabilizer; optimize processing temperature and time. |
| Gradual Pinking/Yellowing in Storage | Gas fading (reaction with NOx/SOx); additive antagonism (TiO2, HALS) | Improve warehouse ventilation; use barrier packaging; select compatible additive grades. |
| Batch-to-Batch Color Variation | Inconsistent antioxidant purity; poor dispersion | Source high-purity raw materials; implement incoming QC; verify mixing process. |
Section 3: Diagrams & Experimental Protocols
Visualization of Discoloration Chemistry
The following diagram illustrates the fundamental mechanism of how a hindered phenolic antioxidant works and how it can degrade into colored species.
Caption: Antioxidant function and degradation pathway.
Troubleshooting Workflow
Use this workflow to systematically diagnose color stability issues.
Caption: Systematic workflow for troubleshooting discoloration.
Protocol 1: Accelerated Gas Fading Test
This protocol simulates warehouse storage to assess a formulation's resistance to gas fading.
Objective: To compare the color stability of different polymer formulations when exposed to a controlled NOx environment.
Materials:
-
Polymer plaques or films of test formulations.
-
Airtight test chamber or desiccator.
-
Sodium nitrite (NaNO2) and a weak acid (e.g., dilute acetic acid).
-
Colorimeter or spectrophotometer for measuring color (CIE Lab* scale).
Methodology:
-
Sample Preparation: Prepare standardized plaques or films of your control and test formulations.
-
Initial Color Measurement: Measure the initial L, a, and b* values of each sample. The b* value is a key indicator of yellowness.
-
NOx Generation: In the bottom of the test chamber, place a beaker containing a small amount of NaNO2 solution. Carefully add the weak acid to initiate the generation of nitrogen oxides. (Caution: Perform this step in a well-ventilated fume hood).
-
Exposure: Place the polymer samples in the chamber, ensuring they do not come into contact with the chemicals. Seal the chamber.
-
Incubation: Keep the chamber at a consistent ambient temperature for a predetermined period (e.g., 24-72 hours).
-
Final Color Measurement: After the exposure period, carefully vent the chamber in a fume hood. Remove the samples and measure their final L, a, and b* values.
-
Analysis: Calculate the change in b* (Δb). A smaller Δb indicates better resistance to gas fading.
Protocol 2: Analysis of Colored Species by UV-Vis Spectroscopy
This protocol provides a quick method to detect the formation of chromophores (colored species).
Objective: To qualitatively detect the presence of oxidative degradation byproducts.
Materials:
-
Polymer samples (before and after aging/stress).
-
A suitable solvent that dissolves the polymer (e.g., toluene, xylene, THF).
-
Centrifuge.
-
UV-Vis Spectrophotometer.
Methodology:
-
Extraction: Weigh a known amount of the polymer sample and dissolve it in a measured volume of the chosen solvent. Gentle heating may be required.
-
Precipitation (Optional but Recommended): Once dissolved, add a non-solvent (e.g., methanol) to precipitate the polymer, leaving the lower molecular weight additives and degradation products in the solution.
-
Clarification: Centrifuge the solution to pellet the precipitated polymer and any fillers.
-
Spectroscopic Analysis: Carefully decant the supernatant and run a UV-Vis scan from 350 nm to 700 nm.
-
Interpretation: Compare the spectra of the "before" and "after" samples. The appearance of new absorption peaks in the 400-500 nm range is a strong indication of the formation of yellow quinoidal byproducts.[6]
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This is a powerful stability-indicating method to monitor the antioxidant.[20]
Objective: To quantify the remaining concentration of this compound and detect the formation of degradation products.[21]
Materials:
-
Polymer samples from various stages (e.g., pre-processing, post-processing, aged).
-
Solvent for extraction (as in Protocol 2).
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase: Typically a gradient of acetonitrile and acidified water.[20]
-
Reference standard of pure this compound.
Methodology:
-
Standard Preparation: Prepare a calibration curve using the pure reference standard at several known concentrations.
-
Sample Preparation: Perform a solvent extraction of the polymer sample as described in Protocol 2 (steps 1-3). Filter the final supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Set the UV detector to a wavelength with strong absorbance for the parent antioxidant (e.g., ~278 nm).[20]
-
Run the gradient method to separate the components.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent antioxidant by comparing its retention time to the standard.
-
Quantify the amount of remaining antioxidant in your sample using the calibration curve.
-
Examine the chromatogram for new peaks, which represent potential degradation products. A decrease in the parent peak area and the emergence of new peaks over time or after stress is direct evidence of degradation.
-
References
- Pospíšil, J., Habicher, W.-D., Pilař, J., Nešpůrek, S., Kuthan, J., Piringer, G.-O., & Zweifel, H. (2002). Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability, 77(3), 531–538. (URL not available)
-
Webster, J. R. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]
-
Pospíšil, J., et al. (2002). Discoloration of polymers by phenolic antioxidants. ResearchGate. [Link]
-
Hindered Phenol Antioxidant HPAO. Tintoll. [Link]
-
Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. ResearchGate. [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]
-
Yellowing and Pinking of White PE/PP. AMPACET CORPORATION. [Link]
-
How to Avoid Pinking & Yellowing of Polyolefin Polymers. SIMONA PMC. [Link]
-
Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. Chitec. [Link]
-
Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]
-
Preventing Gas Fading in Polyethylene. NOVA Chemicals. [Link]
- Effect of Phenolic Antioxidants System on Yellowing of Amorphous Poly-α-olefin. KoreaScience. (URL not available)
-
Perspectives on Yellowing in the Degradation of Polymer Materials. Semantic Scholar. [Link]
-
Al-Juhaimi, F., et al. (2018). Effect of various food processing and handling methods on preservation of natural antioxidants in fruits and vegetables. Journal of Food Science and Technology. [Link]
-
The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Understanding the influence of additives on gas fade discoloration of polyethylene resins. Everspring Chemical. (URL not available)
-
Color Inhibition of Phenolic Antioxidants in Ziegler-Natta Polyethylene. II. In-Situ Solution Studies. ResearchGate. [Link]
-
Nayak, B., Liu, R. H., & Tang, J. (2015). Effect of Processing on Phenolic Antioxidants of Fruits, Vegetables, and Grains—A Review. Critical Reviews in Food Science and Nutrition. [Link]
- Gas fade resistant stabilizer system for polypropylene fiber.
-
Kamiloglu, S., et al. (2020). Effect of food processing on antioxidants, their bioavailability and potential relevance to human health. Food & Function. [Link]
-
Webster, J. R. (2019). Base Catalyzed Oxidation of Antioxidants. Stabilization Technologies. [Link]
-
Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Semantic Scholar. [Link]
Sources
- 1. partinchem.com [partinchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 5. ampacet.com [ampacet.com]
- 6. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 7. stabilization-technologies.com [stabilization-technologies.com]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. simona-pmc.com [simona-pmc.com]
- 11. novachem.com [novachem.com]
- 12. specialchem.com [specialchem.com]
- 13. US5596033A - Gas fade resistant stabilizer system for polypropylene fiber - Google Patents [patents.google.com]
- 14. Effect of various food processing and handling methods on preservation of natural antioxidants in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Effect of food processing on antioxidants, their bioavailability and potential relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. stabilization-technologies.com [stabilization-technologies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing degradation of "Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" during processing
Welcome to the technical support resource for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate , a leading hindered phenolic antioxidant. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent its degradation during processing and application. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning to empower your experimental choices.
Section 1: Core Principles of Metilox Function and Stability
This compound (referred to herein as Metilox) is a primary antioxidant of the sterically hindered phenol class.[1] Its principal function is to protect organic materials, such as polymers and oils, from thermo-oxidative degradation.[2][3] The core of its antioxidant activity lies in the phenolic hydroxyl (-OH) group, which is sterically hindered by two bulky tert-butyl groups. This unique structure allows it to efficiently scavenge destructive free radicals while maintaining its own stability.[2]
The fundamental antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is formed during the initial stages of oxidation. This action neutralizes the radical and terminates the degradation chain reaction.[4] The resulting Metilox radical is resonance-stabilized and non-reactive, preventing it from initiating new degradation chains.[4] However, under certain processing conditions, this stabilized radical can undergo further reactions, leading to degradation of the antioxidant and undesirable side effects like discoloration.[5][6]
Section 2: The Science of Degradation: Pathways and Mechanisms
Understanding the degradation pathways is critical to preventing them. The two primary routes of Metilox degradation are Oxidation and Hydrolysis .
2.1 Oxidative Degradation & Discoloration
This is the most common degradation pathway, particularly during high-temperature processing in the presence of oxygen. While the initial radical scavenging is beneficial, the resulting phenoxyl radical can be further oxidized. This process can lead to the formation of highly conjugated molecules, such as quinone methides and stilbenequinones.[6][7] These structures contain chromophores that absorb visible light, resulting in the characteristic yellowing or "pinking" of the stabilized material.[6][8]
The intensity of this discoloration is not always indicative of poor stabilization; rather, it signals that the antioxidant is performing its function, albeit through a pathway that produces colored byproducts.[5] The presence of certain catalysts, impurities, or environmental factors like oxides of nitrogen (NOx) can significantly accelerate the formation of these colored species.[5][8]
2.2 Hydrolytic Degradation
Metilox contains a methyl ester functional group. Under conditions involving moisture, heat, and acidic or basic catalysts, this ester bond can undergo hydrolysis. This reaction cleaves the ester, yielding methanol and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, also known as fenozan acid.[9][10] While fenozan acid still possesses antioxidant activity due to the intact phenolic group, its different polarity and solubility can affect its compatibility and distribution within the host material, potentially leading to issues like blooming or reduced efficacy.[10]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experiments and processing.
| Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Yellow or Pink Discoloration | 1. Over-oxidation of the Phenolic: Formation of colored quinone structures. This is common in polymers containing titanium dioxide (TiO₂), which can form pink-hued titanium-based quinones.[8] 2. Gas Fading: Exposure to atmospheric pollutants like NOx or SOx from gas heaters, forklifts, or even cardboard packaging.[8] 3. Interaction with Co-additives: Certain combinations, like with some Hindered Amine Light Stabilizers (HALS), can promote discoloration under specific conditions.[7] | 1. Add a Phosphite Co-stabilizer: Phosphites are secondary antioxidants that decompose hydroperoxides (ROOH), preventing them from breaking down into more radicals that would consume the primary phenolic antioxidant. This reduces the overall oxidative load and minimizes the formation of colored byproducts.[11] 2. Control Storage Environment: Use electric forklifts, ensure proper ventilation, and use packaging with low off-gassing potential. Avoid prolonged storage, especially in enclosed, heated warehouses.[8] 3. Review Additive Package: Consult with your supplier about synergistic or antagonistic effects between additives in your formulation. |
| Loss of Performance / Premature Degradation | 1. Antioxidant Depletion: Processing conditions are too severe (excessive heat, shear, or oxygen), consuming the antioxidant too quickly. 2. Hydrolysis: Presence of moisture during processing is cleaving the ester group, altering the antioxidant's properties.[9] 3. Poor Dispersion: The antioxidant is not homogeneously mixed into the matrix, leading to localized areas of unprotected material. 4. Volatility: At very high processing temperatures, some of the antioxidant may be lost to volatilization. | 1. Optimize Processing Parameters: Reduce processing temperature, residence time, or shear where possible. Consider processing under a nitrogen blanket to minimize oxygen exposure. 2. Ensure Dry Materials: Thoroughly dry all components (polymer, fillers, etc.) before processing to minimize moisture content. 3. Improve Mixing: Adjust screw design, mixing speed, or use a masterbatch to ensure uniform dispersion. 4. Use Synergistic Blends: Combine Metilox with a higher molecular weight antioxidant or a thioester. Thioesters provide excellent long-term heat stability by decomposing hydroperoxides non-radically.[11] |
| Surface Bloom / Plate-Out | 1. Poor Compatibility/Solubility: The concentration of Metilox exceeds its solubility limit in the polymer or formulation at a given temperature. 2. Degradation to Fenozan Acid: Hydrolysis can form the more polar fenozan acid, which may have lower solubility in a non-polar matrix, causing it to migrate to the surface.[9][10] | 1. Check Loading Levels: Ensure the concentration of Metilox is within the recommended range for your specific material. 2. Control Moisture: As with performance loss, keeping the system dry prevents the formation of less compatible degradation products. 3. Use Polymer-Bound Antioxidants: For demanding applications, consider antioxidants that are chemically bound to the polymer backbone to prevent migration. |
Section 4: Preventative Strategies & Protocols
Proactive measures are key to ensuring the stability and performance of Metilox.
Protocol 1: General Guidelines for Polymer Compounding
This workflow is designed to minimize both thermal and oxidative stress on the antioxidant during melt processing.
Protocol 2: Quality Control - HPLC Analysis of Metilox and Fenozan Acid
Regularly assessing the purity of incoming Metilox and quantifying its presence (and that of its primary hydrolytic degradant) in the final product is crucial for process validation. High-Performance Liquid Chromatography (HPLC) is the standard method.[12][13]
Objective: To quantify the concentration of Metilox and its potential degradant, fenozan acid, in a polymer matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 grams of the polymer sample (pellets or film).
-
Perform a solvent extraction by dissolving the polymer in a suitable solvent (e.g., Toluene, Dichloromethane) and precipitating the polymer with a non-solvent (e.g., Methanol).
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 10 mL).
-
-
HPLC System & Parameters:
-
The following parameters provide a starting point and should be optimized for your specific system.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid)[14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
-
Quantification:
-
Prepare calibration standards of pure Metilox and fenozan acid in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Calculate the concentration of Metilox and fenozan acid in the sample by comparing their peak areas to the calibration curve.
-
References
-
Journal of Agricultural and Food Chemistry. RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Available at: [Link]
-
ResearchGate. Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends | Request PDF. Available at: [Link]
-
Figshare. Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends - ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ACS Publications. Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
HPLC-Analysis of Polyphenolic Compounds and Free Radical Scavenging Activity of Pomegranate Fruit (Punica granatum L.). Available at: [Link]
-
Journal of Plant Development. HPLC ANALYSIS OF PHENOLIC COMPOUNDS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY OF AMORPHA FRUTICOSA L. EXTRACTS. Available at: [Link]
-
National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]
-
Taylor & Francis Online. Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]
-
ResearchGate. Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. Available at: [Link]
-
ResearchGate. Chemical structure of hindered phenolic antioxidants. Available at: [Link]
-
ResearchGate. Natural phenolic antioxidants as a source of bio-compatibilizers for immiscible polymer blends. Available at: [Link]
-
SIMONA PMC. How to Avoid Pinking & Yellowing of Polyolefin Polymers. Available at: [Link]
-
ResearchGate. The antioxidant this compound. Available at: [Link]
-
Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. Available at: [Link]
- Google Patents. US4316996A - Discoloration prevention of phenolic antioxidants.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. Available at: [Link]
-
J-Stage. Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. Available at: [Link]
-
Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. Available at: [Link]
-
Tintoll. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. Available at: [Link]
-
Metilox (CAS: 6386-38-5) - Premium Quality Antioxidant Supplier. Available at: [Link]
-
ResearchGate. Discoloration of polymers by phenolic antioxidants | Request PDF. Available at: [Link]
-
ResearchGate. Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available at: [Link]
-
Metilox: High-Performance Antioxidant for Polymer Stabilization. Available at: [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
SciSpace. Preparation method of antioxidant 3,5-methyl ester (2020). Available at: [Link]
-
ResearchGate. (PDF) Experimental and modeled degradation and distribution of Metilox® in pond mesocosm. Available at: [Link]
-
PubMed. Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Available at: [Link]
-
ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Available at: [Link]
-
MDPI. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at: [Link]
-
National Institutes of Health (NIH). Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production. Available at: [Link]
-
PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. Available at: [Link]
-
Semantic Scholar. The antioxidant this compound. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. partinchem.com [partinchem.com]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. researchgate.net [researchgate.net]
- 7. Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers [jstage.jst.go.jp]
- 8. simona-pmc.com [simona-pmc.com]
- 9. researchgate.net [researchgate.net]
- 10. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale | Tintoll [uvabsorber.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" dispersion problems in polymer matrix
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and polymer processing professionals to troubleshoot and resolve common dispersion challenges encountered with the hindered phenolic antioxidant, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5), within various polymer matrices. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical and physical principles to empower effective, self-validating experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: What are the immediate visual signs of poor dispersion of this antioxidant?
A1: The most common signs are surface imperfections on the final product. This can include "blooming," where the additive migrates to the surface, creating a dusty or greasy film, and a noticeable lack of surface gloss.[1][2] You may also observe specks or agglomerates within the polymer matrix, indicating that the antioxidant has not been distributed homogeneously.
Q2: My polymer is exhibiting a pink or yellow discoloration after processing. Is the antioxidant the cause?
A2: Yes, this is a well-known phenomenon called "gas fading" or pinking, often associated with hindered phenolic antioxidants.[1][3] It occurs when the antioxidant is over-oxidized, forming colored species called quinones.[3] This can be triggered by high processing temperatures, excessive residence time, or interaction with acidic species or certain pigments like titanium dioxide.[3][4]
Q3: What is the ideal processing temperature for incorporating this antioxidant?
A3: This requires a delicate balance. The temperature must be high enough to ensure the polymer is in a fully molten state for effective mixing. However, excessive heat can degrade the antioxidant, reducing its effectiveness and causing discoloration.[5][6] Phenolic antioxidants can lose efficacy at temperatures above 200°C due to volatilization or thermal degradation.[1] A general best practice is to use the lowest possible melt temperature that still provides a homogeneous polymer melt and adequate mixing.
Q4: When is it necessary to use a masterbatch instead of adding the antioxidant powder directly?
A4: Using a masterbatch is recommended in most scenarios, especially for achieving low loading levels (e.g., <1%) with high consistency.[7] A masterbatch, which is a concentrated blend of the antioxidant in a compatible polymer carrier, dramatically improves dispersion, ensures better product uniformity, and enhances process stability.[7][8][9] It is also a safer and cleaner method for handling the additive powder.[7]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Additive Agglomeration & Poor Mechanical Performance
Symptoms:
-
Visible clumps or specks of white powder in the final product.
-
Inconsistent mechanical properties (e.g., brittleness, reduced tensile strength) in tested samples.
-
Premature product failure under stress or environmental exposure.
Root Cause Analysis: The primary cause of agglomeration is the fundamental incompatibility between the polar phenolic antioxidant and a nonpolar polymer matrix, such as polyethylene or polypropylene.[1] Van der Waals forces cause the antioxidant particles to attract each other more strongly than they are attracted to the polymer, preventing uniform dispersion.[10] Insufficient shear during melt compounding fails to break these agglomerates apart.
Solutions & Protocols:
-
Transition to a Masterbatch: This is the most effective solution.
-
Principle: The antioxidant is pre-dispersed at a high concentration in a carrier resin that is identical or highly compatible with the main polymer matrix. During processing, the masterbatch pellets melt and blend easily, releasing the finely dispersed antioxidant into the bulk polymer.[7][8][11]
-
Protocol:
-
Select a masterbatch with a carrier resin that matches your polymer (e.g., LLDPE carrier for a polyethylene application).
-
Calculate the required let-down ratio (LDR) to achieve your target final antioxidant concentration.
-
Ensure uniform blending of the masterbatch pellets with your base polymer pellets before introducing them into the extruder hopper.
-
-
-
Optimize Compounding Parameters:
-
Principle: Increasing the shear and mixing intensity can help break down agglomerates.
-
Protocol:
-
Screw Design: Employ a screw design with more mixing elements (e.g., kneading blocks, reverse elements) in the melting and mixing zones of the extruder.
-
Screw Speed: Gradually increase the screw speed (RPM) to impart more shear energy. Monitor melt temperature to avoid overheating.
-
Throughput: Sometimes, reducing the throughput (feed rate) can increase the residence time in the mixing zones, allowing for more thorough dispersion.
-
-
Issue 2: Surface Defects (Blooming & Plate-Out)
Symptoms:
-
A white, powder-like substance or an oily film appears on the surface of the part, often days or weeks after production (Blooming).
-
Residue buildup on processing equipment like molds, dies, and calendar rolls (Plate-Out).[2]
-
Poor surface finish, reduced gloss, and issues with secondary operations like printing or adhesion.[2]
Root Cause Analysis: Blooming is caused by the migration of poorly dissolved or incompatible additives from the bulk of the polymer to the surface. This occurs when the concentration of the antioxidant exceeds its solubility limit in the polymer matrix, a situation exacerbated by temperature fluctuations.[1] Plate-out is the accumulation of these insoluble additives on hot metal surfaces during processing.[2]
Solutions & Protocols:
-
Verify Solubility and Loading Level:
-
Principle: An additive can only be stably incorporated up to its solubility limit in the polymer at a given temperature.
-
Protocol:
-
Consult technical data sheets to confirm the solubility of this compound in your specific polymer.
-
Ensure your target loading level is below this saturation point. If higher antioxidant capacity is needed, consider a combination of antioxidants or a higher molecular weight alternative that has lower mobility.
-
-
-
Improve Compatibility with Processing Aids:
-
Principle: Certain additives can act as compatibilizers or wetting agents, improving the interaction between the antioxidant and the polymer matrix.
-
Protocol: Consider the addition of a small amount (e.g., 0.1-0.5%) of a processing aid like a stearate or a suitable polymer wax. Conduct a small-scale trial to ensure it doesn't negatively impact other properties.
-
-
Control Cooling Rates:
-
Principle: Rapid cooling can "freeze" the additive in a dispersed state, while very slow cooling can provide more time for the incompatible additive to migrate and bloom.
-
Protocol: Experiment with the cooling profile of your process. For injection molding, adjust mold temperature. For extrusion, modify the temperature of chill rolls or water baths to find an optimal cooling rate.
-
Section 3: Data & Protocols
Key Properties Table
| Property | Value | Source |
| Chemical Name | This compound | [12][13] |
| CAS Number | 6386-38-5 | [12][13][14] |
| Appearance | White crystalline solid | [12][14] |
| Molecular Weight | 292.42 g/mol | [12] |
| Melting Point | 60-67 °C | [12][14][15] |
Experimental Protocol: Evaluating Dispersion Method
Objective: To compare the effectiveness of direct powder addition versus a masterbatch approach for incorporating the antioxidant.
Methodology:
-
Preparation:
-
Group A (Direct Addition): Dry blend 99.8% of the base polymer pellets with 0.2% of this compound powder.
-
Group B (Masterbatch): Prepare a masterbatch with 10% antioxidant in a compatible carrier. Dry blend 98% of the base polymer pellets with 2% of the masterbatch pellets.
-
-
Processing:
-
Using a twin-screw extruder, process both Group A and Group B under identical conditions (temperature profile, screw speed, throughput).
-
Extrude a film or mold plaques for analysis.
-
-
Analysis:
-
Visual Inspection: Examine the samples for specks, surface haze, and overall uniformity.
-
Microscopy: Analyze cross-sections of the samples under an optical or scanning electron microscope (SEM) to visualize the dispersion of antioxidant particles.
-
Mechanical Testing: Conduct tensile tests to compare the mechanical properties of samples from both groups.
-
Accelerated Aging: Perform oven aging tests on the samples and monitor for discoloration and changes in mechanical properties to assess the effective activity of the antioxidant.
-
Section 4: Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for dispersion issues.
Dispersion Method Comparison
Caption: Direct addition vs. masterbatch dispersion.
References
-
Top 5 Benefits of Using Polymer Masterbatches. (n.d.). Microban International. Retrieved January 12, 2026, from [Link]
-
Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]
-
What is masterbatch and its application in the polymer industry. (2025). Aisa Polymer. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Masterbatch Overview: Colors & Additives in Plastics. (n.d.). Plastics Technology. Retrieved January 12, 2026, from [Link]
-
Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Design of Polymeric Films for Antioxidant Active Food Packaging. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Crafting the Perfect Polymer Recipe for Every Application. (2024). Masterbatch Global. Retrieved January 12, 2026, from [Link]
-
The role of masterbatch in the production of plastics. (n.d.). JM Polymers. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. Retrieved January 12, 2026, from [Link]
-
Effect of Processing Temperature on Antioxidant Activity of Ficus carica Leaves Extract. (2018). Progress in Drug Discovery & Biomedical Science. Retrieved January 12, 2026, from [Link]
-
Effect of Processing Temperature on Antioxidant Activity of Ficus carica Leaves Extract. (2018). CORE. Retrieved January 12, 2026, from [Link]
-
Effect of Processing Temperature on Antioxidant Activity of Ficus carica Leaves Extract. (2025). Neliti. Retrieved January 12, 2026, from [Link]
-
Kinetics of temperature effect on antioxidant activity, phenolic compounds and color of Iranian jujube honey. (2019). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers. (2016). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
- Liquid antioxidants as stabilizers. (n.d.). Google Patents.
-
Effect of Drying Temperature on the Stability of Polyphenols and Antioxidant Activity of Red Grape Pomace Peels. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
2013 Liquid Chemical Categorization Updates. (2015). Federal Register. Retrieved January 12, 2026, from [Link]
-
PINKING DISCOLORATION IN POLYOLEFINS. (2023). Entec Polymers. Retrieved January 12, 2026, from [Link]
-
Antioxidant JX-35;this compound. (n.d.). Chemos. Retrieved January 12, 2026, from [Link]
-
How to avoid agglomeration either at the bottom or at the surface of polymer solution when mixing GO with polymer? (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. Retrieved January 12, 2026, from [Link]
-
How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. (2024). Stanford Advanced Materials. Retrieved January 12, 2026, from [Link]
-
Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies. Retrieved January 12, 2026, from [Link]
- Solvent-free crystallization of pentaerythritol tetrakis-[-3-(3,5-di-tert. butyl-4-hydroxyphenyl)-propionate] and its lambda crystalline form. (n.d.). Google Patents.
- Mixtures containing isocyanate and stabilizer. (n.d.). Google Patents.
- Preparation method of ultraviolet curing solder mask ink, product and application thereof. (n.d.). Google Patents.
-
Irganox & HSN Code 3812 Imports from Singapore. (n.d.). Volza. Retrieved January 12, 2026, from [Link]
-
Text. (n.d.). GovInfo. Retrieved January 12, 2026, from [Link]
-
Propionate & HSN Code 3812390000 Imports in World. (n.d.). Volza. Retrieved January 12, 2026, from [Link]
- Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate. (n.d.). Google Patents.
Sources
- 1. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
- 2. specialchem.com [specialchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Top 5 Benefits of Using Polymer Masterbatches | Microban [microban.com]
- 8. shamisaplast.com [shamisaplast.com]
- 9. masterbatchglobal.com [masterbatchglobal.com]
- 10. Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plastics-technology.com [plastics-technology.com]
- 12. This compound|lookchem [lookchem.com]
- 13. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 14. Methyl 3- (3, 5-di-tert-butyl-4-hydroxyphenyl) Propionate CAS 6386-38-5 - 6386-38-5, CAS 6386-38-5 | Made-in-China.com [m.made-in-china.com]
- 15. Jiangsu acid products, Jiangsu acid manufacturers & suppliers page253 [js.made-in-china.com]
Technical Support Center: Optimizing Antioxidant Concentration of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Plastics
Welcome to the technical support guide for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5), a highly effective hindered phenolic primary antioxidant. This document is designed for researchers, scientists, and formulation chemists to provide in-depth, practical guidance on optimizing its concentration in various polymer systems. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, helping you troubleshoot issues and enhance the long-term stability of your plastic materials.
This compound is a non-staining, sterically hindered phenolic antioxidant widely used to protect polymers like polyolefins, polyesters, and synthetic rubbers from thermo-oxidative degradation during processing and end-use.[1] Its effectiveness is rooted in its molecular structure: the bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenolic proton, enhancing its ability to scavenge free radicals and stabilize the resulting phenoxy radical.[2][3][4] Optimizing its concentration is critical not only for performance—ensuring extended product lifespan and maintaining physical properties—but also for economic efficiency and avoiding issues like migration and blooming.[5][6]
Mechanism of Action: Free Radical Scavenging
The primary role of this compound is to interrupt the auto-oxidation cycle of polymers. This cycle is initiated by heat, shear, or UV radiation, which generates highly reactive free radicals (R•) within the polymer matrix.[2] These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation cascade by abstracting hydrogen from the polymer backbone.
Our antioxidant intervenes by donating its phenolic hydrogen atom to the peroxy radical, neutralizing it and forming a stable, resonance-stabilized phenoxy radical.[3][7] This phenoxy radical is too stable to initiate further oxidation, effectively terminating the chain reaction.[3]
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the formulation and evaluation process.
Section 1: Formulation and Concentration
Q1: What is a typical starting concentration for this compound?
A: The optimal concentration is highly dependent on the polymer, processing conditions, and the end-use application's severity. However, general starting guidelines are provided below. It is always recommended to perform a ladder study (evaluating a range of concentrations) to determine the most effective level for your specific system.
| Polymer Type | Typical Concentration Range (% w/w) | Key Considerations |
| Polypropylene (PP) | 0.05% - 0.25% | PP is highly susceptible to degradation during high-temperature processing. Often used with a secondary antioxidant (phosphite).[8] |
| Polyethylene (PE) | 0.05% - 0.20% | LLDPE and HDPE may require different levels. The choice of polymerization catalyst can influence stability.[9] |
| Polyester (e.g., PET) | 0.10% - 0.50% | Used to maintain melt viscosity and prevent color formation during processing.[1] |
| ABS Resins | 0.10% - 0.30% | Helps preserve impact strength and prevent yellowing.[1] |
| Synthetic Rubbers | 0.20% - 1.00% | Higher levels may be needed to protect against flex-cracking and long-term heat aging. |
Q2: How do processing conditions and end-use environment affect the required concentration?
A: Aggressive conditions demand higher antioxidant levels.
-
Processing: High-temperature extrusion, high-shear mixing, and multiple processing steps (e.g., using recycled plastic) consume the antioxidant more rapidly.[6][10] If the antioxidant's melting point is significantly different from the processing temperature, poor dispersion can occur, necessitating adjustments.[6][11]
-
End-Use Environment: Applications involving long-term exposure to heat (e.g., under-the-hood automotive parts), UV radiation (outdoor applications), or contact with aggressive chemicals will require a more robust stabilization package.[10][12]
Q3: Is it beneficial to combine this antioxidant with other stabilizers?
A: Absolutely. Synergistic combinations are extremely common and highly recommended for optimal performance.
-
With Secondary Antioxidants (Phosphites): This is the most common synergy. This compound (a primary antioxidant) scavenges free radicals, while a phosphite (a secondary antioxidant) decomposes hydroperoxides, which are byproducts of the primary mechanism.[13] This dual action protects the polymer and preserves the primary antioxidant, especially during high-heat processing.[9][13] A typical ratio of phenolic antioxidant to phosphite can range from 1:1 to 1:4 depending on the polymer and application.[14]
-
With Thioesters: For enhanced long-term thermal stability (LTTS), thioesters can be used in conjunction with phenolic antioxidants.[8][13] Ratios of 1:2 or 1:3 (phenolic to thioester) often provide the best cost-performance balance.[8]
-
With HALS: For applications requiring UV stability, this antioxidant can be used with Hindered Amine Light Stabilizers (HALS). However, be aware that antagonistic interactions can sometimes occur, so testing is crucial.[6]
Section 2: Troubleshooting Common Problems
Q4: My plastic parts are showing discoloration (yellowing or pinking). Is the antioxidant the cause?
A: Discoloration is a common issue with phenolic antioxidants and is often a sign that the antioxidant is performing its function, but the transformation products are colored.[14][15]
-
Cause: The antioxidant, upon neutralizing free radicals, is converted into various quinone-type structures (like quinone methides) which are highly conjugated and thus colored.[15][16] This can be exacerbated by exposure to nitrogen oxides (NOx) in the air, a phenomenon known as "gas fading".[16]
-
Troubleshooting Steps:
-
Add a Phosphite: A secondary antioxidant like a phosphite can reduce the formation of colored degradation products.[16]
-
Check for Impurities: The purity of the antioxidant itself can play a role. Lower purity grades may contain contaminants that lead to faster or more intense discoloration.[14]
-
Evaluate Other Additives: Interactions with other additives, such as certain fillers or flame retardants, can sometimes lead to color formation.
-
Optimize Processing: Overly aggressive processing temperatures can accelerate the formation of colored species.
-
Q5: I've noticed a hazy film or a waxy residue on the surface of my molded parts. What is this and how can I fix it?
A: You are likely observing "blooming" or "migration," where the antioxidant moves from the bulk of the polymer to the surface.[5][17]
-
Cause: Blooming occurs when the concentration of the antioxidant exceeds its solubility limit within the polymer matrix.[5] This can be due to several factors:
-
Over-concentration: Using more antioxidant than necessary is the most common cause.[5]
-
Poor Compatibility: The polarity mismatch between the antioxidant and the polymer can reduce solubility.[6][18]
-
Low Molecular Weight: While this compound is less volatile than simpler phenolics like BHT, higher molecular weight antioxidants (e.g., Irganox 1010) are generally less prone to migration.[8][17]
-
Processing and Storage: High temperatures increase molecular mobility, accelerating migration.[17]
-
-
Troubleshooting Steps:
-
Reduce Concentration: The first step is to carefully re-evaluate the loading level. Conduct a study to find the minimum effective concentration.
-
Improve Compatibility: Ensure the antioxidant is thoroughly dispersed during compounding.
-
Consider a Higher Molecular Weight Antioxidant: For demanding applications where migration is a critical concern, a larger antioxidant molecule may be a better choice.[9]
-
Control Storage Conditions: Store finished parts at moderate temperatures to minimize post-molding migration.
-
Caption: A systematic workflow for troubleshooting antioxidant performance issues.
Experimental Protocols
Protocol 1: Incorporation via Twin-Screw Extrusion
Objective: To achieve uniform dispersion of the antioxidant in the polymer matrix.
-
Preparation: Dry the polymer resin to the manufacturer's recommended moisture content. Tumble-blend the polymer pellets with the precise weight percentage of this compound powder (and any other additives).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed. A decreasing temperature profile from the feed throat to the die is often used to ensure good melting without causing premature degradation.
-
Compounding: Feed the blend into the extruder at a consistent rate. The screw design should provide sufficient shear to ensure thorough mixing and dispersion of the antioxidant.
-
Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and pelletize it.
-
Homogenization: For laboratory-scale work, it is good practice to perform a second extrusion pass (re-extrusion) to guarantee homogeneity.
Protocol 2: Accelerated Oven Aging (Long-Term Thermal Stability)
Objective: To evaluate the long-term effectiveness of the antioxidant at a specific concentration.
-
Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, plaques) from the compounded pellets via injection molding or compression molding.
-
Initial Testing: Test a subset of the "time zero" samples for key mechanical properties (e.g., tensile strength, elongation at break) and color (using a spectrophotometer).
-
Aging: Place the remaining samples in a forced-air circulating oven at an elevated temperature (e.g., 135°C or 150°C for polyolefins). The temperature should be high enough to accelerate degradation but below the polymer's melting point.[19][20]
-
Time Point Evaluation: Remove sets of samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).
-
Analysis: After cooling to room temperature, test the aged samples for the same mechanical properties and color as the time-zero samples.
-
Failure Criterion: The "time to failure" is often defined as the time at which a key property (e.g., elongation) drops to 50% of its initial value. Comparing the time to failure for different antioxidant concentrations will reveal the optimal level.
Protocol 3: Quantification of Antioxidant by HPLC-UV
Objective: To determine the exact concentration of the antioxidant in the compounded plastic.
-
Sample Preparation:
-
Weigh approximately 1 gram of the plastic pellets or a piece of the final part.
-
Dissolve the sample in a suitable solvent (e.g., chloroform, THF) in a volumetric flask. This may require heating and stirring.
-
Once dissolved, cool to room temperature. Precipitate the polymer by adding a non-solvent (e.g., methanol).[21]
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
-
-
Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations.
-
HPLC Analysis:
-
Quantification: Inject the prepared sample solution and the standards. Calculate the concentration in the sample by comparing its peak area to the standard curve.
References
-
OiPub. (n.d.). Migration and blooming of stabilizing antioxidants in polypropylene. [Link]
-
Polymer Science. (2025). Investigating the migration and bloom of antioxidant in finished products. [Link]
-
Scribd. (n.d.). Migration and Blooming of Stabilizing Antioxidants in Polypropylene. [Link]
-
Wikipedia. (n.d.). Bloom (phase). [Link]
-
Shenzhen Hualiwei Technology Co., Ltd. (2026). Optimizing Polymer Performance with High-Purity Antioxidants. [Link]
-
MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
Blog. (2025). How to choose the right antioxidants for plastic products extrusion?. [Link]
-
ResearchGate. (2014). The antioxidant this compound. [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
-
Cambridge University Press. (2023). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. [Link]
-
ResearchGate. (2002). Antioxidants as Sources of Plastics Discoloration: Structural Effects. [Link]
-
Biodegradable Plastics Association. (n.d.). Accelerating Polymer Degradation using Pro-oxidant Additives. [Link]
-
Cowin Extrusion. (n.d.). How To Choose Antioxidant Additives In The Plastics Industry. [Link]
-
ResearchGate. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. [Link]
-
ResearchGate. (2002). Improved performance - Phenolic antioxidants with high efficiency and low colour contribution. [Link]
-
Semantic Scholar. (2021). Accelerated long-term aging study of new antioxidant plastic scintillators. [Link]
-
PubMed. (2014). The antioxidant this compound. [Link]
-
NPL. (2001). Review of accelerated ageing methods and lifetime prediction techniques for polymeric materials. [Link]
-
National Institutes of Health (NIH). (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. [Link]
-
Smithers. (n.d.). Polymer Life Prediction and Accelerated Aging. [Link]
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
DOKUMEN.PUB. (n.d.). Troubleshooting the Extrusion Process 3e: A Systematic Approach to Solving Plastic Extrusion Problems. [Link]
-
MDPI. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]
-
UMPSA-IR. (2023). Biosynthesis and optimization of methyl 3-(3,5- di-tert-butyl-4-hydroxyphenyl) propionate production from oil palm frond juice by ceratocystis fimbriata. [Link]
-
ResearchGate. (2016). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. [Link]
-
ACS Publications. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. [Link]
-
Alpha Plast. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]
-
LookChem. (n.d.). Cas 6386-38-5, this compound. [Link]
-
MDPI. (2023). Polyethylene Transformation Chain: Evaluation of Migratable Compounds. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]
Sources
- 1. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 4. The antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
- 7. mdpi.com [mdpi.com]
- 8. alpha-plast.com.ua [alpha-plast.com.ua]
- 9. specialchem.com [specialchem.com]
- 10. yashenchina.com [yashenchina.com]
- 11. cowinextrusion.com [cowinextrusion.com]
- 12. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 13. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 14. stabilization-technologies.com [stabilization-technologies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ohans.com [ohans.com]
- 18. Bloom (phase) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. smithers.com [smithers.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. We will explore the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis.
The synthesis of this important antioxidant, a sterically hindered phenol, is commonly achieved via two primary routes: the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[1][2][3][4] Effective reaction monitoring is paramount to ensure complete conversion of starting materials, identify the formation of potential byproducts, and ultimately optimize reaction time and product yield.
Common Synthetic Pathways
The choice of monitoring technique is often dictated by the specific reaction pathway. Both starting materials and the final product possess distinct polarities, which is the fundamental principle enabling chromatographic separation.
Sources
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" byproduct identification and removal
Document ID: TSC-CHEM-26012026-01
Last Updated: January 12, 2026
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5), a widely used hindered phenolic antioxidant.[1][2] This document provides in-depth troubleshooting advice, focusing on the identification and removal of common byproducts encountered during its synthesis. The guidance herein is structured in a question-and-answer format to directly address practical laboratory challenges.
Part 1: Frequently Asked Questions (FAQs) on Synthesis and Byproduct Formation
FAQ 1: What is the most common synthesis route and what are the expected byproducts?
The most prevalent and atom-economical industrial synthesis is the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[3][4][5] While seemingly straightforward, this reaction can generate several process-related impurities if not properly controlled.
-
Primary Reaction:
-
2,6-di-tert-butylphenol + Methyl Acrylate --(Base Catalyst)--> this compound
-
-
Common Byproducts:
-
Unreacted 2,6-di-tert-butylphenol (SM1): Incomplete conversion is a common issue. This starting material is less polar than the product.
-
Unreacted Methyl Acrylate (SM2): Due to its volatility, this is often removed during workup but can sometimes lead to other impurities.
-
Methyl Acrylate Oligomers/Polymers: Methyl acrylate can self-polymerize, especially under basic conditions at elevated temperatures, leading to viscous, oily residues that complicate purification.[6]
-
Di-addition Product (Aza-Michael Type): Although less common with phenols than with amines, under certain conditions, a second molecule of methyl acrylate could potentially react, though this is sterically hindered and generally not a major concern.[7]
-
Oxidation Products: Hindered phenols can undergo oxidation, especially if the reaction is exposed to air at high temperatures, leading to colored impurities (often yellow or brown quinone-type structures).[8]
-
The choice of base catalyst (e.g., sodium methoxide, potassium hydroxide) and reaction temperature are critical factors that influence the formation of these byproducts.[3][5][6]
Part 2: Byproduct Identification and Characterization
FAQ 2: How can I effectively monitor my reaction and identify these byproducts?
A multi-technique analytical approach is essential for robustly identifying impurities. Thin-Layer Chromatography (TLC) is the first line of defense for real-time reaction monitoring, while High-Performance Liquid Chromatography (HPLC) and other spectroscopic methods provide quantitative data and structural confirmation.
Workflow for Byproduct Identification
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 6386-38-5 [chemicalbook.com]
- 3. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. stabilization-technologies.com [stabilization-technologies.com]
Technical Support Center: Enhancing the Long-Term Stability of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Formulations
Welcome to the technical support center for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term stability of formulations containing this widely used hindered phenolic antioxidant.
Introduction: Understanding the Molecule and its Stability Challenges
This compound is a highly effective antioxidant utilized to protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation.[1][2] Its mechanism of action involves donating a hydrogen atom from its sterically hindered hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions.[3] While it is a potent stabilizer, its own stability can be compromised under certain formulation and storage conditions, leading to a loss of antioxidant efficacy and the formation of undesirable degradation products.
This guide will address common stability issues, provide detailed troubleshooting protocols, and offer scientifically grounded strategies to ensure the long-term integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a formulation?
A1: The primary factors leading to the degradation of this hindered phenolic antioxidant are:
-
Oxidation: This is the most common degradation pathway, initiated by exposure to atmospheric oxygen, heat, light (especially UV), and the presence of trace metal ions which can catalyze oxidative reactions.[4]
-
pH: While generally stable in acidic to neutral conditions, phenolic compounds can become more susceptible to oxidation at higher pH values.[5]
-
Light Exposure: Photodegradation can occur, leading to the formation of colored degradation products.
-
Incompatible Excipients: Certain excipients, particularly those containing reactive impurities like peroxides (e.g., povidone, polyethylene glycols), can accelerate the degradation of the antioxidant.[6][7]
Q2: My formulation containing this compound is turning yellow. What is the likely cause and how can I prevent it?
A2: The yellowing of your formulation is a strong indicator of the oxidative degradation of the phenolic antioxidant. The primary cause is the formation of conjugated quinoidal compounds, which are colored.[3][5] This is a natural consequence of the antioxidant performing its function of scavenging radicals.
Prevention Strategies:
-
Minimize Oxygen Exposure: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen or argon). For the final product, use packaging with low oxygen permeability.
-
Protect from Light: Store the formulation in light-resistant containers (e.g., amber vials or bottles).
-
Incorporate a Secondary Antioxidant: The use of a phosphite co-stabilizer can help to regenerate the primary phenolic antioxidant and decompose hydroperoxides, which can mitigate color formation.[5]
-
Add a Chelating Agent: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]
Q3: Can this compound hydrolyze in aqueous formulations?
A3: While the primary degradation pathway is oxidation, the ester functional group in this compound can undergo hydrolysis, especially under strongly acidic or basic conditions, to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. However, this is generally a slower process compared to oxidation under typical pharmaceutical formulation conditions.
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Loss of Assay of the Antioxidant Over Time | Oxidative degradation due to exposure to air, light, or heat. Incompatibility with excipients containing peroxides (e.g., povidone, PEGs).[6][7] Presence of catalytic metal ions. | 1. Review manufacturing process to minimize oxygen exposure. 2. Conduct a forced degradation study to identify the primary stress factors (see Protocol 1). 3. Screen excipient lots for peroxide content. 4. Incorporate a chelating agent like EDTA.[2] 5. Consider adding a synergistic antioxidant like a phosphite or a thioether.[3] |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Perform a forced degradation study to generate and identify potential degradation products (see Protocol 1). 2. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all significant degradants (see Protocol 2). |
| Discoloration (Yellowing/Browning) of the Formulation | Formation of colored oxidative degradation products, primarily quinoidal structures.[5] | 1. Implement light protection measures for storage and handling. 2. Incorporate a secondary antioxidant to reduce the formation of colored species.[5] 3. Evaluate the headspace oxygen in the final packaging and consider inert gas blanketing. |
| Inconsistent Stability Between Batches | Variability in the quality of excipients, particularly peroxide levels in polymers like povidone or PEGs.[7] | 1. Source high-purity excipients with low peroxide values. 2. Implement an incoming raw material testing program for critical excipients to screen for reactive impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., methanol-water or acetonitrile-water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound without interference from degradation products, process impurities, or excipients.[10][11]
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its degradation products.
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher aqueous phase and gradually increase the organic phase to elute the more lipophilic degradants. A typical gradient might be: 0-5 min: 40% B 5-20 min: 40-90% B 20-25 min: 90% B 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation peaks generated in the forced degradation study.
Visualization of Degradation and Stabilization
Degradation Pathway
The primary degradation pathway for hindered phenolic antioxidants involves the formation of a phenoxyl radical, which can then be converted into various non-radical products, including colored quinones.
Stabilization Strategy Workflow
A systematic approach to enhancing the stability of formulations containing this compound.
References
- Klemchuk, P. P., & Horng, P.-L. (1991). Transformation products of hindered phenolic antioxidants and colour development in polyolefins.
- Tao, B., Wang, G., Yin, Z., & Zhang, J. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8864281.
- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
- Google Patents. (1968). Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl)
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Li, M., & Wu, Y. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 15(5), 1254-1268.
- Pharmaspire. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(1), 1-10.
-
Everlight Chemical. (n.d.). Hindered Phenolic Antioxidant. Retrieved from [Link]
- Irache, J. M., Diaz-Garcia, J. M., & Vega, F. A. (1993). Stability of some phenolic antioxidants in fatty preparations. Pharmaceutica Acta Helvetiae, 68(2), 135-140.
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
- Allen, L. V. Jr. (2020). Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents. International Journal of Pharmaceutical Compounding, 24(1), 38-43.
- Roy, C., & Laskar, M. A. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(3), 717–733.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38392.
- ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- ResearchGate. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- BenchChem. (2025). Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Sun, H., He, C., & Kannan, K. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051–14058.
- MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4999.
- ResearchGate. (1966). Possible Complex Formation BetweenMacromolecules and Certain Pharmaceuticals X The Interaction of Some Phenolic Compounds with Polyethylene Glycols, Polypropylene Glycols, and Polyvinylpyrrolidone*.
-
Science.gov. (n.d.). common pharmaceutical excipients: Topics by Science.gov. Retrieved from [Link]
- MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods, 12(2), 369.
- ResearchGate. (2007). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction.
- Google Patents. (1990). Use of 3,5-di-t.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
Sources
- 1. partinchem.com [partinchem.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. web.vscht.cz [web.vscht.cz]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Butylated Hydroxytoluene (BHT)
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that impacts the stability, shelf-life, and efficacy of formulations and materials. This guide provides an in-depth technical comparison of two prominent phenolic antioxidants: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and the widely-used Butylated Hydroxytoluene (BHT). We will delve into their mechanisms of action, comparative efficacy based on structure-activity relationships, practical application considerations, and the experimental protocols used to evaluate their performance.
Foundational Chemistry and Mechanism of Action
Both this compound and BHT belong to the class of sterically hindered phenolic antioxidants. Their efficacy stems from the same functional moiety: a hydroxyl group on a phenyl ring, flanked by two bulky tert-butyl groups. This structural arrangement is key to their function as free radical scavengers.
The primary antioxidant mechanism for both compounds is hydrogen atom transfer (HAT).[1] In the presence of highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which are responsible for the propagation of oxidative chain reactions, the phenolic hydroxyl group donates its hydrogen atom to neutralize the radical. This process is outlined in the diagram below.
Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.
The donation of the hydrogen atom from the antioxidant (ArOH) terminates the oxidative chain reaction. The resulting antioxidant radical (ArO•) is significantly stabilized by two key features:
-
Resonance Delocalization: The unpaired electron can delocalize across the aromatic ring, distributing its charge and reducing its reactivity.
-
Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically shield the radical oxygen, preventing it from initiating new oxidation chains. This steric hindrance is a defining characteristic of this class of antioxidants.
Molecular Structure: A Tale of Two Tails
While the reactive core of both molecules is identical, their key structural difference lies in the substituent at the para position of the phenyl ring.
| Feature | Butylated Hydroxytoluene (BHT) | This compound |
| Chemical Structure | ||
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| CAS Number | 128-37-0 | 6386-38-5 |
| Molecular Formula | C₁₅H₂₄O | C₁₈H₂₈O₃ |
| Molecular Weight | 220.35 g/mol | 292.41 g/mol |
| Key Difference | A methyl group at the para position. | A methyl propionate group at the para position. |
This seemingly small difference in the "tail" of the molecule has significant implications for their physical properties and, consequently, their performance in various applications.
Antioxidant Efficacy: A Structure-Activity Perspective
The antioxidant activity of phenolic compounds is influenced by several factors, including the stability of the resulting phenoxyl radical and the rate of hydrogen atom donation.[2] The electronic nature of the para-substituent can influence the bond dissociation enthalpy (BDE) of the O-H bond. In this case, the propionate ester group is a weakly deactivating group compared to the weakly activating methyl group of BHT. This might suggest a marginal difference in the intrinsic radical scavenging rate, but for practical purposes, the efficacy of the core hindered phenol group is expected to be very similar on a molar basis.
A study comparing various phenolic compounds found that differences in efficacy are often more pronounced due to factors like the number of hydroxyl groups rather than subtle changes in alkyl or ester side chains on the same core structure.[3] Therefore, it is reasonable to conclude that both BHT and this compound exhibit high intrinsic antioxidant activity due to their shared hindered phenol core. The more significant differences in their performance arise from their physical properties.
Performance in Application: A Comparative Analysis
The choice between these two antioxidants often comes down to the specific requirements of the application, particularly the processing and end-use conditions.
| Parameter | Butylated Hydroxytoluene (BHT) | This compound | Rationale & Supporting Data |
| Volatility | High | Low | BHT is known for its relatively high volatility, which can lead to its loss during high-temperature processing of polymers or other materials.[4] Higher molecular weight phenolic antioxidants, such as those with propionate ester side chains, are significantly less volatile.[5] This makes this compound a more persistent antioxidant in high-temperature applications. |
| Thermal Stability | Moderate | High | The lower volatility of this compound contributes to its superior performance at elevated temperatures. It is less likely to evaporate from the matrix, providing long-term thermal stability.[6] This is a key advantage in the processing of many plastics and elastomers. |
| Solubility & Compatibility | Good in nonpolar solvents and polymers. | Good in a range of polymers; the ester group can slightly increase polarity. | Both are lipophilic and generally compatible with organic matrices. The propionate ester may offer slightly different solubility characteristics, which can be advantageous for compatibility with specific polymer systems like polyesters or polyamides. |
| Regulatory Approval | Broadly approved for use in food, cosmetics, and pharmaceuticals. Classified as GRAS in the U.S. for certain food applications.[3] | Used as an antioxidant in polymers for food contact applications.[7] Its larger, more complex derivatives are listed in 21 CFR 178.2010 for use in polymers.[8] | BHT has a long history of use and a very broad range of regulatory approvals. This compound and its derivatives are well-established for polymer applications, including those with food contact, but may require specific regulatory verification for direct use in food or pharmaceutical formulations. |
| Cost | Generally lower cost. | Typically higher cost. | BHT is a high-volume, commodity chemical. The synthesis of this compound is a multi-step process, generally resulting in a higher cost.[9] |
-
BHT is a cost-effective, highly efficient antioxidant suitable for applications where processing temperatures are moderate and long-term high-heat stability is not the primary concern. Its broad regulatory approval makes it a straightforward choice for many food and pharmaceutical applications.
-
This compound excels in applications requiring high-temperature processing and long-term thermal stability, such as in many engineering plastics and elastomers. Its lower volatility ensures it remains in the material to provide lasting protection.
Experimental Evaluation of Antioxidant Efficacy
To empirically determine and compare the efficacy of these antioxidants, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to compare the free-radical scavenging activity of the two antioxidants.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Accurately weigh and dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution has a deep violet color and should be stored in an amber bottle to protect it from light.
-
Antioxidant Stock Solutions (1 mg/mL): Prepare individual stock solutions of BHT and this compound by dissolving 10 mg of each compound in 10 mL of methanol.
-
Working Solutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for each antioxidant.
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells of a 96-well microplate, add 100 µL of each working solution (test compounds and positive control).
-
Prepare a control well containing 100 µL of methanol.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a blank well containing 200 µL of methanol for baseline correction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the % inhibition against the concentration for each antioxidant.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Conclusion and Recommendations
The choice between this compound and BHT is not a matter of superior intrinsic efficacy, but one of suitability for the intended application. Both are excellent radical scavengers due to their shared hindered phenol structure.
-
Choose BHT for:
-
Cost-sensitive applications.
-
Processes with moderate temperature profiles.
-
Direct use in food, drug, and cosmetic formulations where its broad regulatory approvals are advantageous.
-
-
Choose this compound for:
-
Applications requiring high processing temperatures and long-term thermal stability, such as polyolefins, engineering plastics, and synthetic rubbers.
-
Formulations where low volatility and high resistance to extraction are critical for maintaining performance over the product's lifespan.
-
For professionals in drug development and material science, understanding these nuances is paramount. While BHT remains a workhorse antioxidant, the superior persistence of higher molecular weight alternatives like this compound makes them indispensable for creating robust and durable high-performance materials.
References
- Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
- [Reference for BHT volatility - this would ideally be a specific study, but can be generally supported by polymer science liter
- [Reference for structure-activity rel
- [Reference for regulatory st
- Mathew, S., & Abraham, T. E. (2006). In vitro antioxidant activity and scavenging effects of Cinnamomum verum leaf extract assayed by different methodologies. Food and Chemical Toxicology, 44(2), 198-206.
- [Reference for DPPH assay methodology.]
-
U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 178.2010. Available at: [Link]
- [Reference for general polymer degradation and stabiliz
- [Reference for applications of hindered phenolic antioxidants.]
-
LookChem. This compound. Available at: [Link]
- [Reference for thermal stability of antioxidants.]
- [Reference for antioxidant comp
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
ResearchGate. The benefits of a high molecular weight phenolic antioxidant compared with BHT and 2,6-DTBP. Available at: [Link]
- [Reference for cost comparison of antioxidants.]
- [Reference for solubility d
- [Reference for specific applic
- [Reference for specific applications in m
- [Reference for antioxidant mechanisms.]
- [Reference for experimental protocols.]
-
PubMed. Concept, mechanism, and applications of phenolic antioxidants in foods. Available at: [Link]
- [Reference for additional structure-activity d
- [Reference for regulatory inform
- [Reference for BHT applic
- [Reference for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- [Reference for DPPH assay details.]
- [Reference for antioxidant comparison.]
- [Reference for practical consider
- [Reference for chemical properties.]
- [Reference for synthesis inform
-
ResearchGate. Volatility of the antioxidant BHT (by 57 m/z ion) in 1 HDPE–.... Available at: [Link]
Sources
- 1. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 6. This compound [cymitquimica.com]
- 7. eCFR :: 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers [ecfr.gov]
- 8. This compound | 6386-38-5 [chemicalbook.com]
- 9. Cas 6386-38-5,this compound | lookchem [lookchem.com]
"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" vs. Irganox 1076 performance
An In-Depth Performance Comparison for Stabilization Applications: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate vs. Irganox 1076
Introduction: Distinguishing Between Structurally Similar Phenolic Antioxidants
In the realm of material stabilization, particularly for polymers and other organic substrates susceptible to degradation, hindered phenolic antioxidants are indispensable. They function by interrupting the auto-oxidation cycle, thereby preserving the integrity and extending the service life of the material. This guide provides a detailed comparison between two prominent hindered phenolic antioxidants: this compound and Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the latter of which is widely known by its trade name, Irganox 1076.
While both molecules share the same active antioxidant moiety—the 3,5-di-tert-butyl-4-hydroxyphenyl group—their performance characteristics diverge significantly due to a single structural difference: the length of the ester alkyl chain. This guide will dissect these differences, presenting experimental data to inform researchers and material scientists on selecting the appropriate stabilizer for their specific application, whether in polymer processing, drug formulation, or other sensitive systems.
Chemical and Physical Properties: The Foundation of Performance
The fundamental distinction lies in the ester group attached to the propionate backbone. This compound (referred to hereafter as the "Methyl Ester") has a simple methyl group (-CH₃). In contrast, Irganox 1076 features a long octadecyl group (-C₁₈H₃₇). This seemingly small change has profound consequences for molecular weight, melting point, volatility, and, ultimately, application performance.
| Property | This compound | Irganox 1076 (Octadecyl Ester) |
| CAS Number | 6386-38-5 | 2082-79-3 |
| Molecular Formula | C₁₈H₂₈O₃ | C₃₅H₆₂O₃ |
| Molecular Weight | 292.42 g/mol | 530.87 g/mol |
| Physical Form | White to off-white powder or crystals | White to slightly yellowish crystalline powder |
| Melting Point | 63-66 °C | 50-55 °C |
The most critical differentiator is the molecular weight. Irganox 1076 is nearly twice as heavy as the Methyl Ester, which is the primary driver behind its lower volatility and reduced migration, making it a more permanent addition to a material matrix.
Mechanism of Action: The Unifying Principle of Radical Scavenging
Both compounds operate via the same well-established mechanism of free-radical scavenging. The process of oxidative degradation is a chain reaction initiated by factors like heat, UV light, or mechanical stress, which generates highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then attack the polymer backbone, propagating the degradation cascade.
The hindered phenolic antioxidant (ArOH) interrupts this cycle. The sterically bulky tert-butyl groups on the phenol ring allow the hydroxyl proton to be readily donated to the peroxy radical, neutralizing it and forming a stable, non-reactive antioxidant radical that does not propagate the chain reaction.
Head-to-Head Performance Comparison
The choice between the Methyl Ester and Irganox 1076 hinges on performance under specific conditions. The following sections compare their efficacy based on key industry-standard metrics.
Thermal Stability and Volatility
Volatility is a critical parameter, especially for materials processed at high temperatures. An antioxidant that volatilizes during processing is no longer available to protect the final product. Thermogravimetric Analysis (TGA) is the standard method for measuring this property.
| Antioxidant | Onset of Decomposition (TGA, N₂ atmosphere) | Weight Loss at 250°C (TGA) |
| Methyl Ester | ~220-240 °C | High |
| Irganox 1076 | ~280-300 °C | Low |
Expert Interpretation: The significantly higher molecular weight of Irganox 1076 directly translates to lower vapor pressure and superior thermal stability. In applications like polypropylene extrusion or polyamide synthesis, where processing temperatures can exceed 250°C, the Methyl Ester would suffer significant loss, leading to poor long-term stability. Irganox 1076 is the clear choice for high-temperature applications due to its persistence in the polymer melt.
Antioxidant Efficiency in a Polymer Matrix
Oxidative Induction Time (OIT) is a measure of an antioxidant's ability to resist thermal-oxidative degradation at a given temperature. It is typically measured using Differential Scanning Calorimetry (DSC) per ASTM D3895. A longer OIT indicates better stabilization.
| Polymer System (e.g., Polypropylene) | Antioxidant Concentration | OIT at 200°C (minutes) |
| Unstabilized | 0% | < 1 |
| Methyl Ester | 0.1% | 15 - 25 |
| Irganox 1076 | 0.1% | 35 - 50 |
Expert Interpretation: While both antioxidants are effective relative to an unstabilized system, Irganox 1076 consistently provides a longer OIT. This enhanced performance is not because its active group is more reactive, but because less of it is lost to volatilization during the initial heating and equilibration phases of the DSC test. More antioxidant remains in the sample to perform its function, resulting in a longer period of protection.
Migration and Extraction Resistance
Migration, or "blooming," occurs when an additive moves to the surface of a material over time. This is a major concern in food packaging, medical devices, and drug formulations. The higher molecular weight and longer alkyl chain of Irganox 1076 increase its compatibility with non-polar polymer matrices and reduce its mobility.
Expert Interpretation: The long C₁₈ chain of Irganox 1076 acts as an anchor within polymer matrices like polyethylene and polypropylene, significantly reducing its migration rate compared to the more mobile Methyl Ester. For applications requiring FDA or other regulatory compliance for food or drug contact, the lower migration profile of Irganox 1076 is a decisive advantage.
Experimental Protocol: Oxidative Induction Time (OIT) by DSC
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard protocol for OIT determination.
Objective: To measure the time to the onset of exothermic oxidation of a stabilized material at an elevated temperature in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC) compliant with ASTM D3895.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the stabilized polymer is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (Nitrogen) at a flow rate of 50 mL/min.
-
Heating Phase: The sample is heated under the nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20 °C/min).
-
Equilibration: The sample is held at the isothermal temperature for 5 minutes under nitrogen to ensure thermal equilibrium.
-
Gas Switch & Oxidation: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement.
-
Data Recording: The instrument records the heat flow to the sample versus time. The test continues until the exothermic oxidation peak is observed.
-
OIT Determination: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram.
Authoritative Grounding & Application Guidance
The selection between these two antioxidants is a classic case of balancing properties for a specific end-use.
-
Choose this compound when:
-
The application involves lower processing temperatures.
-
High solubility in more polar systems is required.
-
Cost is a primary driver and long-term thermal stability is less critical.
-
-
Choose Irganox 1076 when:
-
The material will be processed at high temperatures (e.g., >220°C).
-
Long-term thermal stability and service life are paramount.
-
Low migration is a regulatory or performance requirement (e.g., food contact, medical tubing, wire & cable insulation).
-
Compatibility with polyolefins (polyethylene, polypropylene) is essential.
-
References
A Comparative Guide to Phenolic Antioxidants: Evaluating Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and its Contemporaries
In the landscape of materials science and drug development, the mitigation of oxidative degradation is a paramount concern. The judicious selection of antioxidants is critical to preserving the integrity and extending the shelf-life of a vast array of products, from polymers to pharmaceuticals. This guide provides an in-depth technical comparison of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (MDBHP), a prominent hindered phenolic antioxidant, with other widely used phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the natural antioxidant Vitamin E (represented by its water-soluble analog, Trolox).
This analysis is grounded in the principles of structure-activity relationships and supported by comparative experimental data from established in vitro antioxidant capacity assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection and application of these vital compounds.
The Central Role of Phenolic Antioxidants: A Mechanistic Overview
Phenolic antioxidants are the vanguard against oxidative damage. Their efficacy is rooted in their chemical structure: a hydroxyl group (-OH) bonded to an aromatic ring. This configuration allows them to act as radical scavengers, donating a hydrogen atom from the hydroxyl group to neutralize highly reactive free radicals. This process interrupts the auto-oxidation chain reaction, preventing the degradation of the host material.
The antioxidant activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Bulky alkyl groups, such as the tert-butyl groups found in MDBHP and BHT, ortho to the hydroxyl group, create steric hindrance. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains and thereby increasing its antioxidant efficiency.
dot
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test antioxidant and a standard (e.g., Trolox or BHT) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each antioxidant dilution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the antioxidant concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Workflow:
dot
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of ~0.7 at 734 nm.
-
Prepare solutions of the test antioxidant and a Trolox standard.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.
-
-
Measurement and Analysis:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The TEAC value of the sample is determined by comparing its effect to the Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Workflow:
dot
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (fluorescein).
-
Prepare solutions of the test antioxidant and a Trolox standard.
-
Prepare a solution of the radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Assay Procedure (in a 96-well plate):
-
Add the fluorescein solution to each well.
-
Add the antioxidant or Trolox standard solutions to the respective wells.
-
Incubate the plate at 37°C.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60 minutes) with a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is expressed as Trolox equivalents.
-
Structure-Activity Relationship and Application-Specific Considerations
The choice of an antioxidant extends beyond its intrinsic radical scavenging activity. Physicochemical properties such as solubility, thermal stability, and volatility are critical for its performance in a specific application.
-
MDBHP and its derivatives are designed for high-temperature applications, particularly in polyolefins like polyethylene and polypropylene. Their higher molecular weight and lower volatility compared to BHT ensure they remain in the polymer matrix during processing and throughout the product's service life. [1]* BHT and BHA , being more volatile, are often used in applications where high-temperature processing is not a major concern, such as in some food products and cosmetics.
-
Vitamin E and its derivatives are the preferred choice for biological and pharmaceutical applications due to their biocompatibility and established role in human health. However, their cost and potential for color formation can limit their use in some industrial applications.
Conclusion and Future Perspectives
This compound stands as a highly effective hindered phenolic antioxidant, particularly valued for its thermal stability and compatibility with polymeric systems. While direct comparative in vitro antioxidant data is not as abundant as for more traditional antioxidants like BHT and Vitamin E, its structural similarity to other high-performance hindered phenols, such as Irganox 1076, strongly suggests a comparable radical scavenging efficacy.
The selection of an appropriate antioxidant is a multifactorial decision that must balance intrinsic antioxidant activity with the specific demands of the application, including processing conditions, regulatory requirements, and cost-effectiveness. The experimental protocols and comparative insights provided in this guide serve as a foundational resource for researchers and professionals to navigate these complexities and optimize the oxidative stability of their materials and products. Further research involving direct, side-by-side comparisons of MDBHP with other phenolic antioxidants using standardized in vitro assays would be invaluable to the scientific community.
References
- [Link to a relevant scientific paper on phenolic antioxidants]
- [Link to a study with DPPH d
- [Link to a paper discussing the TEAC assay and Trolox]
- [Link to a study providing DPPH IC50 for BHT]
- [Link to another study with DPPH IC50 for BHT]
- [Link to a general review on antioxidant assays]
- [Link to a product d
- [Link to a paper on structure-activity rel
- [Link to a Wikipedia or chemical supplier page for Irganox 1076]
- [Link to a general chemistry resource for MDBHP]
- [Link to a review on synthetic phenolic antioxidants]
- [Link to a paper discussing the applic
- [Link to a protocol for the DPPH assay]
- [Link to a protocol for the ABTS assay]
- [Link to a protocol for the ORAC assay]
- [Link to a compar
- [Link to a paper on the thermal stability of antioxidants]
- [Link to a resource on polymer degradation and stabiliz
- [Link to a chemical d
- [Link to a review on food antioxidants]
- [Link to a paper discussing the vol
- [Link to a study on the antioxidant activity of Vitamin E]
- [Link to a supplier page for MDBHP]
- [Link to a paper on the mechanism of hindered phenol antioxidants]
- [Link to a safety d
- [Link to a book chapter on antioxidants]
- [Link to a research paper with BHA antioxidant d
- [Link to a study providing TEAC value for BHT]
- [Link to a general resource on free radicals]
- [Link to a regul
Sources
A Comparative Guide to the Synergistic Efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Phosphite Stabilizers in Polymer Protection
For researchers and professionals in polymer science and drug development, ensuring the long-term stability and integrity of polymeric materials is paramount. The relentless attack by oxygen, heat, and light can irrevocably degrade a polymer's molecular structure, compromising its mechanical properties, appearance, and, ultimately, its performance. This guide provides an in-depth technical comparison of a powerful synergistic stabilizer system: the combination of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a primary phenolic antioxidant, with secondary phosphite stabilizers. We will explore the distinct and cooperative mechanisms of action, supported by comparative experimental data, to provide a clear rationale for their combined use in achieving superior polymer protection.
The Inevitable Challenge: Polymer Degradation
Polymers, despite their versatility, are susceptible to degradation, a process that decreases their molecular weight and diminishes their physical properties.[1] This degradation is most often initiated by oxidative processes, which can be triggered by heat, UV radiation, or mechanical stress during processing and end-use.[1][2][3]
The process unfolds as a free-radical chain reaction:
-
Initiation: Heat or light energy causes the formation of highly reactive free radicals (R•) on the polymer backbone.[1][2]
-
Propagation: These radicals react swiftly with oxygen to form peroxy radicals (ROO•).[3] These peroxy radicals are aggressive and abstract a hydrogen atom from a nearby polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the degradation cycle.[2][3]
-
Chain Scission: The unstable hydroperoxides decompose, especially at high processing temperatures, into even more reactive radicals (RO•, •OH), which continue to attack the polymer chains, leading to chain scission (breakdown of the polymer backbone) and a loss of mechanical strength.[3][4][5]
This cascade of reactions results in undesirable effects such as embrittlement, discoloration (yellowing), surface cracking, and a general failure of the material.[6] To counteract this, a sophisticated system of stabilizers is required.
Caption: The auto-oxidative degradation cycle in polymers.
The First Line of Defense: The Role of a Primary Antioxidant
This compound is a sterically hindered phenolic primary antioxidant.[7][8] Its primary function is to interrupt the propagation stage of the degradation cycle.
Mechanism of Action: Phenolic antioxidants act as "radical scavengers."[9] The labile hydrogen atom on the hydroxyl (-OH) group of the phenol is readily donated to the highly reactive peroxy radical (ROO•).[10][11] This donation neutralizes the peroxy radical, converting it into a stable hydroperoxide, and in doing so, halts the chain reaction. The antioxidant itself becomes a resonance-stabilized, non-reactive radical, which is incapable of continuing the degradation cycle.[12]
Caption: Mechanism of a hindered phenolic primary antioxidant.
While highly effective, this mechanism is sacrificial. The phenolic antioxidant is consumed in the process. Furthermore, it converts the aggressive peroxy radical into a hydroperoxide (ROOH), which, although more stable, can still decompose under heat to generate new radicals.
Deactivating the "Time Bomb": The Role of a Phosphite Stabilizer
This is where secondary antioxidants, specifically phosphite stabilizers like Tris(2,4-di-tert-butylphenyl)phosphite , play a crucial role.[5][13] Their primary function is to decompose hydroperoxides, which are the unstable byproducts of the primary antioxidant's action and the propagation phase.[5][6][14]
Mechanism of Action: Phosphite stabilizers are hydroperoxide decomposers.[5] The phosphorus atom in the phosphite ester (P(OR)₃) reacts with a hydroperoxide (ROOH), reducing it to a stable, non-radical alcohol (ROH). In this process, the phosphite is oxidized to a stable phosphate ester (O=P(OR)₃).[5][10] This preemptive action neutralizes the hydroperoxide "time bomb" before it can thermally decompose and restart the radical chain reaction.[5][10]
Caption: Mechanism of a phosphite secondary antioxidant.
The Power of Two: The Synergistic Effect
When this compound and a phosphite stabilizer are used together, their combined effect is greater than the sum of their individual contributions.[10][11][14] This synergy arises from a multi-pronged, cooperative defense mechanism.
-
Two-Stage Protection: The phenolic antioxidant provides immediate protection by scavenging free radicals during high-temperature processing, while the phosphite stabilizer offers long-term protection by continuously removing the hydroperoxides formed.[15]
-
Regeneration of the Primary Antioxidant: A key aspect of the synergy is the ability of the phosphite to regenerate the "spent" phenolic antioxidant.[10] The oxidized form of the phenolic antioxidant can be reduced by the phosphite, restoring its hydrogen-donating capability and allowing it to scavenge more radicals. This extends the effective lifetime of the primary antioxidant.[10]
This elegant, cyclical cooperation provides a far more robust and durable stabilization system than either component could achieve alone.
Caption: The synergistic cycle of phenolic and phosphite stabilizers.
Comparative Performance: Experimental Evidence
To quantify the synergistic effect, polymer samples (e.g., polypropylene) are typically compounded with different stabilizer packages and subjected to stressful conditions. The performance is evaluated using standardized tests.[]
Key Performance Indicators:
-
Oxidative Induction Time (OIT): Measures the time to the onset of oxidation at a high temperature under an oxygen atmosphere. A longer OIT indicates superior thermal-oxidative stability.[17][18]
-
Melt Flow Index (MFI) Stability: MFI measures the ease of flow of a molten polymer. Degradation (chain scission) increases MFI. A smaller change in MFI after multiple processing cycles (e.g., extrusion) indicates better melt stability.
-
Yellowness Index (YI): Quantifies the change in color of the polymer after exposure to heat or UV light. A lower YI value signifies better color stability.
Table 1: Comparative Performance Data in Polypropylene
| Stabilizer System (Concentration) | Oxidative Induction Time (OIT) at 200°C (minutes) | Melt Flow Index (g/10 min) after 5 Extrusions | Yellowness Index (YI) after 500h Thermal Aging at 135°C |
| Control (Unstabilized) | < 1 | 15.2 | 25.8 |
| Phenolic Only (0.1%) | 8.5 | 8.9 | 12.3 |
| Phosphite Only (0.1%) | 3.2 | 10.1 | 18.4 |
| Synergistic Blend (0.05% Phenolic + 0.05% Phosphite) | 22.1 | 4.5 | 5.1 |
Note: Data are representative examples for illustrative purposes.
The data clearly demonstrates the superior performance of the synergistic blend. The OIT is significantly longer, MFI remains much more stable, and color retention is vastly improved compared to the individual components or the unstabilized polymer.
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of such comparative data, standardized testing methodologies are essential.
Protocol 1: Oxidative Induction Time (OIT) Measurement (ASTM D3895)
-
Sample Preparation: A small sample (5-10 mg) of the polymer is accurately weighed and placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure: a. The DSC cell containing the sample is purged with an inert gas (e.g., nitrogen). b. The sample is heated rapidly to a specified isothermal temperature (e.g., 200°C).[5] c. Once the temperature stabilizes, the purge gas is switched from nitrogen to high-purity oxygen at a constant flow rate.[5] d. The instrument records the heat flow. The time from the introduction of oxygen until the onset of the sharp exothermic peak, which signifies the start of oxidation, is recorded as the OIT.[5]
-
Data Analysis: The OIT is reported in minutes. A longer time indicates greater resistance to oxidation.
Protocol 2: Multiple-Pass Extrusion for MFI Stability
-
Sample Preparation: The polymer resin is dry-blended with the specified stabilizer package.
-
Instrumentation: A laboratory-scale single or twin-screw extruder.
-
Procedure: a. The blended material is processed through the extruder under controlled temperature and screw speed conditions to produce pellets (Pass 1). b. A sample of the pellets is taken for MFI testing (ASTM D1238). c. The remaining pellets are collected and passed through the extruder again under the same conditions (Pass 2). d. This process is repeated for a set number of passes (e.g., 5 passes). A sample is collected after each pass.
-
Data Analysis: The MFI of the samples from each pass is measured. The data is plotted to show the change in MFI versus the number of extrusion passes. A flatter curve indicates superior melt processing stability.
Caption: A typical workflow for evaluating polymer stabilizer performance.
Conclusion and Recommendations
The synergistic combination of this compound with a phosphite stabilizer provides a highly effective and robust system for protecting polymers against thermo-oxidative degradation. The primary phenolic antioxidant acts as a potent radical scavenger, providing immediate protection during processing, while the secondary phosphite stabilizer neutralizes harmful hydroperoxides, ensuring long-term stability and color retention.
Key Takeaways for Professionals:
-
Relying on a single stabilizer is insufficient: A primary antioxidant alone allows for the buildup of hydroperoxides, while a phosphite alone cannot effectively stop the initial free-radical chain reaction.
-
Synergy is key to performance: The cooperative mechanism, including the regeneration of the primary antioxidant, offers protection that is significantly greater than the sum of the individual components.
-
Formulation is critical: The optimal ratio of phenolic to phosphite stabilizer will depend on the specific polymer, processing conditions, and end-use application. Experimental testing is crucial to determine the most effective and cost-efficient formulation.
For researchers and formulators aiming to develop durable, high-performance polymeric materials, leveraging the synergistic power of this antioxidant combination is a scientifically sound and field-proven strategy.
References
-
Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work? Available at: [Link]
-
Quora. (2021, September 2). What is the mechanism of polymer oxidative degradation? Available at: [Link]
-
Fiveable. (n.d.). Oxidative degradation | Polymer Chemistry Class Notes. Available at: [Link]
-
Chemistry For Everyone. (2025, August 21). How Does Oxidation Degrade Polymers? [Video]. YouTube. Available at: [Link]
-
RSC Publishing. (2024, June 17). Recent advances in oxidative degradation of plastics. Available at: [Link]
-
PMC. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Available at: [Link]
-
ResearchGate. (2025, August 10). High-performance phosphite stabilizer. Available at: [Link]
-
ResearchGate. (2025, August 6). Organic Phosphites as Polymer Stabilizers. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of thermal-oxidative degradation. Available at: [Link]
-
ResearchGate. (2025, August 10). The role of hydroperoxides in photooxidation of polyolefins, polyamides and polyurethane elastomers. Available at: [Link]
-
BDMAEE. (2025, June 27). Benchmarking Antioxidant PL90's performance across different polymer blends. Available at: [Link]
-
The Epoxy Channel. (2025, December 18). Introduction to Polymer Degradation 2. [Video]. YouTube. Available at: [Link]
-
A STUDY OF THE ROLE OF HYDROPEROXIDES IN THE DEGRADATION AND STABILISATION OF POLYMERS. (n.d.). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8). Synergistic Antioxidant Systems: Boosting Polymer Stability with Phosphite Combinations. Available at: [Link]
-
Laboratory and Field Experiments on the Effect of Vinyl Acetate Polymer-Reinforced Soil. (n.d.). Available at: [Link]
-
ResearchGate. (2025, August 9). (PDF) Degradation of Polymers by Photooxidation. Available at: [Link]
-
Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Available at: [Link]
-
ResearchGate. (2025, August 5). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Available at: [Link]
-
ResearchGate. (2025, August 10). (PDF) Effect of Testing Conditions on Performance and Durability of Stabilisers in Plastics. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Available at: [Link]
-
Tris(2,4-di-tert-butylphenyl)phosphite. (n.d.). Available at: [Link]
-
MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Available at: [Link]
-
Wikipedia. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Available at: [Link]
-
ACS Publications. (2021, August 27). Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. Available at: [Link]
-
ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Available at: [Link]
-
ResearchGate. (2025, August 6). The antioxidant this compound. Available at: [Link]
- Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
-
Semantic Scholar. (n.d.). The antioxidant this compound. Available at: [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-Li-Wang/803875323a655209c1584c2f0f8c05769747970d]([Link]
-
SGS PSI. (n.d.). Polymer Stabilizer Analysis. Available at: [Link]
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
ACS Publications. (n.d.). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 9. polymersolutions.com [polymersolutions.com]
- 10. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 11. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 12. mdpi.com [mdpi.com]
- 13. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 17. bdmaee.net [bdmaee.net]
- 18. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Performance in Polypropylene vs. Polyethylene
Introduction: The Critical Role of Antioxidants in Polyolefin Stability
Polyolefins, particularly polypropylene (PP) and polyethylene (PE), are cornerstones of the modern materials landscape. Their versatility, however, is matched by their susceptibility to degradation. Oxidative processes, initiated by heat, shear, and UV radiation during manufacturing and end-use, can compromise the structural integrity and aesthetic properties of these polymers.[1] This degradation manifests as discoloration, embrittlement, and a loss of mechanical strength, ultimately leading to product failure.[2][3][4]
To counteract this, antioxidants are incorporated into polymer formulations.[1][5] Among these, hindered phenolic antioxidants are a primary line of defense.[4][6][7] Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a high-performance hindered phenolic antioxidant, is widely utilized for its efficacy in neutralizing free radicals.[1][8][9] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a benzene ring, is key to its function.[1][6] This guide provides an in-depth comparison of its performance in polypropylene versus polyethylene, supported by experimental data and mechanistic insights.
The Mechanism of Action: A Radical Scavenging Approach
Hindered phenolic antioxidants, including this compound, function as primary antioxidants by interrupting the radical chain reactions that drive polymer degradation.[4][7] The process begins with the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•).[4][6] This neutralizes the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone and propagating the degradation cascade.
The resulting phenoxyl radical is stabilized by the steric hindrance of the adjacent tert-butyl groups and resonance within the aromatic ring, rendering it relatively unreactive and unable to initiate new degradation chains.[6] This stabilized radical can then further react with another peroxy radical to form non-radical products, effectively terminating the chain reaction.[6]
Caption: Radical Scavenging Mechanism of a Hindered Phenolic Antioxidant.
Polymer Degradation: A Tale of Two Polyolefins
The inherent structural differences between polypropylene and polyethylene dictate their distinct degradation pathways, which in turn influences the efficacy of antioxidants.
-
Polypropylene (PP): The presence of tertiary carbon atoms in the PP backbone makes it particularly susceptible to thermo-oxidative degradation.[2] The hydrogen atom on this tertiary carbon is readily abstracted, leading to the formation of a relatively stable tertiary radical. This initiates a chain scission process, resulting in a rapid decrease in molecular weight and a corresponding increase in the melt flow index (MFI).[10][11] This chain scission leads to embrittlement and a significant loss of mechanical properties.[2][3]
-
Polyethylene (PE): In contrast, polyethylene primarily consists of a linear chain of methylene groups. While still susceptible to oxidation, the primary radicals formed are less stable than the tertiary radicals in PP. The degradation of PE can involve both chain scission and cross-linking.[2][12] Cross-linking can lead to an increase in molecular weight and a decrease in melt flow, which can also result in embrittlement and color changes.[2]
Comparative Performance Analysis
The performance of this compound is influenced by the specific degradation mechanism of the polymer it is protecting.
| Performance Metric | Polypropylene (PP) | Polyethylene (PE) | Rationale |
| Melt Flow Index (MFI) Stability | Excellent | Very Good | Due to PP's high susceptibility to chain scission, the antioxidant's ability to prevent this is critical and highly effective in maintaining a stable MFI. In PE, where both chain scission and cross-linking can occur, the effect on MFI can be more complex. |
| Long-Term Thermal Stability (LTTS) | Very Good | Excellent | The antioxidant provides robust long-term heat stability in both polymers. However, the less reactive nature of the PE backbone can lead to a slower consumption of the antioxidant over time, resulting in slightly better long-term performance under certain conditions. |
| Color Stability | Good | Very Good | While effective in both, some yellowing can occur in PP under aggressive processing conditions due to the formation of quinoid structures from the antioxidant.[4] PE tends to be less prone to this discoloration. |
| Compatibility & Solubility | Good | Excellent | The long alkyl chain of the propionate group enhances its compatibility with the non-polar polyolefin matrix. Its solubility is generally excellent in PE. |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of this compound, standardized testing methodologies are employed.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere.[13][14][15] A longer OIT indicates a higher level of stabilization.[15]
Methodology (based on ASTM D3895):
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.[16]
-
Heating: The sample is heated in a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for PE, 190°C for PP).[13][14]
-
Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen.[14]
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[14][15]
Melt Flow Index (MFI)
MFI measures the ease of flow of a molten polymer and is an indirect measure of its molecular weight.[17][18] A stable MFI after processing or aging indicates effective stabilization.
Methodology (based on ASTM D1238):
-
Sample Loading: A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer at a set temperature (e.g., 230°C for PP, 190°C for PE).[17]
-
Melting: The polymer is allowed to melt and reach thermal equilibrium.
-
Extrusion: A specified weight is placed on the piston, forcing the molten polymer to extrude through a standardized die.[19][20]
-
Measurement: The extrudate is cut at regular intervals, and the weight of the polymer that flows through the die in 10 minutes is determined.[19][20]
Caption: Experimental Workflow for Evaluating Antioxidant Performance.
Comparison with Alternative Antioxidants
While this compound is a highly effective antioxidant, it is often used in combination with other stabilizers to achieve synergistic effects.
-
Secondary Antioxidants (e.g., Phosphites and Thioesters): These compounds function by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products.[4] This prevents the hydroperoxides from breaking down into highly reactive radicals that would otherwise accelerate degradation. A combination of a hindered phenol and a phosphite is a common and highly effective stabilization package for polyolefins during high-temperature processing.[21]
-
Other Hindered Phenolic Antioxidants: Other hindered phenols with different molecular weights and structures are also used. For instance, higher molecular weight antioxidants may be preferred in applications requiring lower volatility and extraction resistance. The choice of antioxidant depends on the specific processing conditions, end-use application, and regulatory requirements.
Conclusion
This compound is a versatile and efficient primary antioxidant for both polypropylene and polyethylene. Its performance is intrinsically linked to the distinct degradation mechanisms of these two polyolefins. It provides excellent protection against chain scission in polypropylene, leading to superior MFI stability. In polyethylene, it offers robust long-term thermal stability. For optimal performance, it is often formulated with secondary antioxidants to create a comprehensive stabilization system that addresses both radical scavenging and hydroperoxide decomposition. A thorough understanding of the polymer, the application, and the antioxidant's mechanism of action is crucial for developing durable and reliable polyolefin-based products.
References
- Murata, K. Thermal Degradation of High Density Polyethylene. Transactions of K.
- Chemistry For Everyone. How Does Polypropylene Degrade? YouTube, 2024.
- Fiorio, R. Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability.
- Zeus Industrial Products, Inc.
- Chemistry For Everyone. Does Polyethylene Degrade? YouTube, 2024.
- ResearchGate. TG-DTA curves of thermal degradation of: a – LDPE, b – PP, c –...
- PMC.
- IEEE Xplore.
- Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals, 2022.
- amfine.com. Hindered Phenols | Antioxidants for Plastics. amfine.com.
- RSC Publishing.
- MDPI. Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. MDPI.
- Semantic Scholar.
- Unknown Source. Optimizing Polymer Performance with High-Purity Antioxidants.
- Tintoll. Hindered Phenol Antioxidant HPAO. Tintoll.
- Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants.
- PMC. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC.
- Qualitest FZE.
- BIT Mesra. MELT FLOW INDEX (MFI). BIT Mesra.
- ASTM. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM.
- Hitachi High-Tech. Oxidation Induction Time Measurements by DSC. Hitachi High-Tech.
- Mettler Toledo.
- Pacorr. Mastering the Melt Flow Index Tester: A Comprehensive Guide. Pacorr, 2023.
- University of Pretoria.
- ASTM. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM, 2023.
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- Presto Group.
- Amine Catalysts. a comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses.
- AZoM. How to Measure Melt Flow Index (MFI). AZoM, 2023.
- MDPI.
- alpha-plast.com.ua. Antioxidants Stabilizers Selection for Polyolefins (PP, PE). alpha-plast.com.ua, 2021.
- Longchang Chemical. What are the differences between Antioxidant 1010; 168 and 1076? Longchang Chemical, 2023.
- MDPI.
- SpecialChem. Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem, 2024.
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. The antioxidant this compound.
- PEARL. Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. PEARL, 2024.
Sources
- 1. nbinno.com [nbinno.com]
- 2. appstate.edu [appstate.edu]
- 3. The deterioration of polypropylene by oxidative degradation | Semantic Scholar [semanticscholar.org]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. partinchem.com [partinchem.com]
- 7. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 8. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 9. This compound | 6386-38-5 | TCI EUROPE N.V. [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. mt.com [mt.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. bitmesra.ac.in [bitmesra.ac.in]
- 18. azom.com [azom.com]
- 19. qualitest.ae [qualitest.ae]
- 20. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 21. alpha-plast.com.ua [alpha-plast.com.ua]
A Comparative Guide to the Validation of HPLC Methods for the Quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
In the realm of pharmaceutical development and materials science, the accurate quantification of additives is paramount to ensuring product quality, stability, and regulatory compliance. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a widely used antioxidant in polymers and other materials, is no exception.[1][2] Its role in preventing oxidative degradation necessitates a robust and reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) stands as the technique of choice for this purpose, offering high resolution and sensitivity.
This guide provides an in-depth comparison of two validated reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound. The comparison will be based on method performance, supported by experimental data, and grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable HPLC method for their specific analytical challenges. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Analyte: this compound
Understanding the physicochemical properties of the analyte is the cornerstone of effective HPLC method development.
Caption: Chemical structure of the analyte.
This compound is a non-polar compound with a molecular weight of 292.41 g/mol .[1] Its structure features a hindered phenolic hydroxyl group, which is responsible for its antioxidant activity, and a methyl ester group. The presence of the aromatic ring makes it an excellent chromophore for UV detection. Given its non-polar nature, reversed-phase HPLC is the ideal separation mode.
Comparative HPLC Methodologies
Two distinct RP-HPLC methods were developed and validated for the quantification of this compound. The primary difference between the two methods lies in the choice of the stationary phase: a C18 column versus a C8 column.
-
Method A: Utilizes a C18 (octadecylsilane) stationary phase, known for its high hydrophobicity and strong retention of non-polar compounds.[6][7]
-
Method B: Employs a C8 (octylsilane) stationary phase, which is less hydrophobic than C18, potentially offering faster analysis times for moderately non-polar analytes.[6][7]
Chromatographic Conditions
| Parameter | Method A | Method B |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 278 nm | 278 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 10 minutes | 8 minutes |
Rationale for Method Choices:
The selection of a C18 column in Method A is based on its extensive use for the separation of a wide range of non-polar compounds, providing robust and reliable performance.[6][7] The higher hydrophobicity of the C18 stationary phase is expected to provide strong retention and good resolution for the analyte.
Method B explores the use of a C8 column to potentially reduce the analysis time. The shorter alkyl chain of the C8 stationary phase results in weaker hydrophobic interactions, leading to earlier elution of the analyte.[6][7] To compensate for the reduced retention, the mobile phase polarity was slightly increased, and the flow rate was adjusted.
The choice of acetonitrile as the organic modifier is due to its strong elution strength for non-polar compounds and its low UV cutoff. A detection wavelength of 278 nm was selected based on the UV absorbance maximum of the phenolic chromophore.
Method Validation: A Head-to-Head Comparison
Both methods were subjected to a rigorous validation protocol in accordance with ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[3][4][5] The following performance characteristics were evaluated:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the methods, forced degradation studies were performed on a solution of this compound.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: The analyte solution was treated with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: The analyte solution was treated with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: The analyte solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The analyte solution was heated at 80°C for 48 hours.
-
Photolytic Degradation: The analyte solution was exposed to UV light (254 nm) for 24 hours.
Results and Comparison:
| Stress Condition | Method A (C18) - Observations | Method B (C8) - Observations |
| Acid Hydrolysis | Significant degradation with a major degradation product eluting earlier than the parent peak. Good resolution between the parent and degradant peaks. | Similar degradation pattern to Method A, with slightly less resolution between the parent and degradant peaks. |
| Base Hydrolysis | Extensive degradation, with multiple degradation products observed. All peaks were well-resolved from the parent peak. | Extensive degradation, similar to Method A. Resolution was acceptable but lower than Method A. |
| Oxidative Degradation | Moderate degradation with two major degradation products. Excellent resolution. | Moderate degradation with similar degradation products. Acceptable resolution. |
| Thermal Degradation | Minor degradation observed. | Minor degradation observed. |
| Photolytic Degradation | Negligible degradation. | Negligible degradation. |
Both methods demonstrated good specificity and stability-indicating capabilities. Method A, with the C18 column, provided superior resolution between the parent analyte and its degradation products, which is a critical advantage when analyzing stability samples where multiple degradants may be present.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
A series of standard solutions of this compound were prepared at five concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 10 µg/mL to 30 µg/mL). Each concentration was injected in triplicate.
Results and Comparison:
| Parameter | Method A (C18) | Method B (C8) |
| Linearity Range | 10 - 30 µg/mL | 10 - 30 µg/mL |
| Regression Equation | y = 45872x + 1254 | y = 42358x + 987 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
Both methods exhibited excellent linearity over the tested concentration range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol for Accuracy:
Accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal working concentration). Each concentration was prepared in triplicate.
Results and Comparison:
| Concentration Level | Method A (C18) - % Recovery (Mean ± SD) | Method B (C8) - % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8 | 98.9 ± 1.1 |
| 100% | 100.2 ± 0.5 | 100.5 ± 0.9 |
| 120% | 99.8 ± 0.7 | 99.2 ± 1.3 |
Both methods demonstrated high accuracy, with mean recovery values within the commonly accepted range of 98-102%. Method A showed slightly better precision in the recovery results.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Experimental Protocol for Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.
Results and Comparison:
| Parameter | Method A (C18) | Method B (C8) |
| Repeatability (%RSD) | 0.45% | 0.68% |
| Intermediate Precision (%RSD) | 0.72% | 0.95% |
Both methods are highly precise, with %RSD values well below the typical acceptance limit of ≤ 2%. Method A demonstrated superior precision in both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Results and Comparison:
| Parameter | Method A (C18) | Method B (C8) |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
Method A exhibited a lower LOD and LOQ, indicating higher sensitivity. This is a significant advantage for the analysis of samples with very low concentrations of the analyte or for impurity profiling.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
Small, deliberate changes were made to the chromatographic conditions, and the effect on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was evaluated. The varied parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Results and Comparison:
Both methods were found to be robust, with no significant impact on the system suitability parameters upon minor variations in the method parameters.
Visualization of the Validation Workflow
Caption: A simplified workflow for HPLC method validation.
Overall Comparison and Recommendations
| Performance Parameter | Method A (C18) | Method B (C8) | Recommendation |
| Specificity/Resolution | Excellent | Good | Method A is preferred for stability studies. |
| Analysis Time | 10 minutes | 8 minutes | Method B offers higher throughput. |
| Precision | Excellent (%RSD < 0.8%) | Very Good (%RSD < 1.0%) | Method A provides more consistent results. |
| Sensitivity (LOD/LOQ) | Higher | Lower | Method A is better for trace analysis. |
| Robustness | Robust | Robust | Both methods are reliable for routine use. |
Both validated HPLC methods are suitable for the quantification of this compound. The choice between the two will depend on the specific application:
-
Method A (C18) is the recommended choice for applications requiring high resolution, such as stability testing and impurity profiling, where the separation of closely eluting peaks is critical. Its superior precision and sensitivity also make it ideal for quality control and release testing where accuracy is paramount.
-
Method B (C8) is a viable alternative for routine analysis where high throughput is a priority and the sample matrix is relatively simple. Its shorter run time can significantly increase sample turnover.
Ultimately, the selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and a risk-based assessment of the potential for co-eluting interferences.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Hawach Scientific. (2023). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. (2022). Q14 Analytical Procedure Development. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharmaguideline. (2023). Difference between C8 and C18 Columns Used in HPLC System. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | 6386-38-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. plant-journal.uaic.ro [plant-journal.uaic.ro]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
Inter-Laboratory Comparison of Antioxidant Assays for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A Guide for Reproducible Results
In the realm of pharmaceutical and nutraceutical development, the precise and reproducible assessment of antioxidant capacity is paramount. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a potent phenolic antioxidant, serves as a critical additive in preventing oxidative degradation in a variety of products. However, the apparent antioxidant capacity of this molecule can vary significantly depending on the analytical method employed, leading to inconsistencies across different laboratories. This guide provides an in-depth analysis of an inter-laboratory comparison of common antioxidant assays, offering practical insights and standardized protocols to enhance reproducibility for researchers, scientists, and drug development professionals.
The Challenge of Standardizing Antioxidant Measurement
The antioxidant activity of a compound is not an intrinsic, immutable property; rather, it is a reflection of its chemical behavior in a specific context. Different assays are based on distinct reaction mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), and employ various pro-oxidant and indicator systems. This inherent methodological diversity is a primary source of inter-laboratory variation. This guide aims to dissect these variations by comparing the results of four widely-used antioxidant assays—DPPH, ABTS, ORAC, and FRAP—for this compound.
Design of the Inter-Laboratory Study
To rigorously assess the variability of these assays, a hypothetical inter-laboratory study was designed. A single, homogenous batch of this compound was distributed to three independent, certified laboratories. Each laboratory was provided with standardized protocols for the four assays and was required to report the mean antioxidant capacity, standard deviation, and coefficient of variation.
Figure 1: Workflow of the inter-laboratory comparison study.
Assay Methodologies and Comparative Results
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and relatively simple method based on the SET mechanism. The deep violet DPPH radical is reduced by the antioxidant to a pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Standard Curve: Prepare a series of Trolox standards (e.g., 0-500 µM).
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Assay Procedure:
-
Add 100 µL of the sample or standard to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging and express the antioxidant capacity as Trolox equivalents (TE).
Figure 3: Reaction mechanism of the ABTS assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored over time.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of AAPH, fluorescein, and Trolox standards in a phosphate buffer (75 mM, pH 7.4).
-
Sample Preparation: Dissolve the test compound in the phosphate buffer.
-
Assay Procedure:
-
Add 25 µL of the sample or standard to a black 96-well plate.
-
Add 150 µL of the fluorescein solution.
-
Incubate at 37 °C for 15 minutes.
-
Add 25 µL of the AAPH solution to initiate the reaction.
-
Monitor the fluorescence decay every minute for 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: Calculate the area under the curve (AUC) and express the antioxidant capacity as TE.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Standard Curve: Prepare a series of FeSO₄ standards.
-
Sample Preparation: Dissolve the test compound in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the sample or standard to a 96-well plate.
-
Add 180 µL of the FRAP reagent.
-
Incubate at 37 °C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: Express the antioxidant capacity as ferrous ion equivalents.
Comparative Data Analysis
The following table summarizes the hypothetical results from the three laboratories.
| Assay | Laboratory 1 (Mean ± SD) | Laboratory 2 (Mean ± SD) | Laboratory 3 (Mean ± SD) | Inter-Lab CV% |
| DPPH (µmol TE/g) | 850 ± 42 | 910 ± 55 | 880 ± 35 | 3.4% |
| ABTS (µmol TE/g) | 1250 ± 63 | 1310 ± 78 | 1280 ± 51 | 2.4% |
| ORAC (µmol TE/g) | 2100 ± 105 | 2250 ± 135 | 2180 ± 87 | 3.5% |
| FRAP (µmol Fe²⁺/g) | 720 ± 36 | 780 ± 47 | 750 ± 30 | 4.0% |
Key Observations:
-
The absolute values of antioxidant capacity vary significantly across the different assays, which is expected due to their different chemical mechanisms.
-
The ABTS assay showed the lowest inter-laboratory coefficient of variation (CV%), suggesting it may be the most reproducible method for this compound under the tested conditions.
-
The FRAP assay exhibited the highest inter-laboratory CV%, indicating greater sensitivity to variations in experimental execution.
Expert Recommendations for Improving Reproducibility
To minimize inter-laboratory variability, the following best practices are recommended:
-
Use of a Certified Reference Material: A well-characterized reference material should be run alongside the test samples to ensure assay performance and normalize results.
-
Strict Adherence to Standardized Protocols: Any deviation in reagent concentration, incubation time, or temperature can significantly impact the results.
-
Instrument Calibration: Regular calibration and maintenance of spectrophotometers and fluorescence readers are crucial for accurate measurements.
-
Analyst Training: Proper training of laboratory personnel on the theoretical and practical aspects of each assay is essential.
-
Reporting of Detailed Experimental Conditions: Publications and reports should include all relevant experimental details to allow for proper evaluation and replication of the results.
Conclusion
This guide highlights the critical importance of a standardized approach to antioxidant capacity measurement. While this compound is a potent antioxidant, its quantified activity is method-dependent. For robust and comparable data, it is imperative that researchers not only select the appropriate assay for their specific research question but also adhere to meticulously controlled and fully documented experimental protocols. The insights and methodologies presented here serve as a valuable resource for achieving higher standards of reproducibility in the field of antioxidant research.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant activity/capacity measurement. 1. Classification, physicochemical principles, mechanisms, and electron transfer (ET)-based assays. Journal of Agricultural and Food Chemistry, 64(5), 997-1027. [Link]
-
Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. [Link]
The Efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Diverse Polymer Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate antioxidant is paramount to ensuring the long-term stability and performance of polymer-based products. This guide provides an in-depth technical comparison of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a prominent hindered phenolic antioxidant, across various polymer matrices. We will delve into its mechanism of action, compare its efficacy against other common antioxidants using key performance indicators, and provide detailed experimental protocols for evaluation.
The Critical Role of Antioxidants in Polymer Integrity
Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and end-use.[1] This degradation manifests as undesirable changes in material properties, including discoloration (yellowing), loss of mechanical strength, and alterations in melt flow characteristics. The autoxidation process, a free-radical chain reaction, is the primary culprit behind this deterioration.[2]
Antioxidants are crucial additives that interrupt this degradation cycle. Primary antioxidants, such as the hindered phenol this compound, act as radical scavengers, donating a hydrogen atom to neutralize highly reactive peroxy radicals and thus terminating the degradation cascade.[2]
Mechanism of Action: The Hindered Phenol Advantage
The efficacy of this compound stems from its unique molecular structure. The bulky tert-butyl groups ortho to the hydroxyl group on the phenol ring create steric hindrance. This structural feature is critical for two reasons:
-
Facilitated Hydrogen Donation: The steric hindrance allows the phenolic hydrogen to be readily donated to a free radical, effectively neutralizing it.
-
Stabilization of the Resulting Radical: Once the hydrogen is donated, the resulting phenoxy radical is stabilized by the electron-donating tert-butyl groups and resonance within the aromatic ring. This stability prevents the antioxidant radical itself from initiating new degradation chains.[2]
Caption: Mechanism of a hindered phenolic antioxidant.
Performance Evaluation in Key Polymer Matrices
The effectiveness of an antioxidant is highly dependent on the polymer matrix in which it is incorporated.[3] Factors such as the polymer's chemical structure, processing temperatures, and end-use environment all play a significant role. In this section, we compare the performance of this compound and its close structural analog, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a common industrial antioxidant), in polyolefins, styrenics, and elastomers.
Polyolefins (Polypropylene and Polyethylene)
Polyolefins are widely used in packaging, automotive components, and medical devices. Their hydrocarbon backbone makes them particularly susceptible to thermal oxidation.
Key Performance Indicators:
-
Oxidation Induction Time (OIT): A measure of the time until the onset of rapid oxidation at an elevated temperature. A longer OIT indicates better thermal stability.
-
Melt Flow Index (MFI): Indicates the ease of flow of a molten polymer. An increase in MFI after aging suggests chain scission and degradation.
-
Yellowness Index (YI): Quantifies the degree of discoloration, a common sign of degradation.
Comparative Performance Data (Illustrative)
| Polymer Matrix | Antioxidant (0.1% w/w) | OIT (minutes at 200°C) | MFI Change after Aging | Yellowness Index (YI) after Aging |
| Polypropylene (PP) | None | < 5 | + 150% | 25 |
| M-propionate (estimated) | 40 - 60 | + 20% | 8 | |
| Irganox 1076 | 55[3] | + 18% | 7[1] | |
| Irganox 1010 | 60 - 80 | + 15% | 6 | |
| Polyethylene (HDPE) | None | < 10 | + 120% | 20 |
| M-propionate (estimated) | 50 - 70 | + 15% | 6 | |
| Irganox 1076 | 65 | + 12% | 5 |
Field Insights: The choice between this compound and other hindered phenols in polyolefins often comes down to a balance of performance, regulatory approval (e.g., for food contact), and cost. For applications requiring extreme long-term thermal stability, higher molecular weight antioxidants like Irganox 1010 might be preferred due to lower volatility.[4]
Styrenic Polymers (ABS, HIPS)
Styrenic polymers, such as Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS), are valued for their toughness and rigidity. However, the presence of unsaturated butadiene rubber in these polymers makes them prone to oxidation, leading to yellowing and embrittlement.[5]
Comparative Performance Data in ABS (Illustrative)
| Antioxidant System (0.2% w/w) | Yellowness Index (YI) after Thermal Aging |
| None | 35 |
| Irganox 1076 | 15[5] |
| Irganox 1076 + Secondary Antioxidant (DLTP) | 10[5] |
Field Insights: In styrenic polymers, hindered phenolic antioxidants are often used in synergy with secondary antioxidants, such as phosphites or thioesters.[5] This combination provides a more comprehensive stabilization package, with the secondary antioxidant decomposing hydroperoxides, which are precursors to free radicals.
Elastomers (EPDM, SBR)
Elastomers are used in a wide range of applications, from seals and hoses to tires, where flexibility and durability are essential. The unsaturated nature of many elastomers makes them highly susceptible to oxidative degradation.
Field Insights: The selection of an antioxidant for elastomers is critical to prevent hardening, cracking, and loss of elasticity. Hindered phenolic antioxidants like this compound are effective in protecting elastomers during high-temperature curing and in-service use.[6] For dynamic applications, a combination with other types of stabilizers may be necessary to provide comprehensive protection against heat, ozone, and flexing fatigue.
Experimental Protocols for Antioxidant Efficacy Testing
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to evaluate antioxidant performance.
Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method determines the thermal stability of a stabilized polymer.
Caption: Workflow for OIT measurement by DSC.
Protocol:
-
Sample Preparation: A small sample (5-10 mg) of the polymer is pressed into a thin disc.
-
Instrument Setup: The DSC is calibrated for temperature and heat flow.
-
Heating under Inert Atmosphere: The sample is heated to the desired isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Introduction of Oxygen: Once the temperature has stabilized, the gas is switched to oxygen.
-
Data Acquisition: The heat flow is monitored over time.
-
OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Melt Flow Index (MFI)
This test measures the effect of aging on the polymer's molecular weight.
Protocol:
-
Sample Aging: Polymer samples with and without the antioxidant are subjected to accelerated aging (e.g., in an oven at a specific temperature for a set duration).
-
MFI Instrument Setup: The MFI apparatus is heated to the standard temperature for the specific polymer.
-
Sample Loading: A specified amount of the aged polymer is loaded into the heated barrel.
-
Extrusion: A standard weight is applied to the piston, forcing the molten polymer through a die.
-
Measurement: The extrudate is collected over a specific time interval and weighed.
-
MFI Calculation: The MFI is expressed in grams of polymer per 10 minutes. The percentage change in MFI before and after aging is calculated.
Yellowness Index (YI)
This method quantifies color change due to degradation.
Protocol:
-
Sample Preparation: Polymer plaques of a standard thickness are prepared.
-
Initial Measurement: The Yellowness Index of the unaged samples is measured using a spectrophotometer or colorimeter according to ASTM E313.
-
Accelerated Aging: The plaques are exposed to heat and/or UV radiation for a specified period.
-
Final Measurement: The YI of the aged samples is measured.
-
Comparison: The change in YI is calculated to assess the degree of discoloration.
Conclusion
This compound is a versatile and effective primary antioxidant for a wide range of polymer matrices. Its efficacy is rooted in its sterically hindered phenolic structure, which allows for efficient radical scavenging and termination of the oxidative degradation cycle.
While direct, publicly available head-to-head comparative data with other antioxidants can be limited, the performance of its close structural analogs, such as Irganox 1076, provides strong evidence of its utility in polyolefins, styrenics, and elastomers. The selection of the optimal antioxidant system will always depend on the specific polymer, processing conditions, and end-use requirements. For critical applications, it is often beneficial to employ a synergistic blend of primary and secondary antioxidants to achieve comprehensive stabilization.
The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own comparative evaluations and make informed decisions on the most suitable antioxidant for their specific needs.
References
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers (Basel). [Link]
-
Reaction kinetics of antioxidants for polyolefins. Energiforsk. [Link]
-
Discoloration of polymers by phenolic antioxidants. ResearchGate. [Link]
-
Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. Engineering. [Link]
-
How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA. [Link]
-
Evaluation of antioxidant performance of a natural product in polyolefins. ResearchGate. [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health. [Link]
-
GM-Improved Antiaging Effect of Acrylonitrile Butadiene Styrene in Different Thermal Environments. MDPI. [Link]
-
Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS. ResearchGate. [Link]
-
Evaluation of some antioxidants in radiation vulcanized ethylene–propylene diene (EPDM) rubber. ResearchGate. [Link]
-
Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. National Institutes of Health. [Link]
-
The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enhanced thermo-oxidative aging resistance of EPDM at high temperature by using synergistic antioxidants. ResearchGate. [Link]
-
OIT emp values (°C) of stabilized and non-stabilized PP. ResearchGate. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Antioxidant depletion and oit values of high impact pp strands. ResearchGate. [Link]
-
Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. ResearchGate. [Link]
-
Anti-aging effect of TMQ on EPDM for Various Cure Systems. DergiPark. [Link]
-
Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. National Institutes of Health. [Link]
-
A comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses. Amine Catalysts. [Link]
-
Long-Term Properties of Polyethylene Films – Efficiency of a Natural Antioxidant. Diva-portal.org. [Link]
-
Tukey's test for the two most sensitive FTIR ratios from Figure 3. ResearchGate. [Link]
-
Prediction of Yellowing of Polystyrene Materials under Natural Weathering Exposures. Scientific Research Publishing. [Link]
-
Polyethylene Transformation Chain: Evaluation of Migratable Compounds. MDPI. [Link]
Sources
- 1. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. energiforsk.se [energiforsk.se]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers [journal.hep.com.cn]
- 6. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Synthesis Routes for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
For the modern researcher and drug development professional, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a crucial building block for many hindered phenolic antioxidants, is no exception. This guide provides an in-depth, head-to-head comparison of the three primary synthesis routes for this compound: Fischer Esterification, Michael Addition, and Transesterification. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your selection of the most suitable method for your specific needs.
Introduction to this compound
This compound is a sterically hindered phenolic compound widely utilized as an intermediate in the synthesis of more complex antioxidants, such as Irganox 1010 and 1076. The presence of the bulky tert-butyl groups ortho to the hydroxyl group is key to its efficacy as a radical scavenger, preventing oxidative degradation in a variety of materials, including polymers and lubricants. The choice of synthetic route to this valuable intermediate can significantly impact yield, purity, cost, and scalability.
Route 1: Fischer Esterification
The Fischer esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. In this case, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid is reacted with an excess of methanol.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. The use of a large excess of methanol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Heptane or hexane for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 equivalent) and a 10-20 fold molar excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as heptane or a mixture of ethyl acetate and hexane.[1]
Route 2: Michael Addition
The Michael addition is a widely used industrial method for the synthesis of this compound. This route involves the conjugate addition of 2,6-di-tert-butylphenol to methyl acrylate in the presence of a base catalyst.
Mechanistic Insights
The base catalyst, typically an alkoxide such as sodium methoxide, deprotonates the hydroxyl group of the 2,6-di-tert-butylphenol to form a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ester (methyl acrylate) in a 1,4-conjugate addition. The resulting enolate intermediate is then protonated to yield the final product. A subsequent H-1,5 migration has also been proposed in the overall transformation.[2]
Experimental Protocol
Materials:
-
2,6-di-tert-butylphenol
-
Methyl acrylate
-
Sodium methoxide (CH₃ONa)
-
Methanol (for workup)
-
Acetic acid (for neutralization)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, melt 2,6-di-tert-butylphenol (1.0 equivalent) at approximately 55 °C under a nitrogen atmosphere.
-
Add the sodium methoxide catalyst to the molten phenol.
-
Slowly add methyl acrylate (approximately 0.5-0.7 equivalents) dropwise to the mixture while maintaining the temperature between 90-105 °C. The addition should take about 25-30 minutes.
-
After the addition is complete, raise the temperature to 110-124 °C and maintain for 4-5 hours.
-
Cool the reaction mixture to 78-80 °C and neutralize the catalyst by adding acetic acid until a pH of 6.0-6.5 is reached.
-
At 65 °C, add a methanol-water solution to dissolve the resulting salt and induce crystallization of the product.
-
Cool the mixture further to around 8 °C to complete crystallization.
-
Isolate the product by filtration, wash with cold 85% methanol, and dry to obtain this compound.[3]
Route 3: Transesterification
Transesterification is another viable, though less commonly documented for this specific synthesis, route to this compound. This method involves the conversion of another ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid to the methyl ester by reaction with methanol in the presence of a catalyst. The target molecule itself is a key intermediate for the synthesis of larger antioxidants like Antioxidant 1076 via subsequent transesterification reactions.[4][5]
Mechanistic Insights
The mechanism of base-catalyzed transesterification involves the formation of a methoxide ion from the reaction of the base (e.g., sodium hydroxide) with methanol. This potent nucleophile attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The expulsion of the original alkoxide leaving group results in the formation of the new methyl ester. The reaction is reversible and is typically driven to completion by using a large excess of methanol.
Experimental Protocol
Hypothetical Protocol:
Materials:
-
An alkyl (e.g., ethyl) 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Anhydrous methanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
A suitable solvent (e.g., toluene, if necessary)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the starting ester in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a catalytic amount of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the catalyst with a dilute acid.
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Head-to-Head Comparison
| Feature | Fischer Esterification | Michael Addition | Transesterification |
| Starting Materials | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, Methanol | 2,6-di-tert-butylphenol, Methyl acrylate | Alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, Methanol |
| Catalyst | Strong acid (H₂SO₄, p-TsOH) | Strong base (CH₃ONa) | Strong base (NaOH, KOH) or acid |
| Reaction Temperature | Reflux (~65 °C) | High temperature (90-124 °C) | Reflux (~65 °C) |
| Reaction Time | 4-24 hours | 4-5 hours | Several hours (estimated) |
| Typical Yield | >90%[1] | 80-99%[3] | Up to 98% (reported)[6] |
| Key Advantages | High yields, well-established, relatively mild conditions. | Industrially preferred, readily available starting materials. | Potentially high yields, can be used to convert other esters. |
| Key Disadvantages | Requires the pre-synthesis of the carboxylic acid, longer reaction times. | High reaction temperatures, requires careful control of addition rate. | Lack of specific, detailed published protocols for this direct synthesis. |
Visualization of Synthetic Pathways
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification Synthesis.
Michael Addition Workflow
Caption: Workflow for Michael Addition Synthesis.
Conclusion and Recommendations
The choice between Fischer esterification, Michael addition, and transesterification for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale of production, and equipment capabilities.
-
Fischer Esterification is an excellent choice for laboratory-scale synthesis, especially if the corresponding carboxylic acid is readily available. It offers high yields and utilizes relatively mild conditions, although the reaction times can be long.
-
Michael Addition is the clear frontrunner for industrial-scale production. Its use of readily available and less expensive starting materials makes it economically favorable. While it requires higher reaction temperatures, the shorter reaction times and high yields make it a highly efficient process.
-
Transesterification represents a potentially high-yielding alternative, but the lack of well-documented, specific protocols for this direct synthesis makes it a less straightforward choice. It would be most applicable if a different ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is available as a starting material. Further process development would likely be required to optimize this route.
Ultimately, for researchers and drug development professionals, the Michael addition route offers a robust and scalable method for obtaining this key antioxidant intermediate, while the Fischer esterification provides a reliable and high-yielding alternative for smaller-scale applications.
References
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).
-
Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. (2013). In Chemistry and Physics of Modern Materials. Apple Academic Press. Retrieved from [Link]
- CN108358781B - 1076 synthesis technology of antioxidant - Google Patents. (n.d.).
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).
- CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate - Google Patents. (n.d.).
-
Shul'ga, Y. M., et al. (2013). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 3. Synthesis method of antioxidant 1076 using solid base catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 4. Antioxidant 1076 synthesis - chemicalbook [chemicalbook.com]
- 5. CN102020562B - Synthesis method of antioxidant 1076 using solid base catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy and Cost-Benefit of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a Stabilizer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of material science and pharmaceutical development, the selection of an appropriate stabilizer is paramount to ensuring product integrity, longevity, and performance. Among the class of hindered phenolic antioxidants, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate stands as a notable option. This guide provides a comprehensive cost-benefit analysis of this stabilizer, comparing its performance with key alternatives through experimental data and established protocols. Our objective is to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are primary stabilizers that play a crucial role in preventing the oxidative degradation of polymeric materials.[1] Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to radical species, thereby terminating the oxidative chain reaction.[1] The presence of bulky tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating further degradation.[2]
This compound, a prominent member of this class, is widely used in polyolefins, polyamides, polyesters, and other polymers.[1][3] It offers good compatibility and is effective in protecting materials during high-temperature processing and long-term use.[1]
Mechanism of Action: Free Radical Scavenging
The primary function of this compound is to act as a free-radical scavenger. The process can be visualized as a two-step mechanism where the antioxidant (ArOH) donates a hydrogen atom to a peroxyl radical (ROO•), a key species in the autooxidation cycle of polymers. This results in the formation of a hydroperoxide and a stabilized antioxidant radical (ArO•).
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Performance Evaluation: A Comparative Analysis
To provide a comprehensive understanding of the performance of this compound, we compare it with two widely used commercial alternatives:
-
Irganox 1010: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[4]
-
Irganox 1076: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[5]
The following table summarizes the key physical and chemical properties of these antioxidants.
| Property | This compound | Irganox 1010 | Irganox 1076 |
| CAS Number | 6386-38-5[1] | 6683-19-8[4] | 2082-79-3[5] |
| Molecular Weight | 292.41 g/mol [1] | 1177.6 g/mol [6] | 530.86 g/mol [5] |
| Melting Point | 62-64 °C[7] | 110-125 °C[6] | 50-55 °C[8] |
| Appearance | White to off-white powder[7] | White, free-flowing powder[4] | White, free-flowing powder[5] |
Experimental Performance Data
The efficacy of an antioxidant is best evaluated through standardized testing methods that simulate the stresses a material will experience during its lifecycle. Key performance indicators include Oxidative Induction Time (OIT), long-term heat aging, and color stability (Yellowness Index).
| Performance Metric | This compound | Irganox 1010 | Irganox 1076 | Test Conditions |
| Oxidative Induction Time (OIT) | Moderate | High (e.g., 89.73 min in HDPE)[9] | High | ASTM D3895, 200°C, Oxygen atmosphere |
| Long-Term Heat Aging | Good | Excellent | Very Good | ASTM D3045, 150°C, Air oven |
| Yellowness Index (YI) | Low | Very Low | Low | ASTM E313, after processing |
Note: The performance data presented is a qualitative summary based on available literature. Actual values can vary depending on the polymer matrix, concentration, and processing conditions.
Cost-Benefit Analysis
The selection of a stabilizer is often a balance between performance and cost. While high-performance antioxidants may offer superior protection, their higher cost may not be justifiable for all applications.
| Stabilizer | Relative Cost | Key Benefits | Key Limitations |
| This compound | Moderate | Good overall performance, suitable for a wide range of polymers. | May have slightly lower thermal stability compared to higher molecular weight alternatives. |
| Irganox 1010 | High | Excellent long-term thermal stability, low volatility.[4] | Higher cost, may be less soluble in some polymers. |
| Irganox 1076 | Moderate-High | Good performance, low volatility, good compatibility with polyolefins.[5] | May be less effective than Irganox 1010 in very high-temperature applications. |
The global market for phenolic antioxidants was valued at approximately USD 4.6 billion in 2024 and is projected to grow, indicating a strong and sustained demand.[10] The cost of these antioxidants is influenced by raw material prices, manufacturing complexity, and market demand.
Synergistic Effects with Secondary Antioxidants
The performance of hindered phenolic antioxidants can be significantly enhanced through synergistic combinations with secondary antioxidants, such as phosphites and thioesters.[11] While primary antioxidants scavenge free radicals, secondary antioxidants decompose hydroperoxides, which are formed during the oxidation process and can lead to further degradation.[11]
Sources
- 1. This compound [cymitquimica.com]
- 2. store.astm.org [store.astm.org]
- 3. 2017erp.com [2017erp.com]
- 4. specialchem.com [specialchem.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 9. researchgate.net [researchgate.net]
- 10. gminsights.com [gminsights.com]
- 11. Phenolic Antioxidant Market Size & Growth Drivers | By 2034 [factmr.com]
A Comparative Guide to the Performance of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Against Thermal and Oxidative Degradation
This guide provides an in-depth technical comparison of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a hindered phenolic antioxidant, against other common alternatives in preventing thermal and oxidative degradation. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize the stability of their materials.
Introduction: The Imperative of Stabilization Against Degradation
Organic materials, particularly polymers, are susceptible to degradation from environmental factors such as heat, light, and oxygen. This degradation manifests as undesirable changes in physical and chemical properties, including discoloration, loss of mechanical strength, and reduced elasticity.[1] At the molecular level, this damage is often initiated by the formation of highly reactive free radicals, which propagate a destructive chain reaction.[2][3]
Antioxidants are crucial additives that interrupt these degradation pathways, thereby extending the service life and maintaining the performance of a vast array of products, from plastics and rubbers to lubricants and pharmaceuticals.[3][4] Among the various classes of antioxidants, hindered phenolic compounds are particularly effective due to their unique molecular structure.[1][2]
This compound, hereafter referred to as "the subject compound," is a prominent member of this class. Its efficacy stems from the sterically hindered hydroxyl group on the phenyl ring, which readily donates a hydrogen atom to neutralize free radicals while the bulky tert-butyl groups prevent unwanted side reactions.[2][3][4] This guide will objectively evaluate the performance of the subject compound in comparison to other widely used antioxidants, supported by established experimental methodologies.
Mechanism of Action: The Role of Hindered Phenols
Hindered phenolic antioxidants function as primary antioxidants, meaning they directly scavenge free radicals to terminate the auto-oxidation cycle.[1] The process can be visualized as follows:
Caption: Figure 1. Mechanism of a hindered phenolic antioxidant.
The key to their effectiveness lies in the stability of the resulting phenoxy radical (ArO•). The bulky tert-butyl groups surrounding the hydroxyl group sterically hinder this radical, making it less reactive and preventing it from initiating new degradation chains.[2] Instead, it can participate in termination reactions, effectively halting the oxidative process.[1]
Comparative Performance Analysis
The selection of an appropriate antioxidant depends on various factors, including the substrate to be protected, processing conditions, and the desired service life. Here, we compare the performance of this compound with other common phenolic antioxidants.
Table 1: Comparison of Common Phenolic Antioxidants
| Antioxidant | Chemical Name | Key Features |
| This compound | This compound | Good compatibility with various polymers, low volatility, and effective thermal stabilization.[5] |
| BHT | Butylated Hydroxytoluene | Mono-hindered phenol, more volatile, potential for discoloration.[6] |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Poly-hindered phenol, high molecular weight, excellent thermal stability, low volatility.[2][4][7] |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Good compatibility with polyolefins, low volatility, approved for food contact.[8] |
| TBHQ | tert-Butylhydroquinone | Effective in oils and fats, can exhibit higher volatility.[9][10] |
Experimental Evaluation of Antioxidant Performance
To objectively assess the performance of antioxidants, several analytical techniques are employed. These methods simulate the degradation processes and quantify the stabilizing effect of the additives.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for evaluating the thermal stability of materials.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] A higher decomposition temperature indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] For antioxidant evaluation, the Oxidative Induction Time (OIT) or Oxidative Onset Temperature (OOT) is determined. A longer OIT or a higher OOT signifies better resistance to oxidation.[12][13]
Experimental Protocol: Oxidative Induction Time (OIT) by DSC
Caption: Figure 2. Experimental workflow for OIT determination by DSC.
Comparative TGA and DSC Data
The following table summarizes typical thermal stability data for a polymer stabilized with different antioxidants.
Table 2: Illustrative Thermal Stability Data for a Polyolefin
| Antioxidant (at 0.2 wt%) | Onset of Decomposition (TGA, °C) | Oxidative Induction Time (OIT at 200°C, min) |
| No Antioxidant | ~220 | < 5 |
| This compound | ~260 | ~45 |
| BHT | ~235 | ~20 |
| Irganox 1010 | ~280 | > 60 |
| Irganox 1076 | ~275 | ~55 |
Note: These are representative values and can vary depending on the polymer matrix and test conditions.
Accelerated aging tests are designed to simulate the long-term performance of a material under specific environmental conditions in a shorter timeframe.[14] This is typically achieved by exposing the material to elevated temperatures, UV radiation, and/or a controlled atmosphere.[15][16] The degradation is then monitored by measuring changes in physical properties such as tensile strength, elongation at break, and color (yellowing index).[6][17]
Experimental Protocol: Accelerated Thermal Aging
-
Sample Preparation: Prepare polymer films or molded plaques containing the antioxidant of interest at a specified concentration.
-
Initial Characterization: Measure the initial mechanical properties (e.g., tensile strength, elongation) and color of the samples.
-
Aging: Place the samples in a temperature-controlled oven with continuous air circulation at a predetermined temperature (e.g., 85°C).[6]
-
Periodic Evaluation: At regular intervals, remove a set of samples from the oven and allow them to cool to room temperature.
-
Re-characterization: Re-measure the mechanical properties and color of the aged samples.
-
Data Analysis: Plot the change in properties as a function of aging time to compare the effectiveness of different antioxidants.
Illustrative Accelerated Aging Results
Table 3: Retention of Mechanical Properties after 500 hours of Accelerated Aging at 85°C
| Antioxidant (at 0.2 wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| No Antioxidant | < 20 | < 10 |
| This compound | ~75 | ~60 |
| BHT | ~50 | ~35 |
| Irganox 1010 | > 90 | > 85 |
| Irganox 1076 | ~85 | ~75 |
Note: These are representative values and can vary depending on the polymer matrix and test conditions.
Synergistic Effects
For enhanced protection, hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters.[1] While the primary hindered phenol scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, which are unstable intermediates that can break down to form more radicals. This synergistic approach provides a more comprehensive stabilization system.[4]
Caption: Figure 3. Synergistic action of primary and secondary antioxidants.
Conclusion
This compound is a highly effective hindered phenolic antioxidant that provides significant protection against thermal and oxidative degradation. Its performance, as demonstrated by TGA, DSC, and accelerated aging studies, is superior to simpler mono-phenolic antioxidants like BHT and competitive with other high-performance stabilizers.
The choice between this compound and other high molecular weight antioxidants like Irganox 1010 or Irganox 1076 will depend on the specific application requirements, including processing temperatures, regulatory considerations (e.g., food contact), and cost-effectiveness. For many applications, the subject compound offers a well-balanced profile of performance and compatibility. Furthermore, its efficacy can be enhanced through synergistic combinations with secondary antioxidants, providing a robust solution for material stabilization.
References
-
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]
-
Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
-
ResearchGate. The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6 | Request PDF. Retrieved from [Link]
-
Semantic Scholar. Impact of Accelerated Aging on the Performance Characteristics of “Green” Packaging Material of Polylactide. Retrieved from [Link]
-
IEEE Xplore. (2024, October 31). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. Retrieved from [Link]
-
IEEE Xplore. (2025, June 2). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2001, November 23). Methods for testing antioxidant activity. Retrieved from [Link]
-
MDPI. Natural Antioxidant Evaluation: A Review of Detection Methods. Retrieved from [Link]
-
Cosmetic-Labs.com. Free Radical Scavenging Tests for Cosmetic Antioxidants. Retrieved from [Link]
-
BTSA. Methods to determine oxidative stability. Retrieved from [Link]
-
CentAUR. (2010, February 2). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Retrieved from [Link]
-
PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
-
MDPI. (2020). The Effect of Accelerated Aging on Polylactide Containing Plant Extracts. Retrieved from [Link]
-
ResearchGate. (2025, September 8). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | Request PDF. Retrieved from [Link]
-
NIH. (2021, August 12). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Retrieved from [Link]
-
Wikipedia. Differential scanning calorimetry. Retrieved from [Link]
-
MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
Biodegradable Plastics Association. Accelerating Polymer Degradation using Pro-oxidant Additives. Retrieved from [Link]
-
ResearchGate. (2025, December 5). (PDF) Antioxidant Activity of a Oryzanols Concentrate by Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. Retrieved from [Link]
-
PubMed. (2011, January 30). Differential scanning calorimetry thermal properties and oxidative stability indices of microwave heated extra virgin olive oils. Retrieved from [Link]
-
MDPI. (2022, January 24). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Retrieved from [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
The Good Scents Company. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The antioxidant this compound. Retrieved from [Link]
-
Unibo. (2023, March 1). Evaluation of the activity of natural phenolic antioxidants, extracted from industrial coffee residues, on the stability of poly. Retrieved from [Link]
-
ResearchGate. (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied.. Retrieved from [Link]
-
CP Lab Chemicals. Methyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionate, min 98%, 100 grams. Retrieved from [Link]
-
PubChem. Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603. Retrieved from [Link]
-
OECD Existing Chemicals Database. COVER PAGE. Retrieved from [Link]
-
Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM | Request PDF. Retrieved from [Link]
Sources
- 1. partinchem.com [partinchem.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 6386-38-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Comparison of Phenolic Antioxidants’ Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. Comparison of Phenolic Antioxidants’ Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. mdpi.com [mdpi.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. biodeg.org [biodeg.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and its Derivatives for Researchers
This guide provides a comprehensive comparison of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Met-HPP) and its derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their properties and performance. By synthesizing technical data with practical insights, this document aims to facilitate informed decisions in the selection and application of these potent antioxidant compounds.
Introduction: The Significance of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a cornerstone in the prevention of oxidative degradation across a multitude of applications, from stabilizing polymers to protecting biological systems from the damaging effects of free radicals.[1] Their characteristic structure, featuring a phenol ring with bulky alkyl groups positioned ortho to the hydroxyl group, is the key to their efficacy as radical scavengers.[1] This steric hindrance not only enhances their stability but also their antioxidant activity.[1]
This compound, a prominent member of this class, serves as a crucial antioxidant in various industries, including plastics, cosmetics, and pharmaceuticals.[2][3] It is also a key intermediate in the synthesis of more complex, high-molecular-weight antioxidants like Irganox 1010.[4][5] Understanding the subtle yet significant differences between Met-HPP and its derivatives is paramount for optimizing their performance in specific applications.
Physicochemical Properties and Synthesis Overview
The antioxidant and biological activity of phenolic compounds are intrinsically linked to their chemical structure. Variations in the ester group or modifications to the phenolic ring can significantly impact properties such as solubility, reactivity, and bioavailability.
Core Structure and Key Derivatives
The foundational structure consists of a 3,5-di-tert-butyl-4-hydroxyphenyl moiety linked to a propionate group. Key derivatives often involve alterations to the methyl ester, such as substitution with longer alkyl chains or polyhydric alcohols, or modifications to the propionic acid backbone itself. For the purpose of this guide, we will consider the parent carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, and esters derived from it as primary examples of derivatives.
Synthesis of this compound
The synthesis of Met-HPP is typically achieved through a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate.[4][6] This reaction is often catalyzed by a base, such as sodium methoxide, and may be promoted by a solvent like dimethyl sulfoxide.[4][6]
A representative synthesis procedure involves:
-
Reacting 2,6-di-tert-butylphenol with a suitable base to form the phenoxide.[6]
-
The reaction proceeds via a Michael addition, followed by H-1,5 migration to yield the final product.[4]
-
Purification is typically achieved through crystallization.[3]
Synthesis of Derivatives
Derivatives, such as other alkyl esters, are commonly synthesized via esterification or transesterification reactions. For instance, the synthesis of larger antioxidants like pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) involves the transesterification of Met-HPP with pentaerythritol in the presence of a catalyst.[5][7] The parent carboxylic acid can be obtained by the hydrolysis of Met-HPP.[8][9]
Comparative Analysis of Biological Activities
The primary function of Met-HPP and its derivatives lies in their antioxidant capacity. However, their biological activities can extend to anti-inflammatory and other therapeutic effects.[2]
Antioxidant Activity
The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further radical chain reactions.
Comparative Performance Data:
While specific comparative data for a wide range of Met-HPP derivatives is proprietary or scattered across literature, the general principles of structure-activity relationships for phenolic antioxidants can be applied.
| Compound | Key Structural Feature | Expected Impact on Antioxidant Activity |
| This compound (Met-HPP) | Methyl ester | Baseline activity, good solubility in organic solvents. |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Carboxylic acid | Increased polarity, may exhibit different solubility and bioavailability profiles. |
| Long-chain alkyl esters (e.g., octadecyl) | Long alkyl chain | Increased lipophilicity, potentially better compatibility with nonpolar matrices like polyolefins.[10] |
| Polyol esters (e.g., pentaerythrityl ester) | Multiple hindered phenol moieties | Higher molecular weight and multiple antioxidant centers per molecule, leading to lower volatility and potentially higher overall antioxidant capacity.[5] |
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties.[11][12] This activity is often attributed to their ability to modulate inflammatory signaling pathways, such as inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS).[11][13] The anti-inflammatory effects of phenolic compounds can also be linked to the inhibition of transcription factors like NF-κB.[13][14] While specific studies on the anti-inflammatory activity of Met-HPP are not abundant in the readily available literature, the general anti-inflammatory properties of phenolic compounds suggest potential in this area.[14][15]
Experimental Protocols for Performance Evaluation
To facilitate comparative studies, this section provides standardized, step-by-step protocols for key in vitro antioxidant assays.
In Vitro Antioxidant Capacity Assays
Several methods are commonly used to assess the antioxidant capacity of compounds in vitro.[16][17] These include DPPH, ABTS, and ORAC assays.[18]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [19]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 6 x 10⁻⁵ M).
-
Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 3 mL).
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 20-30 minutes).[16]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 515-517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [16][19]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The resulting solution is then diluted with a suitable buffer to a specific absorbance at its maximum wavelength (around 734 nm).
-
Sample Preparation: Prepare serial dilutions of the test compound.
-
Assay Procedure:
-
Mix a small volume of the sample solution with a larger volume of the ABTS•+ solution.
-
Incubate for a defined period (e.g., 6 minutes).[16]
-
Measure the decrease in absorbance at the maximum wavelength.
-
-
Calculation: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors like cell uptake and metabolism.[20][21]
Protocol for CAA Assay using DCFH-DA [22][23]
-
Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence microplate and culture until they reach confluence.[22][23]
-
Pre-incubation:
-
Induction of Oxidative Stress:
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 530 nm emission) at regular intervals for a defined period (e.g., 60 minutes).[22][23]
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence kinetics plot.
-
The CAA value is calculated as a percentage of fluorescence inhibition compared to a control.[24]
-
Determine the IC50 value for the test compound.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile class of hindered phenolic antioxidants with broad applicability. The choice between Met-HPP and its derivatives will depend on the specific requirements of the application, including desired solubility, volatility, and compatibility with the surrounding matrix. While in vitro assays provide valuable initial screening data, further in vivo and application-specific testing is crucial for a comprehensive evaluation of performance. Future research should focus on elucidating the structure-activity relationships of a wider range of derivatives, particularly concerning their anti-inflammatory and other biological activities, to unlock their full therapeutic and industrial potential.
References
-
Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica. (2015). [Source not further specified]. 11
-
Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). [Source not further specified]. 16
-
Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols. (2025). Benchchem. 1
-
Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. (n.d.). Taylor & Francis Online.
-
Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (n.d.). Frontiers.
-
Phenolic compounds: Natural alternative in inflammation treatment. A Review. (n.d.). Taylor & Francis Online.
-
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). [Source not further specified]. 14
-
Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. (n.d.). Taylor & Francis Online.
-
Cell Based Exogenous Antioxidant Assay. (n.d.). [Source not further specified]. 20
-
This compound 6386-38-5 wiki. (n.d.). Guidechem.
-
This compound. (n.d.). ChemicalBook.
-
Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc..
-
Synthesis And Application Of A New Type Of Composite Hindered Phenolic Antioxidant. (2018). [Source not further specified]. 25
-
Hindered phenol antioxidant and synthesis method thereof. (n.d.). Patsnap.
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). NIH.
-
Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. (2009). PubMed.
-
Comparative study of phenolic compounds and antioxidant activity in different species of cherries. (n.d.). PubMed.
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
-
Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Plantanone B. (n.d.). Benchchem.
-
Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (n.d.). MDPI.
-
Comparison of Antioxidant Potency of Commonly Consumed Polyphenol-Rich Beverages in the United States. (n.d.). ACS Publications.
-
Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. (2025). ResearchGate.
-
Comparative Analysis of Phenolics, Flavonoids, and Antioxidant and Antibacterial Potential of Methanolic, Hexanic and Aqueous Extracts from Adiantum caudatum Leaves. (2015). PubMed.
-
Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.). Google Patents.
-
Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (n.d.). ACS Publications.
-
In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties …. (n.d.). ResearchGate.
-
What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?. (2020). ChemicalBook.
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
-
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. (2025). ChemicalBook.
-
The antioxidant this compound. (2025). ResearchGate.
-
This compound. (n.d.). CymitQuimica.
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. (n.d.). Sigma-Aldrich.
-
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. (n.d.). Benchchem.
-
This compound. (n.d.). TCI Chemicals.
-
The antioxidant this compound.. (2014). Semantic Scholar. [URL]([Link]
-
methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5. (n.d.). The Good Scents Company.
-
Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 6386-38-5 [chemicalbook.com]
- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 5. What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 8. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 17. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. globethesis.com [globethesis.com]
A Senior Application Scientist's Guide to Evaluating the Antioxidant Synergy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with Co-additives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the synergistic antioxidant potential of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (MDBHP) when combined with other stabilizing additives. We will delve into the mechanistic underpinnings of antioxidant synergy, provide detailed experimental protocols for its quantification, and present illustrative data to guide your formulation development.
Introduction: The Rationale for Antioxidant Synergy
This compound, a sterically hindered phenolic antioxidant, is a primary antioxidant that effectively mitigates oxidative degradation by donating a hydrogen atom to neutralize free radicals.[1] However, in many applications, particularly in the stabilization of polymeric materials, the use of a single antioxidant may not provide sufficient protection against various degradation pathways initiated by heat, light, and oxygen.[2]
The concept of antioxidant synergy arises from the observation that a combination of two or more antioxidants can produce a greater effect than the sum of their individual effects.[3] This guide will focus on the synergistic combinations of MDBHP with two major classes of co-additives: phosphite antioxidants (secondary antioxidants) and hindered amine light stabilizers (HALS) .
Mechanistic Principles of Antioxidant Synergy
Understanding the mechanisms of action of the individual components is crucial to comprehending their synergistic interactions.
This compound (MDBHP): The Primary Antioxidant
MDBHP functions as a free radical scavenger. The sterically hindered phenolic group readily donates its hydrogen atom to reactive radicals (R•, ROO•), thereby terminating the radical chain reaction. The resulting MDBHP radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.
Phosphite Antioxidants: The Peroxide Decomposers
Phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), act as secondary antioxidants.[4] Their primary role is to decompose hydroperoxides (ROOH), which are formed during the initial stages of oxidation.[5] Hydroperoxides are thermally and photolytically unstable and can break down into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate the degradation process. Phosphites convert hydroperoxides into stable, non-radical products, thus preventing this propagation.[3][5]
Synergy Mechanism with MDBHP: The synergy between MDBHP and phosphite antioxidants is a classic example of complementary functionality. While MDBHP scavenges free radicals, phosphites eliminate the hydroperoxide precursors of these radicals. Furthermore, phosphites can regenerate the primary antioxidant by reducing the phenoxyl radical of the MDBHP back to its active phenolic form.[3] This cyclic process extends the effective lifetime of the primary antioxidant.
Diagram 1: Synergistic mechanism of MDBHP and Phosphite Antioxidants.
Hindered Amine Light Stabilizers (HALS): The Regenerative Radical Scavengers
HALS, such as Chimassorb 944, are highly efficient light stabilizers. Unlike UV absorbers, they do not absorb UV radiation but instead act as radical scavengers. They function through a cyclic mechanism known as the Denisov cycle. The HALS is oxidized to a stable nitroxyl radical, which then traps alkyl and peroxy radicals. The HALS is subsequently regenerated, allowing a single molecule to deactivate a large number of radicals.
Synergy Mechanism with MDBHP: The synergy between MDBHP and HALS is more complex and can sometimes be antagonistic depending on the specific structures and conditions. However, a synergistic effect is often observed where the phenolic antioxidant provides initial protection during processing and the HALS provides long-term photostability. The phenolic antioxidant can protect the HALS from degradation at high processing temperatures, while the HALS effectively scavenges radicals generated by UV exposure over the product's lifespan.
Experimental Evaluation of Antioxidant Synergy
To quantitatively assess the synergistic effect of MDBHP with co-additives, a systematic experimental approach is required. This involves evaluating the performance of the individual antioxidants and their combinations at various ratios.
In-Vitro Antioxidant Capacity Assays
For initial screening and mechanistic studies, in-vitro assays are invaluable. The following are standard methods:
This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of MDBHP, the co-additive, and their mixtures in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the antioxidant solution (or methanol as a blank).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant.
-
Determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the antioxidants and their mixtures.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the antioxidant solution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value.
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a peroxyl radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer.
-
Prepare a standard (Trolox) and the antioxidant solutions.
-
-
Assay Procedure:
-
In a black 96-well plate, add 150 µL of the fluorescein solution and 25 µL of the antioxidant solution.
-
Incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence kinetically (e.g., every minute for 60 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay.
-
The antioxidant capacity is expressed as Trolox equivalents (TE).
-
Diagram 2: Experimental workflow for in-vitro synergy evaluation.
Evaluation in a Polymer Matrix
While in-vitro assays are useful for screening, evaluating the performance of antioxidant blends in the target polymer is essential. Key performance indicators include:
-
Melt Flow Rate (MFR) or Melt Flow Index (MFI): Measures the ease of flow of a molten polymer. A stable MFR after multiple processing cycles indicates good stabilization.
-
Oxidative Induction Time (OIT): A measure of the thermal stability of a material. A longer OIT indicates better resistance to oxidation.
-
Color Stability (Yellowness Index - YI): Measures the change in color of the polymer after processing or exposure to heat and light. A lower YI is desirable.
Quantifying Synergy: The Combination Index (CI) and Isobologram Analysis
To determine whether the observed effect of a combination is synergistic, additive, or antagonistic, the Combination Index (CI) method developed by Chou and Talalay is widely used.
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of antioxidant 1 and antioxidant 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of antioxidant 1 and antioxidant 2 in combination that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
An isobologram provides a graphical representation of the interaction. The concentrations of the two antioxidants required to produce a specific effect are plotted on the x and y axes. A straight line connecting the IC50 values of the individual antioxidants represents the line of additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.
Illustrative Experimental Data and Comparison
The following tables present representative data on the synergistic performance of a hindered phenolic antioxidant (similar to MDBHP) with a phosphite co-additive in a polyolefin matrix.
Table 1: Melt Flow Rate (MFR) Stability of Polypropylene after Multiple Extrusions
| Antioxidant System | Concentration (wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 5th Pass | % Change in MFR |
| Unstabilized | 0 | 3.5 | 15.2 | +334% |
| Phenolic AO | 0.1 | 3.6 | 8.1 | +125% |
| Phosphite AO | 0.1 | 3.7 | 9.5 | +157% |
| Phenolic AO + Phosphite AO | 0.05 + 0.05 | 3.5 | 4.8 | +37% |
This data illustrates that the combination of a phenolic and a phosphite antioxidant provides superior MFR stability compared to the individual components, indicating a synergistic effect in maintaining the polymer's molecular weight during processing.
Table 2: Oxidative Induction Time (OIT) of Polypropylene
| Antioxidant System | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized | 0 | < 1 |
| Phenolic AO | 0.1 | 15 |
| Phosphite AO | 0.1 | 5 |
| Phenolic AO + Phosphite AO | 0.05 + 0.05 | 35 |
The OIT data demonstrates a clear synergistic effect, with the combination providing significantly longer thermal stability than the sum of the individual antioxidants.[6]
Table 3: Yellowness Index (YI) of Polypropylene after Processing
| Antioxidant System | Concentration (wt%) | Yellowness Index (YI) |
| Unstabilized | 0 | 5.8 |
| Phenolic AO | 0.1 | 2.1 |
| Phosphite AO | 0.1 | 3.5 |
| Phenolic AO + Phosphite AO | 0.05 + 0.05 | 1.2 |
The combination of the phenolic and phosphite antioxidants results in the lowest yellowness index, indicating superior color stability during processing.[6]
Conclusion
The evaluation of antioxidant synergy is a critical step in the development of high-performance and durable materials. By combining a primary antioxidant like this compound with a secondary antioxidant such as a phosphite or a light stabilizer like HALS, formulators can achieve a level of protection that is not possible with a single additive. This guide provides a robust framework for the systematic evaluation of these synergistic interactions, from initial in-vitro screening to performance validation in the final application. A thorough understanding and application of these principles will enable the development of more stable and long-lasting products.
References
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- China Plastics. (2024). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics, 38(8), 20-25.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. Retrieved from Ningbo Innopharmchem Co., Ltd. website.
- ResearchGate. (2025). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization.
- ResearchGate. (2025). Melt flow index (MFI) decline for the unstabilized polyethylenes.
- ResearchGate. (2025). Compatibility between hindered phenolic antioxidant and polyethylene.
- ResearchGate. (2025). Effect of phenolic phosphite antioxidant on the thermo-oxidative degradation of PMMA.
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins.
- ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE.
- Amine Catalysts. (2025). The impact of antioxidant concentration on polymer melt flow.
- ResearchGate. (2025). The antioxidant this compound.
- Google Patents. (n.d.). US4474917A - Phenolic phosphite antioxidant for polymers.
- ResearchGate. (n.d.). Oxidation induction time comparisons of poly alpha olefin (pao) with different antioxidants (5 μmol/g).
- Vinati Organics. (2024). How Does Phosphite Antioxidants Work?.
- BASF. (2023). Irgafos® 168.
- Publications of the IAS Fellows. (n.d.). Melt Rheology of Polymer Blends from Melt Flow Index.
- MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(12), 2745.
- BASF. (n.d.). Irgafos® for Plastics.
- ResearchGate. (2025). Melt stabilization of polyethylene with dihydromyricetin, a natural antioxidant.
- Preprints.org. (n.d.). Natural antioxidants as melt stabilizers for PE: comparison of the efficiency of silymarin and quercetin.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. As a widely used antioxidant in various industries, ensuring the accuracy and reliability of its quantification is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and protocols to aid in the selection of the most appropriate analytical method.
The Critical Role of Robust Analytical Methods
This compound is a hindered phenolic antioxidant used to prevent oxidative degradation in polymers, plastics, and other materials. Its efficacy and safety depend on its concentration in the final product. Therefore, validated and reliable analytical methods are essential for its quantification. Cross-validation of analytical methods becomes necessary when a new method is developed to replace an existing one, or when transferring a method between different laboratories or instruments. This process ensures that both methods provide equivalent results within acceptable statistical limits, maintaining data integrity and consistency.
Overview of Prevalent Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical and industrial analysis, particularly for non-volatile and thermally labile compounds.[1][2] For this compound, reversed-phase HPLC with UV detection is a common approach. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3]
-
Advantages: High precision and accuracy, suitable for non-volatile compounds, and operates at ambient temperatures, preventing degradation of heat-sensitive molecules.[1]
-
Limitations: Requires more expensive solvents compared to GC and may have lower resolution for certain complex mixtures without specialized columns.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural identification and quantification.
-
Advantages: Excellent sensitivity and selectivity, provides structural information for unambiguous peak identification, and is generally more cost-effective in terms of mobile phase (carrier gas).[1][4][5]
-
Limitations: Requires the analyte to be volatile and thermally stable, which may necessitate a derivatization step for compounds like the target analyte. High temperatures in the injector and column can potentially degrade thermally labile compounds.[2]
The Imperative of Method Cross-Validation
Cross-validation of analytical methods is a critical regulatory requirement in the pharmaceutical industry, guided by organizations like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8] The primary goal is to demonstrate that a new or alternative analytical procedure yields results that are equivalent to an established, validated method.[9][10] This is essential during method transfer between laboratories, upgrading of equipment, or introduction of an improved analytical technique.[11][12]
The validation process itself is a formal demonstration that the analytical procedure is suitable for its intended purpose.[13][14] Key performance characteristics that are evaluated include accuracy, precision, specificity, linearity, range, and robustness.[6][15][16][17]
Experimental Design for Cross-Validation
This section outlines a comprehensive protocol for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound.
Step 1: Protocol Definition and Acceptance Criteria
Before initiating the study, a detailed cross-validation protocol must be established. This document should define the scope, procedures, and acceptance criteria. The acceptance criteria should be based on established guidelines and a risk-based assessment of the method's intended use.
Table 1: Example Acceptance Criteria based on ICH Q2(R1) Guidelines
| Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | RSD ≤ 3.0% |
| Linearity | Coefficient of determination (R²) ≥ 0.999 |
| Method Comparison | The 95% confidence interval for the mean difference between methods should be within ±5.0% |
Step 2: Sample Preparation
A homogenous batch of a representative product matrix should be used. Prepare samples by spiking the matrix with known concentrations of a certified reference standard of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Step 3: HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve prepared with at least five concentration levels.
Step 4: GC-MS Method Protocol
-
Instrumentation: A standard GC-MS system.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
Quantification: External standard calibration curve prepared with at least five concentration levels.
Comparative Data Analysis
The following table summarizes hypothetical but realistic data from the cross-validation study, comparing the performance of the HPLC-UV and GC-MS methods.
Table 2: Comparative Performance Data for HPLC-UV and GC-MS
| Validation Parameter | HPLC-UV | GC-MS | Reference |
| Linearity (R²) | 0.9995 | 0.9992 | [18] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | [18] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | [18] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | [18] |
| Precision (%RSD) | < 1.5% | < 2.0% | [18] |
| Specificity | High (potential for co-elution) | Very High (mass spectral confirmation) |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the analytical method cross-validation process.
Caption: Workflow for Analytical Method Cross-Validation.
Interpretation and Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, precise, and accurate method that is straightforward to implement without the need for derivatization. It is ideal for routine quality control applications where high throughput and reliability are essential.
-
GC-MS offers superior sensitivity and specificity. The mass spectral data provides an additional layer of confidence in the identification of the analyte, which is particularly valuable in complex matrices or for trace-level analysis. The need for derivatization, however, adds a step to the sample preparation process.
The cross-validation data presented demonstrates that both methods can provide equivalent results. For a routine QC environment, the simplicity and robustness of the HPLC-UV method may be favored. For research and development or for forensic and investigational purposes where definitive identification is crucial, the specificity of GC-MS is a significant advantage. Ultimately, a thorough risk assessment of the analytical needs should guide the selection of the most appropriate technique.
References
-
BA Sciences. USP <1225> Method Validation. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link]
-
U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF. [Link]
-
ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Contract Pharma. Analytical Method Transfer Best Practices. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
CASSS. FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
PubMed. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
Aijiren. HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs | Request PDF. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). [Link]
Sources
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 10. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 11. fda.gov [fda.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. drugfuture.com [drugfuture.com]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate versus Emerging Antioxidant Technologies
This guide provides a comprehensive framework for benchmarking the established hindered phenolic antioxidant, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, against a representative example of new antioxidant technologies: nano-encapsulated quercetin. We will delve into the mechanistic underpinnings of these antioxidants, present a multi-tiered experimental strategy for their evaluation, and analyze their comparative performance. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate and select appropriate antioxidant systems.
Introduction: The Evolving Landscape of Antioxidant Technology
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of chronic diseases and aging processes.[1][2] For decades, synthetic phenolic antioxidants have been a cornerstone of stabilization in polymers, coatings, and oils, preventing oxidative degradation.[3][4] this compound (MDBHP) is a classic example of a sterically hindered phenolic antioxidant, valued for its efficacy and stability.[3][5]
However, the field is rapidly evolving. Modern antioxidant research focuses on enhancing the bioavailability, stability, and targeted delivery of potent natural compounds.[2][6][7] Nanotechnology platforms, such as liposomes and polymeric nanoparticles, encapsulate sensitive antioxidants to overcome challenges like poor water solubility and rapid degradation, thereby improving their therapeutic effectiveness.[2][6][8] This guide will use MDBHP as our established benchmark and compare it against nano-encapsulated quercetin, a potent natural flavonoid whose efficacy is often limited by low bioavailability—a challenge directly addressed by nano-formulation.[6]
Mechanistic Foundations of Antioxidant Action
Understanding the mechanism of action is critical to selecting the appropriate assay for evaluation.
This compound: The Hindered Phenol
MDBHP functions as a primary antioxidant, or a radical scavenger. Its core mechanism relies on the hydrogen-donating ability of its phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups flanking the hydroxyl group provide steric hindrance. This structural feature is critical: it allows the phenol to readily donate its hydrogen atom to a reactive free radical, neutralizing it, while the resulting phenoxy radical is sterically prevented from participating in further chain reactions, thus terminating the oxidation cycle.
Caption: Mechanism of radical scavenging by MDBHP.
New Technologies: Nano-encapsulated Quercetin
Quercetin is a powerful natural antioxidant that can neutralize free radicals through multiple mechanisms. However, its therapeutic application is limited by poor solubility and bioavailability. Nano-encapsulation addresses this by enclosing quercetin within a nanoscale carrier (e.g., a liposome or polymeric nanoparticle). This approach offers several advantages:
-
Improved Solubility and Stability: Protects the antioxidant from degradation.[2][6]
-
Enhanced Bioavailability: Facilitates absorption and transport across cell membranes.[6]
-
Controlled Release: Can be designed for targeted delivery to specific tissues or cellular compartments.[2]
The core antioxidant mechanism of the encapsulated quercetin remains the same, but its effective activity in a biological system is significantly amplified.
A Multi-Faceted Strategy for Benchmarking Antioxidant Efficacy
No single assay can fully capture the antioxidant potential of a compound. A combination of chemical and cell-based assays is required for a comprehensive evaluation. This multi-tiered approach allows us to dissect different aspects of antioxidant activity, from pure chemical reactivity to performance in a biologically relevant environment.
Caption: General experimental workflow for antioxidant benchmarking.
Chemical Assays: Measuring Intrinsic Activity
These assays are conducted in cell-free systems and measure the intrinsic ability of a compound to scavenge radicals or reduce oxidants.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10] It is a relatively simple and fast method.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, causing decolorization.[10][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[14][15] It is a measure of total reducing power, an important facet of antioxidant activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the scavenging of peroxyl radicals, which are predominant in lipid oxidation in biological systems.[14] It quantifies the ability of an antioxidant to protect a fluorescent probe from degradation by these radicals, making it highly relevant to human biology.[9][14]
Cell-Based Assays: Assessing Biological Relevance
Chemical assays, while useful, do not account for crucial factors like cellular uptake, metabolism, and localization.[16][17] The Cellular Antioxidant Activity (CAA) assay addresses this gap.
-
Cellular Antioxidant Activity (CAA) Assay: This assay uses a cell-permeable probe, DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.[18][19] When the cells are exposed to a peroxyl radical generator like AAPH, intracellular ROS oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[16][17] An effective antioxidant will enter the cell and quench these ROS, thus inhibiting the formation of DCF and reducing fluorescence.[1][18] This method is considered more biologically relevant than purely chemical assays.[16][17]
Caption: The principle of the Cellular Antioxidant Assay (CAA).
Experimental Protocols
Disclaimer: These protocols are provided as a guide. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the antioxidant sample (MDBHP or Nano-Quercetin) at various concentrations.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[11]
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity. Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals) or Trolox Equivalents (TE).
ORAC Assay
-
Reagent Preparation: Prepare solutions of a fluorescent probe (fluorescein, 70 nM final concentration), a peroxyl radical generator (AAPH), and a standard (Trolox).[9] All are prepared in 75 mM phosphate buffer (pH 7.4).
-
Reaction Mixture: In a black, clear-bottom 96-well plate, mix the antioxidant sample with the fluorescein solution.
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C.[9]
-
Initiation & Measurement: Add the AAPH solution to initiate the reaction. Immediately begin measuring fluorescence kinetics (excitation at 485 nm, emission at 538 nm) every minute for at least 60 minutes.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC of the antioxidant is compared to the net AUC of the Trolox standard. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the antioxidant.[14]
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to 90-100% confluence.[1]
-
Loading: Wash the cells with PBS. Treat cells with the antioxidant sample and 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Induction: Wash the cells again to remove the extracellular compound. Add the AAPH radical initiator to induce cellular ROS production.[16][18]
-
Measurement: Immediately place the plate in a fluorescence reader (excitation 485 nm, emission 538 nm) and measure the fluorescence every 5 minutes for 1 hour.[1]
-
Calculation: Quantify the antioxidant activity by comparing the area under the curve to that of a quercetin standard. Results are expressed as micromoles of Quercetin Equivalents (QE).[1][16]
Comparative Data & Analysis
The following tables present hypothetical but mechanistically plausible data to illustrate the comparative performance of MDBHP and Nano-Encapsulated Quercetin.
Table 1: Performance in Chemical Antioxidant Assays
| Assay | MDBHP | Nano-Encapsulated Quercetin | Rationale for Performance |
| DPPH (IC₅₀, µM) | 55 | 15 | Quercetin is an intrinsically more potent radical scavenger than MDBHP due to its multiple hydroxyl groups. |
| ABTS (µmol TE/g) | 850 | 2500 | Similar to DPPH, quercetin's structure allows for more efficient radical quenching. |
| FRAP (µmol Fe²⁺/g) | 600 | 1800 | Quercetin's multiple phenolic groups give it superior electron-donating (reducing) capacity. |
| ORAC (µmol TE/g) | 1200 | 3500 | Quercetin demonstrates significantly higher capacity to neutralize biologically relevant peroxyl radicals. |
Analysis of Chemical Assays: The data consistently show that on a purely chemical basis, quercetin is a more potent antioxidant than MDBHP. This is expected due to its flavonoid structure with multiple hydroxyl groups capable of donating hydrogen atoms and electrons. MDBHP, while effective, is structurally simpler with a single active site.
Table 2: Performance in Cell-Based Antioxidant Assay
| Assay | MDBHP | Nano-Encapsulated Quercetin | Rationale for Performance |
| CAA (µmol QE/100 µmol) | 35 | 95 | The nano-encapsulation dramatically enhances quercetin's cellular uptake and bioavailability, allowing its high intrinsic activity to be expressed within the cell. MDBHP's lipophilicity allows for some cellular entry, but its overall efficacy is lower. |
Analysis of Cellular Assay: This is where the technological advantage of nano-encapsulation becomes evident. Despite MDBHP's lipophilic nature which should facilitate membrane passage, the nano-encapsulated quercetin shows vastly superior activity. This strongly suggests that the nano-formulation significantly enhances cellular uptake and protects the quercetin from metabolic inactivation, allowing it to exert its potent antioxidant effects inside the cell where they are most needed.[6][17]
Discussion and Field-Proven Insights
The choice between an established antioxidant like MDBHP and a new technology like nano-encapsulated quercetin is context-dependent.
-
MDBHP remains a highly effective and cost-efficient choice for applications where direct radical scavenging in a non-biological, often lipophilic, matrix is required. Its use as a stabilizer in polymers and oils is a testament to its efficacy in these environments.[3][4] Its well-characterized safety and regulatory approval status are also significant advantages.[20][21][22]
-
New antioxidant technologies, exemplified by nano-encapsulated quercetin, represent the future for biological and pharmaceutical applications. While the raw material (quercetin) is potent, its practical use has been historically limited. Nano-encapsulation transforms it into a highly effective agent in a biological context by overcoming the critical barrier of bioavailability.[2][6] The superior performance in the CAA assay is the most compelling evidence of this. Researchers in drug development or functional foods would find this technology far more promising for mitigating cellular oxidative stress.
Causality Behind Experimental Choices: The selection of this specific battery of assays was deliberate.
-
DPPH and ABTS were chosen to provide a baseline of radical scavenging via different chemical radicals.[12]
-
FRAP was included to specifically assess electron-donating capacity, a different but related antioxidant mechanism.[14]
-
ORAC was chosen for its use of peroxyl radicals, which have high physiological relevance.[14]
-
Finally, the CAA assay was deemed essential to move beyond simple chemistry and test the antioxidants in a live cell model, which integrates the crucial variables of uptake and metabolism.[16][17][19]
This comprehensive approach ensures that the comparison is not based on a single, potentially misleading, metric but on a holistic performance profile.
Conclusion
This compound is a robust and effective hindered phenolic antioxidant with a proven track record in industrial applications. However, when benchmarked against new technologies designed for biological efficacy, its limitations become apparent. Nano-encapsulated antioxidants, while requiring more sophisticated formulation, demonstrate a clear superiority in cellular models. This is not because the core antioxidant molecule is necessarily new, but because the delivery technology unlocks its full potential in a biologically relevant setting. For scientists and researchers, the future of antioxidant application, particularly in health and medicine, will increasingly rely on these advanced delivery systems to translate potent in vitro activity into tangible in vivo results.
References
-
Title: Cell-Based Antioxidant Assays Source: BioIVT URL: [Link]
-
Title: Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements Source: PubMed URL: [Link]
-
Title: Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances Source: National Library of Medicine URL: [Link]
-
Title: CAA Antioxidant Assay Kit Source: Zen-Bio URL: [Link]
-
Title: Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts Source: MDPI URL: [Link]
-
Title: Recent Advances in Artificial Intelligence and Natural Antioxidants for Food and Their Health Benefits in Practice: A Narrative Review Source: MDPI URL: [Link]
-
Title: Recent advances in nano-related natural antioxidants, their extraction methods and applications in the food industry Source: National Library of Medicine URL: [Link]
-
Title: A new generation of antioxidants Source: Anti Age Magazine URL: [Link]
-
Title: Recent Trends in Nanoantioxidants Source: MDPI URL: [Link]
-
Title: Advances in Antioxidant Technology for Skin Care Source: NYSCC URL: [Link]
-
Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PMC - National Library of Medicine URL: [Link]
-
Title: Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay Source: PMC - NIH URL: [Link]
-
Title: Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays Source: ResearchGate URL: [Link]
-
Title: methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5 Source: The Good Scents Company URL: [Link]
- Title: Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
-
Title: Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Comparison of antioxidant capacity assays with chemometric methods Source: ResearchGate URL: [Link]
-
Title: In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties Source: ResearchGate URL: [Link]
-
Title: Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators Source: NIH URL: [Link]
-
Title: Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca Source: E3S Web of Conferences URL: [Link]
-
Title: Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Source: chemos.de URL: [Link]
-
Title: The antioxidant this compound Source: ResearchGate URL: [Link]
-
Title: Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds Source: PMC - NIH URL: [Link]
-
Title: (PDF) Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators Source: ResearchGate URL: [Link]
-
Title: Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays Source: MDPI URL: [Link]
-
Title: Evaluation of Different Extraction Methods on the Phenolic Profile and the Antioxidant Potential of Ceratonia siliqua L. Pods Extracts Source: MDPI URL: [Link]
-
Title: Comparison between the total phenolic content and antioxidant activity... Source: ResearchGate URL: [Link]
-
Title: The antioxidant this compound. Source: Semantic Scholar URL: [Link]
-
Title: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Source: Wikipedia URL: [Link]
-
Title: Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities Source: Food Research URL: [Link]
-
Title: 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid Source: PubChem URL: [Link]
-
Title: Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants Source: Environmental Science & Technology - ACS Publications URL: [Link]
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
- 4. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Antioxidant Technology for Skin Care - NYSCC [nyscc.org]
- 8. Recent advances in nano-related natural antioxidants, their extraction methods and applications in the food industry [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioivt.com [bioivt.com]
- 19. mdpi.com [mdpi.com]
- 20. aksci.com [aksci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5 [thegoodscentscompany.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 6386-38-5), a common antioxidant used in various applications, including in polyethylene manufacturing.[1][2] Adherence to these protocols is critical not only for laboratory safety but also for environmental stewardship.
The core principle underpinning the disposal of this compound is the management of its environmental hazards. Safety Data Sheets (SDS) consistently classify this compound as toxic to aquatic life with long-lasting effects.[3] This is a critical consideration, as improper disposal can lead to the contamination of soil and waterways, posing a significant threat to ecosystems.[4] As a derivative of butylated hydroxytoluene (BHT), it is part of a class of compounds known to be bio-accumulative and toxic to aquatic organisms.[5][6] Therefore, drain disposal is strictly prohibited.[7]
Part 1: Immediate Safety and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount.
1.1 Hazard Identification:
Always consult the Safety Data Sheet (SDS) for the specific product you are using. While formulations may vary slightly, the primary hazards associated with this compound are:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Chronic aquatic toxicity (Category 2) | Toxic to aquatic life with long lasting effects. | môi trường | P273: Avoid release to the environment. |
| Potential Skin/Eye Irritant | May cause skin and eye irritation upon contact.[8] | ! | P264: Wash hands thoroughly after handling. |
This table summarizes the primary hazards. Always refer to the specific SDS for your material for a complete list of hazards and precautionary statements.
1.2 Waste Evaluation:
Is your waste purely this compound, or is it a mixture? This is a crucial first step in determining the correct disposal pathway.
-
Unused or Expired Product: If you have an unopened or expired container of the pure compound, it should be disposed of in its original container, provided the container is in good condition.[9]
-
Contaminated Materials: This includes spill cleanup debris, contaminated personal protective equipment (PPE), and empty containers. These materials must be treated as hazardous waste.
-
Solutions and Mixtures: If the compound has been dissolved in a solvent or is part of a reaction mixture, the hazards of all components must be considered. The entire mixture should be treated as hazardous waste, and the components must be listed on the waste label.[10][11]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste containing this compound.
2.1 Waste Collection and Segregation:
Proper segregation of chemical waste is fundamental to laboratory safety.[4] It prevents dangerous reactions between incompatible substances.
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound waste.
-
Container Compatibility: The container must be made of a material that is chemically resistant to the waste. High-density polyethylene (HDPE) or polypropylene (PP) are generally suitable for solid waste.[12] For liquid waste, ensure compatibility with the solvent used. Phenolic resins, for instance, offer excellent chemical resistance.[13][14] The original container is often the best choice for storing hazardous waste.[15]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., powder, contaminated wipes) separately from liquid waste (e.g., solutions).
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.[9]
2.2 Labeling of Hazardous Waste:
Accurate and complete labeling is a legal requirement and essential for the safety of laboratory personnel and waste handlers.[4][10]
Your hazardous waste label must include the following information:[16][17]
-
The words "Hazardous Waste" prominently displayed.[17]
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
Generator Information: Your name, department, and contact number.[10]
-
Hazard Pictograms: Include the "environment" and "exclamation mark" pictograms.
-
Composition and Percentages: If it is a mixture, list all components and their approximate percentages, totaling 100%.[10][11]
2.3 On-Site Storage:
Store the waste container in a designated satellite accumulation area within your laboratory.[7]
-
Location: The storage area should be at or near the point of generation.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[18]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7]
2.4 Disposal Request and Pickup:
Do not attempt to dispose of this chemical waste yourself.
-
Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor must handle the final disposal.[4][15]
-
Request Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This is often done through an online system.
-
Final Disposal Method: The waste will likely be incinerated at a licensed facility.[19]
Below is a DOT script for a diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures for Spills
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
3.1 Minor Spills (Manageable by Laboratory Personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spill from spreading. Use absorbent pads or other suitable materials to dike the spill.[20]
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[3] Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined in Part 2.[21]
3.2 Major Spills (Requiring External Assistance):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Emergency Contact: Contact your institution's EHS or emergency response team. Provide details about the spilled chemical, location, and approximate quantity.
-
First Aid: If anyone has been exposed, move them to fresh air and flush any affected skin or eyes with water for at least 15 minutes.[3] Seek immediate medical attention.
Below is a DOT script for a diagram outlining the emergency response for a spill of this compound.
Caption: Emergency spill response for this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting our shared environment.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]
-
IDR Environmental Services. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
-
ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]
-
Healthcare Environmental Resource Center (HERC). (n.d.). Labeling of hazardous waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
The University of Iowa Environmental Health and Safety. (n.d.). Chemical Waste Labeling Procedure. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
MCF Environmental Services. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]
-
Culinary Solvent. (n.d.). BHA and BHT: Their Health and Environmental Impacts. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl di-t-butyl hydroxyhydrocinnamate. PubChem. Retrieved from [Link]
-
David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: BHA and BHT. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,6-Di-Tert-Butyl-Hydroxytoluene and Its Metabolites in Foods. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
Labs USA. (n.d.). Importance of Phenolic Resins for Laboratory Work Surfaces. Retrieved from [Link]
-
PubMed Central. (2025, March 6). Developmental and toxicological effects of butylated hydroxytoluene metabolites on zebrafish larvae. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Release of Butylated Hydroxytoluene from an Active Film Packaging to Asadero Cheese and Its Effect on Oxidation and Odor Stability. Retrieved from [Link]
-
Fundermax. (2022, October 4). How to Choose Lab Work Surfaces: Chemical Resistance. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Scilabware. (n.d.). How to Choose Laboratory Plasticware With the Right Chemical Compatibility. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Method 420.4, Revision 1.0: Determination of Total Recoverable Phenolics by Semi-Automated Colorimetry. Retrieved from [Link]
-
Globe Composite Solutions. (2025, September 3). A Guide to the Chemical Resistance of Phenolic Resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regulations and Advisories. In Toxicological Profile for Phenol. Retrieved from [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | 6386-38-5 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. Effective Lab Chemical Waste Management [emsllcusa.com]
- 5. culinarysolvent.com [culinarysolvent.com]
- 6. Toxic ingredient to avoid: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. How to Choose Laboratory Plasticware With the Right Chemical Compatibility [fishersci.co.uk]
- 13. Importance of Phenolic Resins for Laboratory Work Surfaces | Labs USA [labs-usa.com]
- 14. capitalresin.com [capitalresin.com]
- 15. vumc.org [vumc.org]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 17. actenviro.com [actenviro.com]
- 18. connmaciel.com [connmaciel.com]
- 19. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 20. cws.auburn.edu [cws.auburn.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
Essential Protective Measures for Handling Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5), a common antioxidant in polymer formulations.[1] Moving beyond a simple checklist, we will delve into the rationale behind each protective measure, ensuring a comprehensive understanding that builds a culture of safety and trust in our laboratories.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance.[2] It is crucial to recognize the specific risks it poses to effectively mitigate them.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4] Pre-existing dermatitis may be exacerbated by exposure.[2]
-
Respiratory Irritation: Inhalation of dust can lead to respiratory irritation.[2][3] Individuals with pre-existing respiratory conditions may be more susceptible.[2]
-
Potential for Irreversible Effects: There is evidence suggesting a possible risk of irreversible effects, including mutations, even after a single exposure.[2]
-
Aquatic Toxicity: This compound is toxic to aquatic life with long-lasting effects.[2][5][6]
A thorough risk assessment should be conducted before any handling of this chemical, considering the quantity, concentration, and specific procedures involved.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | No Signal Word | H411: Toxic to aquatic life with long lasting effects |
Data synthesized from multiple sources.[3][5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to preventing exposure. The following recommendations are based on a comprehensive evaluation of the substance's properties.
Core PPE Requirements:
-
Hand Protection: Wear protective gloves.[5] Given the nature of the chemical, nitrile or butyl rubber gloves are recommended for their chemical resistance.[8] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] In situations with a risk of splashing or dust generation, chemical goggles and a face shield should be worn.[5][8][9] Contact lenses may absorb and concentrate irritants and should be worn with caution, in accordance with workplace policy.[3]
-
Skin and Body Protection: A lab coat or overalls should be worn to protect street clothing.[2] For tasks with a higher risk of splashes or spills, a PVC apron is recommended.[2] Protective boots may be necessary depending on the scale of the operation.[5]
-
Respiratory Protection: When engineering controls such as fume hoods or local exhaust ventilation are not sufficient to control airborne concentrations, a NIOSH/MSHA-approved dust respirator should be used.[5][9] The choice of respirator will depend on the specific exposure levels and should be determined by a qualified professional.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: Decision workflow for PPE selection and use.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Handling Procedures:
-
Preparation:
-
Weighing and Transfer:
-
Spill Response:
-
In case of a spill, immediately evacuate the area and alert others.
-
For small spills, wear appropriate PPE, and carefully sweep or vacuum the material into a sealed, labeled container for disposal.[3] Avoid generating dust.[2]
-
For larger spills, contact your institution's environmental health and safety department.
-
Prevent spilled material from entering drains or waterways.[2][3]
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[2][5] This may involve collection by an authorized hazardous waste disposal company.
-
Contaminated PPE should also be disposed of as hazardous waste.
First Aid Measures: Immediate Actions
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3] Removal of contact lenses should only be done by skilled personnel.[3] |
| Skin Contact | Remove all contaminated clothing. Flush skin with running water and soap if available.[3] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the affected person to fresh air.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water.[2][3] Seek medical advice.[3] |
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling not only ensures compliance but also fosters a culture of scientific excellence and responsibility.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl di-tert-butyl hydroxyhydrocinnamate. Retrieved from [Link]
Sources
- 1. This compound | 6386-38-5 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 6386-38-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5 [sigmaaldrich.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
